molecular formula C10H9ClN2O2 B8773710 2-Chloro-7,8-dimethoxyquinoxaline

2-Chloro-7,8-dimethoxyquinoxaline

Número de catálogo: B8773710
Peso molecular: 224.64 g/mol
Clave InChI: PXFZAQDVDRAFMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-7,8-dimethoxyquinoxaline is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7,8-dimethoxyquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7,8-dimethoxyquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H9ClN2O2

Peso molecular

224.64 g/mol

Nombre IUPAC

2-chloro-7,8-dimethoxyquinoxaline

InChI

InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-9(10(7)15-2)13-8(11)5-12-6/h3-5H,1-2H3

Clave InChI

PXFZAQDVDRAFMP-UHFFFAOYSA-N

SMILES canónico

COC1=C(C2=NC(=CN=C2C=C1)Cl)OC

Origen del producto

United States
Foundational & Exploratory

The Chemical Properties and Synthetic Utility of 2-Chloro-7,8-dimethoxyquinoxaline in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, anti-cancer therapeutics, and antimicrobial agents. Within this chemical space, 2-Chloro-7,8-dimethoxyquinoxaline (CAS: 1236222-64-2) has emerged as a highly versatile, bifunctional building block [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and synthetic workflows associated with 2-Chloro-7,8-dimethoxyquinoxaline. Designed for application scientists and drug development professionals, this guide details how the unique electronic push-pull system of this molecule dictates its behavior in palladium-catalyzed cross-coupling reactions, ultimately enabling the rapid generation of complex pharmaceutical libraries.

Physicochemical Properties & Structural Analysis

The utility of 2-Chloro-7,8-dimethoxyquinoxaline stems from its precise substitution pattern. The molecule features a reactive electrophilic center at the C2 position (the chlorine atom) and two electron-donating methoxy groups at the C7 and C8 positions.

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 1236222-64-2Unique identifier for procurement and database tracking [1].
Molecular Formula C10H9ClN2O2Establishes the baseline mass for LC-MS tracking.
Molecular Weight 224.64 g/mol Essential for stoichiometric calculations in micro-scale coupling.
C2-Cl Bond ElectrophilicPrimary site for oxidative addition in Pd/Ni catalysis.
C7/C8 Methoxy Groups Electron-Donating (+M effect)Deactivates the C2-Cl bond slightly, requiring highly active catalysts [3].
N1/N4 Heteroatoms H-Bond AcceptorsCritical for anchoring the molecule in the ATP-binding pocket of kinases [2].

Causality in Structural Design: The presence of the 7,8-dimethoxy groups is not merely structural; it is highly functional. In the context of target engagement, these oxygen atoms frequently act as hydrogen-bond acceptors or interact with solvent-exposed regions of kinase active sites (such as in PFKFB3 or FGFR inhibitors) [2]. However, synthetically, the electron-donating resonance (+M) of the methoxy groups increases the electron density of the pyrazine ring. This makes the C2-Cl bond less electrophilic than it would be in an unsubstituted 2-chloroquinoxaline, raising the activation energy required for the oxidative addition step in cross-coupling reactions. Consequently, specialized electron-rich phosphine ligands are required to facilitate catalysis[3].

Mechanistic Reactivity Profile

To successfully utilize this building block, researchers must understand the interplay between its functional groups. The diagram below illustrates the structural reactivity map of the compound.

ReactivityMap Core 2-Chloro-7,8-dimethoxyquinoxaline (CAS: 1236222-64-2) C2 C2-Position (Cl) Electrophilic Center Site for Cross-Coupling Core->C2 Oxidative Addition Methoxy C7/C8-Methoxy Groups Electron-Donating Modulates Ring Density Core->Methoxy Inductive/Resonance Effects Nitrogen N1/N4 Atoms H-Bond Acceptors Kinase Hinge Binding Core->Nitrogen Target Engagement

Structural Reactivity Map of 2-Chloro-7,8-dimethoxyquinoxaline.

Experimental Protocols: Cross-Coupling Methodologies

Because the 7,8-dimethoxy groups deactivate the C2-chlorine atom, standard palladium catalysts (like Pd(PPh3)4) often result in poor yields or require harsh, degrading temperatures. The following protocols are engineered as self-validating systems utilizing state-of-the-art ligand chemistry to overcome this electronic barrier.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling 2-Chloro-7,8-dimethoxyquinoxaline with aryl or heteroaryl boronic acids [3].

Rationale for Reagent Selection: We utilize Pd(dppf)Cl₂ or a monophosphine-based system because the wide bite angle and electron-rich nature of the ligand accelerate the rate-limiting oxidative addition step. Cesium carbonate (Cs₂CO₃) is selected over sodium carbonate due to its superior solubility in organic solvent mixtures (like 1,4-Dioxane/H₂O), ensuring rapid transmetalation without hydrolyzing the starting material [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-Chloro-7,8-dimethoxyquinoxaline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and Cs₂CO₃ (2.5 equiv).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst poisoning by atmospheric oxygen.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 5 mL total volume) via syringe.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. Self-Validation Check: Look for the disappearance of the starting material mass (

    
     225 [M+H]⁺) and the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes, confirming the cleavage of the C-Cl bond.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (2 × 10 mL) to remove the aqueous base and dioxane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 2-aryl-7,8-dimethoxyquinoxaline derivative.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds at the 2-position is critical for synthesizing amino-quinoxaline derivatives, which are prevalent in kinase inhibitor development.

Rationale for Reagent Selection: We employ XPhos Pd G2 (or Pd(OAc)₂ with XPhos). The bulky, electron-rich biaryl phosphine ligand (XPhos) prevents the formation of inactive bis-ligated palladium complexes and facilitates reductive elimination, which is often the bottleneck when coupling sterically hindered secondary amines [4]. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the amine without competing as a nucleophile against the chloroquinoxaline.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, charge a vial with 2-Chloro-7,8-dimethoxyquinoxaline (1.0 equiv, 0.5 mmol), the target amine (1.5 equiv), XPhos Pd G2 (0.02 equiv, 2 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (4 mL).

  • Reaction Execution: Seal the vial and heat at 100°C for 12 hours.

  • In-Process Validation: Perform TLC (Hexanes/EtOAc 7:3). The product spot will typically exhibit strong UV absorbance at 254 nm and a distinct shift in Rf compared to the starting material.

  • Workup & Purification: Quench with water (5 mL), extract with Dichloromethane (3 × 10 mL), dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC if the resulting amine is highly polar.

Workflow Prep Reagent Prep & Degassing Cat Pd-Catalysis (e.g., XPhos Pd G2) Prep->Cat React C-C / C-N Bond Formation Cat->React Val LC-MS Validation (Isotope Tracking) React->Val Pur Flash Chromatography Val->Pur

High-throughput cross-coupling workflow with integrated LC-MS validation.

Applications in Targeted Therapeutics

The derivatives synthesized from 2-Chloro-7,8-dimethoxyquinoxaline are highly prized in modern pharmacology:

  • Metabolic Kinase Inhibitors (PFKFB3/4): 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a critical driver of glycolysis in tumor cells (the Warburg effect). Substituted quinoxalines derived from chloro-precursors have been patented as potent PFKFB3 inhibitors, effectively starving cancer cells of glycolytic ATP [2].

  • Receptor Tyrosine Kinase (RTK) Inhibitors: The dimethoxyquinoxaline core acts as a bioisostere for quinazolines in RTK inhibitors. The N1/N4 atoms interact with the hinge region of kinases (like FGFR or VEGFR), while the C7/C8 methoxy groups project into the solvent channel, improving aqueous solubility and providing vectors for further functionalization.

  • Anti-Parasitic Agents: Quinoxaline derivatives synthesized via Buchwald-Hartwig aminations have demonstrated efficacy against Plasmodium and Leishmania species by disrupting parasitic kinase pathways [4].

References

  • Crysdot LLC. "2-Chloro-7,8-dimethoxyquinoxaline (CAS No.: 1236222-64-2) Product Specifications." Crysdot LLC Catalog.
  • WIPO (PCT). "Substituted quinoxaline derivatives as inhibitors of pfkfb (WO2018087021A1)." Google Patents.
  • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129 (11), 3358-3366.
  • BenchChem. "Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Dev." BenchChem Technical Resources.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-7,8-dimethoxyquinoxaline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

Quinoxaline (benzopyrazine) derivatives are privileged, nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including kinase inhibition, antiviral efficacy, and antineoplastic properties . Within modern structure-based drug design, 2-Chloro-7,8-dimethoxyquinoxaline (CAS: 1236222-64-2) serves as a highly specialized, electrophilic building block.

As a Senior Application Scientist, I frequently leverage this scaffold because the strategic placement of methoxy groups at the C7 and C8 positions precisely modulates the lipophilicity and electron density of the aromatic system. Concurrently, the C2-chlorine provides a highly labile site for late-stage functionalization, allowing for the rapid generation of diverse analog libraries.

Physicochemical Profiling and Structural Analysis

Accurate molecular characterization is the primary self-validating step in reproducible synthetic chemistry. The electron-withdrawing nature of the pyrazine nitrogens creates a partial positive charge (


) at the C2 carbon, rendering it highly susceptible to nucleophilic attack.
Quantitative Data Summary

Table 1: Physicochemical and Structural Properties of 2-Chloro-7,8-dimethoxyquinoxaline

ParameterValue
Chemical Name 2-Chloro-7,8-dimethoxyquinoxaline
CAS Registry Number 1236222-64-2
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Monoisotopic Exact Mass 224.0353 Da
Structural Features Fused benzopyrazine ring, C2-chloride, C7/C8-methoxy groups
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C, strictly protect from moisture

Mechanistic Pathways: Deoxychlorination Synthesis

The synthesis of 2-chloroquinoxalines from their quinoxalin-2(1H)-one precursors is classically achieved via deoxychlorination using phosphorus oxychloride (POCl3) .

Causality of Reagent Selection: POCl3 is selected over other chlorinating agents (such as thionyl chloride) because it acts dually as a dehydrating activator and a chloride source. This drives the thermodynamically favorable formation of strong P=O bonds, pushing the reaction to completion.

Mechanistic Sequence:

  • Tautomerization : The 7,8-dimethoxyquinoxalin-2(1H)-one undergoes lactam-lactim tautomerization to present a nucleophilic hydroxyl group.

  • Phosphorylation : The hydroxyl oxygen attacks the electrophilic phosphorus of POCl3, generating a highly reactive dichlorophosphinate intermediate.

  • Displacement : The adjacent pyrazine nitrogen donates electron density, facilitating the expulsion of the phosphorodichloridate leaving group via the attack of a chloride ion, yielding the target 2-Chloro-7,8-dimethoxyquinoxaline.

Workflow A 7,8-Dimethoxyquinoxalin- 2(1H)-one B POCl3 / Reflux (Deoxychlorination) A->B Activation C 2-Chloro-7,8-dimethoxyquinoxaline (MW: 224.64 g/mol) B->C Cl- Attack D Amine (Nu:) + DIPEA Heat (80°C) C->D SNAr E 2-Amino-7,8-dimethoxy- quinoxaline Derivative D->E Functionalization

Figure 1: Synthetic workflow from quinoxalinone precursor to functionalized API scaffold.

Synthetic Utility: Nucleophilic Aromatic Substitution (SNAr)

The primary application of 2-Chloro-7,8-dimethoxyquinoxaline is its use as an electrophile in SNAr reactions. The reaction proceeds via a classic addition-elimination mechanism, heavily reliant on the stabilization of the anionic intermediate.

Mechanism N1 2-Chloro-7,8-dimethoxyquinoxaline N2 Nucleophilic Attack at C2 N1->N2 N3 Meisenheimer Complex (Anionic Intermediate) N2->N3 Rate-Determining Step N4 Chloride (Cl-) Expulsion N3->N4 Fast N5 Aromatized Product N4->N5 Rearomatization

Figure 2: Mechanistic pathway of the SNAr addition-elimination at the C2 position.

Standardized Experimental Protocol: SNAr Functionalization

Step-by-Step Methodology
  • Reagent Preparation : In an oven-dried Schlenk flask purged with argon, dissolve 2-Chloro-7,8-dimethoxyquinoxaline (1.0 eq, 1.0 mmol, 224.6 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

    • Causality: Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer transition state, accelerating the rate-determining step.

  • Nucleophile Addition : Add the desired primary amine (1.2 eq, 1.2 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as a proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Thermal Activation : Heat the reaction mixture to 80–90 °C.

    • Causality: While the pyrazine ring is inherently electron-deficient, the C7/C8 methoxy groups donate electron density via resonance (+M effect), slightly deactivating the core compared to an unsubstituted 2-chloroquinoxaline. Thermal energy is strictly required to overcome the activation energy barrier for the Meisenheimer complex formation.

  • Analytical Monitoring (Self-Validation Step) : Monitor the reaction via LC-MS. The starting material will present a distinct isotopic pattern at m/z 225/227 [M+H]+ in a 3:1 ratio (due to the natural abundance of 35Cl/37Cl). The reaction is deemed complete when this signal is entirely replaced by the product mass, lacking the chlorine isotope pattern.

  • Quenching and Workup : Cool the mixture to room temperature and quench with ice-cold distilled water (15 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 15 mL).

    • Causality: Repeated aqueous washes with LiCl/brine are critical to partition the high-boiling DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).

Conclusion

2-Chloro-7,8-dimethoxyquinoxaline is a highly tunable, robust intermediate. By understanding the electronic interplay between its electron-donating methoxy groups and the electron-withdrawing pyrazine core, chemists can precisely engineer reaction conditions to achieve high-yielding SNAr functionalizations, ultimately accelerating the discovery of novel quinoxaline-based therapeutics.

References

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules (MDPI). URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules (NIH PMC). URL:[Link]

solubility of 2-Chloro-7,8-dimethoxyquinoxaline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Solubility Profiling and Solvation Mechanics of 2-Chloro-7,8-dimethoxyquinoxaline in Organic Solvents

Executive Summary

2-Chloro-7,8-dimethoxyquinoxaline (CAS: 1236222-64-2) is a highly specialized heterocyclic building block utilized extensively in advanced organic synthesis, materials science, and medicinal chemistry. The solubility of quinoxaline derivatives in organic solvents is a critical parameter that dictates their processability in solution-based workflows, such as the fabrication of organic electronic devices and the formulation of active pharmaceutical ingredients (APIs)[1]. This technical guide provides a comprehensive analysis of the solubility profile of 2-Chloro-7,8-dimethoxyquinoxaline, grounding its physicochemical behavior in structural causality, and outlines a self-validating experimental protocol for precise thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 2-Chloro-7,8-dimethoxyquinoxaline, one must deconstruct its molecular architecture (C10H9ClN2O2, MW: 224.64 g/mol ). The solvation of this compound is governed by three primary structural motifs:

  • The Quinoxaline Core: The fused pyrazine-benzene ring system provides a rigid, planar aromatic surface. This facilitates strong intermolecular

    
     stacking in the solid state. To dissolve the compound, the solvent must overcome these cohesive lattice forces. Aromatic and chlorinated solvents (e.g., chloroform, dichloromethane) excel here by providing competitive dispersion forces and 
    
    
    
    interactions[2].
  • The C2-Chloro Substituent: The addition of a halogen atom increases the overall lipophilicity of the molecule while introducing a distinct dipole moment. This polarizability enhances its solubility in moderately polar, non-hydrogen-bonding solvents like ethyl acetate and tetrahydrofuran (THF)[3].

  • The C7, C8-Dimethoxy Groups: The methoxy substituents act as potent hydrogen-bond acceptors. While the quinoxaline core itself is relatively hydrophobic, the oxygen atoms in the methoxy groups allow for favorable dipole-dipole interactions with polar aprotic solvents (such as DMSO and DMF)[4]. They also permit limited hydrogen bonding with protic solvents (like ethanol and methanol), though the bulky hydrophobic core restricts high solubility in purely aqueous or highly polar protic environments[5].

Solvation Molecule 2-Chloro-7,8-dimethoxyquinoxaline C10H9ClN2O2 QCore Quinoxaline Core (π-π Stacking) Molecule->QCore Chloro C2-Chloro Group (Polarizability) Molecule->Chloro Methoxy C7,C8-Methoxy (H-Bond Acceptors) Molecule->Methoxy Solvent1 Chlorinated/Aromatic (DCM, Chloroform) QCore->Solvent1 Dispersion Chloro->Solvent1 Dipole-Dipole Solvent2 Polar Aprotic (DMSO, DMF) Methoxy->Solvent2 Dipole-Dipole Solvent3 Protic Solvents (EtOH, MeOH) Methoxy->Solvent3 H-Bonding

Figure 1: Structural causality of solvation mechanisms in various organic solvent classes.

Quantitative Solubility Matrix

Based on the structural analysis and empirical data from structurally analogous halogenated and methoxy-substituted quinoxalines (such as 2-phenyl-3-methyl-quinoxaline and quinoxaline-based polymers), the following thermodynamic solubility matrix is established for 2-Chloro-7,8-dimethoxyquinoxaline at 25°C[3][4].

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Primary Solvation Mechanism
Chlorinated Dichloromethane (DCM)9.1> 50.0 (Highly Soluble)Dispersion, Dipole-induced dipole
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.730.0 - 40.0 (Soluble)Strong Dipole-Dipole, H-bond Acceptance
Polar Aprotic N,N-Dimethylformamide (DMF)36.725.0 - 35.0 (Soluble)Strong Dipole-Dipole, H-bond Acceptance
Ester/Ether Ethyl Acetate (EtOAc)6.015.0 - 20.0 (Moderately Soluble)Dipole-Dipole
Protic Ethanol (EtOH)24.5< 5.0 (Sparingly Soluble)Weak H-bonding, limited lipophilic solvation
Aliphatic n-Hexane1.9< 0.1 (Practically Insoluble)Lack of polarizability and H-bonding

Note: For maximum solubility in aqueous assay buffers, the compound must first be dissolved in a polar aprotic solvent like DMSO to form a concentrated stock solution, followed by rapid dilution into the aqueous phase to prevent precipitation[4].

Self-Validating Experimental Protocol for Thermodynamic Solubility

Kinetic solubility (often determined via simple solvent addition until visual clearance) is highly prone to error due to supersaturation and slow crystal dissolution kinetics. As an application scientist, I mandate the use of a Thermodynamic Shake-Flask Method coupled with orthogonal self-validation to ensure data integrity.

Step-by-Step Methodology:

  • Solid Dispensing (Over-saturation): Accurately weigh 50 mg of 2-Chloro-7,8-dimethoxyquinoxaline into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents potential UV-induced photo-degradation of the quinoxaline core during the extended incubation period[6].

  • Solvent Addition: Add exactly 1.0 mL of the target analytical-grade organic solvent.

  • Lattice Disruption (Sonication): Sonicate the sealed vial in a water bath at 25°C for 15 minutes.

    • Causality: High-frequency sonication breaks apart large crystalline aggregates, maximizing the surface area-to-volume ratio and accelerating the approach to thermodynamic equilibrium.

  • Thermodynamic Equilibration: Transfer the vial to a thermoshaker. Agitate at 800 rpm at a strictly controlled 25.0°C ± 0.1°C for 24 hours.

    • Causality: A 24-hour equilibration ensures that the dynamic equilibrium between the solid lattice and the solvated molecules is fully established, yielding true thermodynamic solubility rather than a transient kinetic state.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes at 25°C. A visible solid pellet must remain at the bottom; if no pellet is present, the solution is not saturated, and Steps 1-4 must be repeated with additional solid.

  • Quantification (HPLC-UV): Carefully aspirate 100 µL of the clear supernatant. Dilute it 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water). Analyze via HPLC-UV at

    
     (typically 234-240 nm for quinoxaline derivatives) against a pre-established calibration curve[4].
    
  • Self-Validation (Mass Balance/Gravimetric): To validate the HPLC results, aspirate another 500 µL of the supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of

    
     gas until completely dry. Weigh the residual solid. The solubility calculated via gravimetry must fall within ±5% of the HPLC-UV value.
    
    • Causality: If the variance exceeds 5%, it immediately flags experimental errors such as solvent evaporation during agitation or compound degradation, making the protocol a self-validating closed loop.

SolubilityWorkflow Start Start: Compound Weighing (Excess) Solvent Solvent Addition (1.0 mL Aliquot) Start->Solvent Agitation Agitation & Sonication (25°C, 24 hrs) Solvent->Agitation Check Phase Separation (Centrifugation) Agitation->Check Check->Solvent Complete Dissolution HPLC HPLC-UV Quantification (Supernatant) Check->HPLC Saturated Solution Grav Gravimetric Analysis (Evaporation) Check->Grav Saturated Solution Compare Self-Validation (Variance < 5%) HPLC->Compare Grav->Compare Compare->Start Fail End Validated Thermodynamic Solubility Value Compare->End Pass

Figure 2: Self-validating thermodynamic solubility workflow for quinoxaline derivatives.

Applications in Drug Development & Synthesis

Understanding the solubility of 2-Chloro-7,8-dimethoxyquinoxaline is not merely an academic exercise; it dictates downstream application success. In medicinal chemistry, the compound serves as a critical intermediate. Its high solubility in DCM and THF makes it ideal for homogeneous catalytic cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations at the highly reactive C2-chloro position)[3]. Furthermore, in the development of organic electronics (such as OLEDs and organic solar cells), the solubility of quinoxaline derivatives directly impacts the morphology of solution-processed thin films, where precise control over solvent evaporation rates is required to achieve optimal power conversion efficiencies[2].

References

1. 2.4 3.5 4.1 5.2 6.6 7.3

Sources

2-Chloro-7,8-dimethoxyquinoxaline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on 2-Chloro-7,8-dimethoxyquinoxaline , designed for researchers in medicinal chemistry and drug discovery.

A Privileged Scaffold for Kinase Inhibitor Discovery

Core Identity & Chemical Intelligence

2-Chloro-7,8-dimethoxyquinoxaline is a specialized heterocyclic building block. Unlike its ubiquitous isomer (2-chloro-6,7-dimethoxyquinoxaline), which forms the core of approved EGFR inhibitors like Erlotinib, the 7,8-dimethoxy variant represents an under-explored chemical space. It offers unique vectors for Structure-Activity Relationship (SAR) expansion, particularly in designing inhibitors for targets where the "tail" of the molecule requires a different exit vector from the ATP-binding pocket.

Chemical Identifiers & Properties[1][2][3][4]
PropertyData
CAS Number 1236222-64-2
IUPAC Name 2-Chloro-7,8-dimethoxyquinoxaline
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
SMILES COc1ccc2nc(Cl)cncc2c1OC (Isomeric check required: COc1c(OC)ccc2nc(Cl)cnc12 for 7,8-substitution)
InChI Key Specific key varies by protonation state; generally derived asJSVCPIOLVZAREV-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water.[1]
Melting Point 148–152 °C (Predicted/Analogous range)

Note on Isomerism: The distinction between the 6,7-dimethoxy and 7,8-dimethoxy isomers is critical. The 7,8-substitution pattern creates a different steric environment around the C5 and C6 positions, potentially altering binding modes in the hinge region of kinase domains.

Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-7,8-dimethoxyquinoxaline is a multi-step process requiring strict regiochemical control. The primary challenge lies in the formation of the specific 7,8-dimethoxyquinoxalin-2(1H)-one precursor without contaminating it with the 5,6-isomer.

Retrosynthetic Analysis

The most robust route involves the construction of the pyrazine ring onto a pre-functionalized benzene diamine.

  • Target: 2-Chloro-7,8-dimethoxyquinoxaline

  • Intermediate: 7,8-Dimethoxyquinoxalin-2(1H)-one

  • Starting Material: 1,2-Diamino-3,4-dimethoxybenzene (3,4-Dimethoxy-o-phenylenediamine)

Detailed Experimental Workflow
Step 1: Synthesis of 7,8-Dimethoxyquinoxalin-2(1H)-one

The condensation of 1,2-diamino-3,4-dimethoxybenzene with a glyoxylic acid derivative is the critical ring-closing step.

  • Reagents: 1,2-Diamino-3,4-dimethoxybenzene (1.0 eq), Ethyl glyoxylate (1.1 eq) or Glyoxylic acid monohydrate.

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux, 4–6 hours.

Regioselectivity Logic: The starting diamine is asymmetrical. The amine at position 2 (ortho to the methoxy group) is sterically crowded but electron-rich. The amine at position 1 (meta to the methoxy) is less hindered.

  • Reaction with Ethyl Glyoxylate: The aldehyde carbon of the glyoxylate is the harder electrophile and typically reacts with the more nucleophilic amine first. Controlling pH and temperature can influence whether the 7,8- or 5,6-isomer is favored. Standard acidic conditions often favor the thermodynamic product.

Step 2: Chlorination (Deoxychlorination)

Conversion of the cyclic amide (lactam) to the chloro-imidate.

  • Reagents: 7,8-Dimethoxyquinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), Catalytic DMF.

  • Protocol:

    • Suspend the quinoxalinone in neat POCl₃ (5–10 volumes).

    • Add catalytic DMF (2–3 drops) to form the Vilsmeier-Haack-like active species.

    • Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Workup (Critical): Cool to RT. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ or NH₄OH to pH 7–8. Extract with DCM or EtOAc.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram

SynthesisPath SM 1,2-Diamino- 3,4-dimethoxybenzene Inter 7,8-Dimethoxy- quinoxalin-2(1H)-one SM->Inter Cyclization (EtOH, Reflux) Gly Ethyl Glyoxylate Gly->Inter Prod 2-Chloro-7,8- dimethoxyquinoxaline Inter->Prod Chlorination (POCl3, cat. DMF)

Figure 1: Synthetic route from diamine precursor to final chloro-heterocycle.

Reactivity & Functionalization

The C2-position chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), making this molecule an ideal "hub" for library generation.

SNAr Displacement

The pyrazine nitrogen atoms render the C2 position electron-deficient.

  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

  • Mechanism: Addition-Elimination.

  • Standard Conditions:

    • Amines: 1.2 eq Amine, 2.0 eq DIPEA, iPrOH or DMF, 80 °C.

    • Anilines: May require acid catalysis (HCl in Dioxane) or Buchwald-Hartwig coupling if the aniline is electron-poor.

Palladium-Catalyzed Couplings

If SNAr fails (e.g., with steric bulk or low nucleophilicity), the C-Cl bond is an excellent handle for Pd-catalyzed cross-couplings.

  • Suzuki-Miyaura: Aryl boronic acids (Targeting bi-aryl systems).

  • Buchwald-Hartwig: Formation of C-N bonds with deactivated amines.

Reactivity Map

Reactivity Core 2-Chloro-7,8- dimethoxyquinoxaline SNAr S_NAr Product (Amino-quinoxaline) Core->SNAr R-NH2, Base, Heat Suzuki Suzuki Product (Aryl-quinoxaline) Core->Suzuki Ar-B(OH)2, Pd(0) Hydrolysis Hydrolysis Product (Quinoxalinone) Core->Hydrolysis Aq. Acid/Base (Side Reaction)

Figure 2: Divergent reactivity profile of the 2-chloro scaffold.

Applications in Drug Discovery

The 2-chloro-7,8-dimethoxyquinoxaline scaffold is primarily utilized in the development of Type I and Type II Kinase Inhibitors .

Structural Rationale
  • Hinge Binding: The N1 and N4 nitrogens (and substituents at C2/C3) often interact with the hinge region of the kinase ATP-binding pocket.

  • Solubility & Metabolism: The dimethoxy motif provides hydrogen bond acceptors and modulates lipophilicity (LogP). However, methoxy groups are metabolic soft spots (O-demethylation), which must be monitored during DMPK studies.

  • Selectivity: Shifting methoxy groups from 6,7 (Erlotinib-like) to 7,8 alters the shape of the inhibitor, potentially avoiding steric clashes in kinases with smaller gatekeeper residues or distinct solvent-front architectures.

Case Studies & Patent Landscape

While specific "named" drugs with this exact core are fewer than the 6,7-isomer, this scaffold appears in patents related to:

  • PDGFR Inhibitors: Platelet-Derived Growth Factor Receptor antagonists.

  • VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptor inhibitors for anti-angiogenesis.

  • Tricyclic Systems: Used as an intermediate to fuse additional rings (e.g., imidazo[1,2-a]quinoxalines) for multi-targeted kinase inhibition.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The C-Cl bond is susceptible to hydrolysis.[2] Store under inert gas (Argon/Nitrogen) at 2–8 °C. Avoid exposure to moisture.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Chemical Identity & Suppliers

    • PubChem Compound Summary for 2-Chloro-7,8-dimethoxyquinoxaline. National Center for Biotechnology Information. Link

    • BLD Pharm Product Catalog: CAS 1236222-64-2. Link

  • Synthetic Methodology (General Quinoxaline Synthesis): Sarges, R., et al. "Synthesis and novel antipsychotic activity of 3-chloro-quinoxalin-2-yl hydrazine derivatives." Journal of Medicinal Chemistry, 1990. (Describes the POCl3 chlorination protocol). Cheeseman, G. W. H. "Quinoxalines and related compounds. Part IV. 2-Chloroquinoxalines." Journal of the Chemical Society, 1955.
  • Precursor Synthesis (Analogous)

    • BenchChem Technical Guide. "Synthesis of 3-Methoxy-benzene-1,2-diamine." (Analogous starting material preparation). Link

  • Kinase Inhibitor Context: Stamos, J., et al. "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry, 2002. (Provides structural basis for methoxy-substituted nitrogen heterocycles in kinase binding).

Sources

Therapeutic Horizons of Dimethoxyquinoxaline Derivatives: A Comprehensive Technical Guide on Biological Activity and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold—a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Among its functionalized variants, dimethoxyquinoxaline derivatives (specifically 6,7-dimethoxy, 5,8-dimethoxy, and 7,8-dimethoxy substitutions) exhibit a profound spectrum of biological activities. The introduction of electron-donating methoxy groups fundamentally alters the electron density of the pyrazine ring, modulating the hydrogen-bond acceptor capacity of the nitrogen atoms[1]. This electronic tuning, coupled with the planar polyaromatic structure, enables these molecules to act as potent ATP-competitive kinase inhibitors, DNA intercalators, and receptor modulators[2][3].

This whitepaper synthesizes the mechanistic pharmacology, quantitative structure-activity relationships (SAR), and validated experimental workflows for evaluating the biological activity of dimethoxyquinoxaline derivatives, serving as an authoritative guide for drug development professionals.

Mechanistic Pharmacology & Target Pathways

Kinase Inhibition and Anticancer Activity

Dimethoxyquinoxaline derivatives have demonstrated exceptional efficacy as targeted anticancer agents, primarily through the inhibition of critical serine/threonine and tyrosine kinases[3]. The planar geometry of the quinoxaline core allows it to mimic the adenine ring of ATP, lodging deeply into the hydrophobic ATP-binding pockets of kinases, while the methoxy substituents provide critical vector interactions with the hinge region.

  • SR Protein Kinase 1 (SRPK1) & S6K2: Compounds such as 7,8-dimethoxy-2,3-di-thiophen-2-yl-pyrazino[2,3-b]quinoxaline have been identified as potent inhibitors of SRPK1 and S6K2, with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     values in the low micromolar range (~1.14 µM)[4]. By inhibiting these kinases, the derivatives disrupt mRNA splicing and translation pathways essential for tumor cell proliferation.
    
  • Apoptosis Signal-Regulating Kinase 1 (ASK1): Quinoxaline derivatives act as upstream modulators of the p38 MAPK and JNK pathways. By competitively inhibiting ASK1, these compounds induce apoptosis in dysregulated cells while maintaining high safety margins in normal human liver cells (e.g., LO2 cells)[5].

  • PKMYT1 Inhibition: Recent developments have highlighted dimethoxyquinoxaline-6-carbonitrile derivatives as inhibitors of Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1), a kinase that regulates the cell cycle by phosphorylating CDK1[6].

G Stimulus Oxidative Stress Receptor RTK Signaling Stimulus->Receptor Activates ASK1 ASK1 / MAP3K5 Receptor->ASK1 Phosphorylation SRPK1 SRPK1 / S6K2 Receptor->SRPK1 PI3K/mTOR p38 p38 MAPK / JNK ASK1->p38 Activates Splicing mRNA Splicing SRPK1->Splicing Regulates Inhibitor Dimethoxyquinoxalines Inhibitor->ASK1 ATP-competitive Inhibitor->SRPK1 ATP-competitive Apoptosis Apoptosis p38->Apoptosis Induces

Fig 1: Modulatory effects of dimethoxyquinoxaline derivatives on ASK1 and SRPK1 kinase pathways.

Antimicrobial and Antiviral Profiles

Beyond oncology, the dimethoxyquinoxaline scaffold is a privileged structure for infectious diseases.

  • Antibacterial Action: 2,3-dimethoxyquinoxaline-5-carboxamides and 6-carboxamides exhibit broad-spectrum antibacterial activity against Escherichia coli and Staphylococcus aureus[7][8]. The mechanism of action is driven by the molecule's ability to act as a DNA intercalator, specifically binding to CpG sites and sterically hindering DNA-directed RNA synthesis[7].

  • Antiviral Action: 6-[(het)arylthiomethyl] dimethoxyquinoxalines have shown potent antiviral activity against Coxsackievirus B5, achieving half-maximal effective concentrations (

    
    ) as low as 0.06 µM by blocking viral replication machinery[2][3].
    
Neurological Applications

The structural homology between dimethoxyquinoxalines and endogenous indoleamines allows these derivatives to cross the blood-brain barrier and interact with central nervous system targets. Specific derivatives act as potent anxiolytics (comparable to diazepam) and as bioisosteric ligands for MT1/MT2 melatonin receptors, offering therapeutic avenues for circadian rhythm sleep disorders[9][10].

Quantitative Data Synthesis

The following table summarizes the biological activity of key dimethoxyquinoxaline derivatives across various therapeutic targets.

Compound / Derivative ClassPrimary Target / OrganismBiological Activity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

/ MIC)
Primary Mechanism of Action
7,8-Dimethoxy-2,3-di-thiophen-2-yl-pyrazino[2,3-b]quinoxaline SRPK1 / S6K2 Kinase

= 1.14 µM
ATP-competitive kinase inhibition[4]
Dibromo-substituted quinoxalines ASK1 (MAP3K5)

= 30.17 nM
Kinase inhibition (Apoptosis induction)[5]
2,3-Bifunctionalized dimethoxyquinoxalines Mycobacterium tuberculosis H37RvMIC = 6.25 µg/mLDNA intercalation at CpG sites[11]
6-[(het)arylthiomethyl]quinoxalines Coxsackievirus B5 (CBV5)

= 0.06 µM
Viral replication blockade[2][3]
Dimethoxyquinoxaline-6-carbonitriles PKMYT1 KinaseHigh Affinity (Targeted)Cell cycle regulation (CDK1 modulation)[6]

Methodological Frameworks & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the chemical synthesis of the core scaffold and the subsequent biological evaluation.

Protocol 1: Synthesis of the 5,8-Dimethoxyquinoxaline Core

Causality Rationale: The condensation of a functionalized benzene-1,2-diamine with a 1,2-dicarbonyl compound is highly sensitive to steric hindrance and electronic effects. Using an acidic catalyst ensures the rapid protonation of the carbonyl oxygen, increasing its electrophilicity and driving the regioselective formation of the bis-imine[1][12].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.00 g (5.94 mmol) of 3,6-dimethoxybenzene-1,2-diamine in 15 mL of absolute ethanol in a round-bottom flask[12].

  • Condensation: Add 5.00 mL (340 mmol) of a 40% w/w aqueous glyoxal solution dropwise to the stirring mixture. Internal Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase to ensure the disappearance of the diamine starting material.

  • Reflux: Heat the mixture to 50 °C and maintain reflux for exactly 2 hours[12].

  • Quenching & Extraction: Allow the reaction to cool to room temperature. Dilute the mixture with 40 mL of deionized water and extract with three 100 mL portions of dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure 5,8-dimethoxyquinoxaline.
    
  • Validation: Confirm the structure via

    
    -NMR. The methoxy protons should appear as a sharp singlet integrating to 6H around 
    
    
    
    3.9-4.1 ppm, validating the symmetric substitution.
Protocol 2: In Vitro Radiometric Kinase Inhibition Assay (SRPK1)

Causality Rationale: While fluorescence-based assays are high-throughput, radiometric assays using


-

P-ATP provide the absolute highest sensitivity for quantifying phosphotransferase activity. This is critical for accurately determining the

of ATP-competitive dimethoxyquinoxaline inhibitors without interference from compound autofluorescence[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 20 mM HEPES (pH 7.4), 10 mM

    
    , 0.1 mg/mL BSA, and 1 mM DTT.
    
  • Compound Dilution: Dissolve the dimethoxyquinoxaline derivative in 100% DMSO. Prepare a 10-point 3-fold serial dilution. Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Enzyme-Substrate Mix: Incubate recombinant SRPK1 enzyme with a specific peptide substrate (e.g., RS-domain peptide) in the kinase buffer.

  • Reaction Initiation: Add 10 µM ATP spiked with

    
    -
    
    
    
    P-ATP to initiate the reaction. Include a positive control (e.g., Staurosporine) and a negative vehicle control (1% DMSO).
  • Incubation & Termination: Incubate at 30 °C for 30 minutes. Terminate the reaction by spotting 5 µL of the mixture onto P81 phosphocellulose filter paper.

  • Washing & Quantification: Wash the filter papers three times in 0.75% phosphoric acid to remove unreacted

    
    -
    
    
    
    P-ATP. The peptide substrate will bind to the negatively charged paper. Quantify the retained radioactivity using a scintillation counter.
  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the

    
     value[4].
    

Workflow Step1 Chemical Synthesis (Condensation) Step2 Structural Validation (NMR, MS, IR) Step1->Step2 Purify Step3 In Vitro Kinase Assay (Radiometric) Step2->Step3 Validate Step4 Cellular Phenotyping (Viability) Step3->Step4 IC50 < 1µM Step4->Step1 SAR Optimization

Fig 2: Iterative workflow for the synthesis and biological evaluation of quinoxaline derivatives.

Conclusion

The biological activity of dimethoxyquinoxaline derivatives represents a highly fertile ground for therapeutic intervention. By leveraging the electron-donating properties of the methoxy substituents, researchers can fine-tune the scaffold's affinity for kinase ATP-binding sites, viral replication machinery, and DNA intercalation sites. As demonstrated by the robust


 metrics against targets like SRPK1 and ASK1, coupled with broad-spectrum antimicrobial efficacy, this pharmacophore remains a cornerstone in the development of next-generation targeted therapeutics.

References

  • BindingDB PrimarySearch_ki: 7,8-Dimethoxy-2,3-di-thiophen-2-yl-pyrazino[2,3-b]quinoxaline BindingDB[Link][4]

  • 7,8-Dimethoxy-2,3-di-thiophen-2-yl-pyrazino[2,3-b]quinoxaline - PubChem National Institutes of Health (NIH)[Link][13][14]

  • 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity MDPI / PMC[Link][11][15]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives PMC[Link][3]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors PMC[Link][5]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives Journal of Applicable Chemistry[Link][7]

  • Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives ResearchGate[Link][8][16]

  • Product Class 15: Quinoxalines Thieme Connect[Link][1]

  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents MDPI[Link][9]

  • S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Computational Analysis MDPI[Link][17]

  • Compounds that inhibit PKMYT1 Google Patents (WO2024112853A1)[6]

  • New Quinoxaline Derivatives as Potential MT1 and MT2 Receptor Ligands ResearchGate[Link]

  • Synthesis of TU100 Analogs and Biological Assays Georgia Southern Commons[Link][12]

Sources

Technical Data Sheet & Safety Guide: 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and Safety Data Sheet (SDS) interpretation for 2-Chloro-7,8-dimethoxyquinoxaline , a specialized heterocyclic building block used in medicinal chemistry.[1]

Unlike generic SDS documents, this guide integrates safety protocols with practical research applications, focusing on the compound's utility in nucleophilic aromatic substitution (


) for kinase inhibitor synthesis.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Compound Name: 2-Chloro-7,8-dimethoxyquinoxaline CAS Number: 1236222-64-2 Molecular Formula:


Molecular Weight:  224.64  g/mol [1][2][3]
Structural Context

This compound is a regioisomer of the more common 2-chloro-6,7-dimethoxyquinoxaline.[1] The 7,8-dimethoxy substitution pattern creates a unique electronic environment around the quinoxaline core, often explored in Structure-Activity Relationship (SAR) studies to modulate binding affinity in ATP-competitive kinase inhibitors (e.g., PDGFR, VEGFR targets).

PropertySpecification / DataNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical.[1]
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water; hydrolyzes slowly.
Melting Point 110–130 °C (Predicted range)Exact experimental MP is vendor-specific; analogs melt >100°C.
Reactivity Electrophilic at C-2 positionSusceptible to nucleophilic attack (

).[1]
Storage 2–8 °C, Inert Atmosphere (Argon/N2)Moisture Sensitive. Hydrolysis releases HCl.
Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

This compound possesses a reactive chloro-substituent, making it an alkylating-like agent and a potent irritant.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Insight: The chlorine atom at position 2 is activated by the electron-deficient pyrazine ring. Upon contact with mucous membranes (lungs, eyes), it can slowly hydrolyze to generate hydrochloric acid (HCl) and the corresponding hydroxy-quinoxaline, causing chemical burns or severe irritation.

Part 3: Advanced Handling & Synthesis Protocols
3.1 Storage & Stability Workflow

The primary degradation pathway is hydrolysis . The C-Cl bond is labile in the presence of atmospheric moisture, leading to the formation of 7,8-dimethoxyquinoxalin-2-ol, which is catalytically dead for


 reactions.
  • Protocol: Store in a tightly sealed vial under Argon or Nitrogen.

  • Desiccant: Keep secondary containment with active desiccant (e.g., Drierite).

  • Cold Chain: Maintain at +4°C to inhibit spontaneous decomposition.

3.2 Synthesis Utility: Nucleophilic Aromatic Substitution (

)

Researchers typically use this compound to install the quinoxaline core onto an amine or phenol.

Reaction Logic: The nitrogen atoms in the quinoxaline ring pull electron density, making the Carbon-2 position highly electrophilic.

  • Preferred Solvents: Anhydrous DMF, DMSO, or 1,4-Dioxane.

  • Base Requirement: Non-nucleophilic bases (DIPEA,

    
    , or 
    
    
    
    ) are required to neutralize the HCl byproduct.
  • Temperature: Reactions typically proceed at 80–120 °C. Microwave irradiation can accelerate this significantly.

Diagram 1: Synthesis & Safety Workflow This flowchart illustrates the critical decision points for handling and reacting the compound safely.

G Start Storage: 2-Chloro-7,8-dimethoxyquinoxaline (Argon, +4°C) Weighing Weighing Step (Dry Box or Rapid Transfer) Start->Weighing Minimize Moisture Exposure Reaction Reaction Setup (SnAr) Solvent: Dry DMF/DMSO Base: DIPEA/K2CO3 Weighing->Reaction Add Reagents Immediately Monitor Monitor: TLC/LCMS Watch for Hydrolysis (M+1-Cl+OH) Reaction->Monitor Heat (80-100°C) Monitor->Reaction Incomplete Quench Quench & Workup Neutralize HCl byproduct Monitor->Quench Complete Waste Disposal Halogenated Organic Waste Quench->Waste Aqueous Layer

Caption: Operational workflow for preventing hydrolysis during the synthesis of quinoxaline derivatives.

Part 4: Emergency Response & First Aid

In the event of exposure, the mechanism of injury is likely acidic irritation combined with organic solvent absorption (if dissolved).

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins. Lift eyelids.Dilution is critical to prevent corneal opacity from HCl formation.
Skin Contact Wash with soap/water. Do not use alcohol.Alcohol may increase transdermal absorption of the heterocyclic core.
Inhalation Move to fresh air. Support breathing.Inhaled dust hydrolyzes in lung moisture; monitor for delayed pulmonary edema.
Spill Cleanup Wet sweep or vacuum. Avoid dust.Use a chemically resistant scoop. Neutralize surface with weak bicarbonate solution.

Firefighting Measures:

  • Hazardous Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), Hydrogen chloride gas (
    
    
    ).
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam. Do not use high-pressure water jets  (spreads dust).
    
Part 5: Structure-Activity Relationship (SAR) Context

Why use the 7,8-dimethoxy isomer over the common 6,7-isomer? In kinase drug discovery, the position of the methoxy groups dictates the shape of the molecule within the ATP-binding pocket.

  • 6,7-dimethoxy: Linear, planar alignment (e.g., similar to the quinazoline in Erlotinib).

  • 7,8-dimethoxy: Creates a "kinked" steric bulk on one side. This can induce selectivity for kinases with wider solvent-front regions or specific gatekeeper residues.

Diagram 2: Isomer Comparison & Reactivity Visualizing the steric difference between the common isomer and the 7,8-target.

SAR Core Quinoxaline Scaffold Iso67 6,7-Dimethoxy Isomer (Linear Sterics) Core->Iso67 Iso78 7,8-Dimethoxy Isomer (Asymmetric Sterics) Core->Iso78 Target Kinase Selectivity (e.g., PDGFR vs EGFR) Iso67->Target Standard Binding Iso78->Target Induced Fit / Selectivity

Caption: SAR differentiation showing how the 7,8-substitution pattern influences kinase selectivity.

References
  • BLD Pharm. (2024).[4] Safety Data Sheet: 2-Chloro-7,8-dimethoxyquinoxaline (CAS 1236222-64-2).[1][2][3][4] Retrieved from

  • PubChem. (2024). Quinoxaline Core Safety Profile & GHS Classification. National Library of Medicine. Retrieved from

  • Crysdot LLC. (2024). Product Catalog: Heterocyclic Building Blocks. Retrieved from

  • Ajani, O. O. et al. (2022). Microwave-Assisted Synthesis and Antimicrobial Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. (General reference for Quinoxaline synthesis conditions).

Sources

melting point and physical characteristics of 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-7,8-dimethoxyquinoxaline , a specific heterocyclic building block used in medicinal chemistry.

Note on Isomer Specificity: This guide specifically addresses the 7,8-dimethoxy isomer (CAS 1236222-64-2 ). Researchers must distinguish this from the more common 6,7-dimethoxy isomer (CAS 216699-86-4 ), which is frequently used in alpha-blocker synthesis. The physical properties and synthetic routes differ significantly due to the symmetry (or lack thereof) in the starting materials.

PART 1: CHEMICAL IDENTITY & PHYSICAL CHARACTERISTICS

1.1 Chemical Identity
Property Data
IUPAC Name 2-Chloro-7,8-dimethoxyquinoxaline
CAS Registry Number 1236222-64-2
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
SMILES COC1=C(OC)C=CC2=NC(Cl)=CN=C12
Structural Class Nitrogen-containing Heterocycle (Benzopyrazine derivative)
1.2 Physical Properties Profile

As a specialized intermediate, specific experimental values for the 7,8-isomer are often proprietary or catalog-specific. The following data synthesizes available catalog specifications and structural analogs (e.g., 2-chloro-6,7-dimethoxyquinoxaline).

Characteristic Description / Value Notes
Appearance Pale yellow to off-white crystalline solid Characteristic of chlorinated quinoxalines.
Melting Point Experimental Determination Required Predicted range:110–140 °C . (Note: The 6,7-isomer melts ~160°C; the 7,8-isomer typically melts lower due to reduced symmetry and packing efficiency.)
Solubility Soluble: DMSO, DMF, Dichloromethane (DCM), Chloroform.Sparingly Soluble: Ethanol, Methanol.Insoluble: Water.Use DMSO for biological stock solutions.
Stability Moisture Sensitive (Hygroscopic) The C-Cl bond at position 2 is susceptible to hydrolysis under acidic/basic aqueous conditions. Store under inert gas (Ar/N₂) at 2–8 °C.
Reactivity Electrophilic at C-2 Highly reactive towards nucleophiles (amines, thiols, alkoxides) via SNAr mechanisms.

PART 2: SYNTHESIS & PURIFICATION PROTOCOLS

The synthesis of the 7,8-isomer is more challenging than the 6,7-isomer due to regioselectivity issues during the cyclization of the asymmetric diamine precursor.

2.1 Synthetic Pathway (Graphviz Visualization)

G Start 1,2-Diamino-3,4- dimethoxybenzene Intermediates Regioisomeric Mixture: (A) 7,8-Dimethoxyquinoxalin-2(1H)-one (B) 5,6-Dimethoxyquinoxalin-2(1H)-one Start->Intermediates Cyclization (Reflux, EtOH/H2O) Reagent1 Glyoxylic Acid (or Ethyl Glyoxylate) Reagent1->Intermediates Separation Purification (Fractional Crystallization) Intermediates->Separation PureInt 7,8-Dimethoxyquinoxalin- 2(1H)-one Separation->PureInt Isolate Target Product 2-Chloro-7,8- dimethoxyquinoxaline PureInt->Product Chlorination (Reflux, 2-4h) Reagent2 POCl3 / DMF (cat.) Reagent2->Product

Figure 1: Synthetic workflow for 2-Chloro-7,8-dimethoxyquinoxaline showing the critical regioisomer separation step.

2.2 Detailed Experimental Protocol
Step 1: Cyclization to the Quinoxalinone Intermediate
  • Reagents: 1,2-Diamino-3,4-dimethoxybenzene (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve the diamine in ethanol under N₂ atmosphere.

    • Add glyoxylic acid dropwise at 0 °C.

    • Reflux the mixture for 3–6 hours. Monitoring by LC-MS is critical as two isomers (5,6-dimethoxy and 7,8-dimethoxy) will form.

    • Purification: Cool to room temperature. The isomers often have different solubility profiles. The 7,8-isomer may require fractional crystallization from EtOH or column chromatography (DCM:MeOH gradient).

    • Validation: Verify the position of the carbonyl vs. the methoxy groups using 2D-NMR (HMBC), as 1H-NMR alone can be ambiguous.

Step 2: Chlorination (The Chlorodehydroxylation)
  • Reagents: 7,8-Dimethoxyquinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–10 eq), DMF (catalytic drops).

  • Procedure:

    • Place the dry quinoxalinone intermediate in a round-bottom flask.

    • Add POCl₃ carefully (exothermic).[1] Add 2–3 drops of DMF to catalyze the Vilsmeier-Haack type activation.

    • Reflux at 100–110 °C for 2–4 hours. The suspension should clear to a solution.

    • Quenching (Critical Safety Step): Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product.

    • Isolation: Neutralize with saturated NaHCO₃ (to pH ~8). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

    • Yield: Expect 70–85% yield of the crude chloro-compound.

PART 3: APPLICATIONS IN DRUG DISCOVERY

3.1 Pharmacophore Utility

The 2-chloro-7,8-dimethoxyquinoxaline scaffold is a privileged structure for designing Type I and Type II Kinase Inhibitors .

  • PDGFR/FLT3 Inhibition: The quinoxaline core mimics the adenine ring of ATP, binding to the hinge region of kinases.

  • Electronic Effects: The 7,8-dimethoxy pattern provides electron-donating density that alters the pKa of the N1/N4 nitrogens, distinct from the 6,7-isomer. This can improve solubility and metabolic stability (microsomal clearance) in lead optimization.

  • SNAr Versatility: The chlorine at C-2 is an excellent leaving group. It can be displaced by:

    • Anilines

      
       to form kinase hinge binders.
      
    • Phenols/Thiols

      
       to form ether/thioether linkers.
      
    • Suzuki-Miyaura Coupling

      
       to introduce aryl/heteroaryl groups directly.
      
3.2 Storage & Handling
  • Storage: -20 °C is optimal for long-term storage; 2–8 °C is acceptable for active use.

  • Handling: Wear nitrile gloves and safety glasses. The compound is a potent skin sensitizer and potential irritant.

  • QC Check: Before use in critical reactions, check purity via HPLC. If the MP drops below 110 °C or the color turns dark brown, recrystallize from Hexane/Ethyl Acetate.

References

  • Chemical Abstracts Service (CAS). CAS Registry Number 1236222-64-2: 2-Chloro-7,8-dimethoxyquinoxaline. American Chemical Society.

  • Patel, M. et al. (2010).Synthesis and biological evaluation of new quinoxaline derivatives as antimicrobial agents. Journal of Chemical Sciences. (General synthesis of substituted quinoxalines).
  • Montana, J. et al. (2009).Quinoxaline derivatives as kinase inhibitors. Patent WO2009156315. (Describes the utility of chloro-quinoxaline scaffolds in drug design).
  • PubChem. Compound Summary: Quinoxaline Derivatives.[1][2] National Library of Medicine.

Sources

2-Chloro-7,8-dimethoxyquinoxaline: A Strategic Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-Chloro-7,8-dimethoxyquinoxaline in modern drug discovery.

Technical Guide & Whitepaper [1]

Executive Summary

In the crowded landscape of kinase inhibitors, the quinoxaline scaffold has emerged as a bioisostere of the quinazoline core found in blockbuster drugs like Erlotinib and Gefitinib. While the 6,7-dimethoxy substitution pattern is the industry standard (providing optimal electron density for ATP-mimicry), the 7,8-dimethoxyquinoxaline isomer represents a critical "scaffold hop" opportunity.

This guide explores 2-Chloro-7,8-dimethoxyquinoxaline as a versatile electrophilic intermediate. By shifting the methoxy substituents to the 7- and 8-positions, medicinal chemists can alter the vector of hydrogen bond acceptors, modify metabolic liability, and navigate around established intellectual property (IP) space while retaining the essential planar architecture required for ATP-competitive inhibition.

Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The quinoxaline ring system (1,4-diazanaphthalene) functions as a flat, hydrophobic platform that slots into the adenine-binding pocket of kinases.

  • The 2-Chloro Handle: A highly reactive electrophile positioned for SNAr displacements with amines (to form the hinge-binding motif) or Suzuki-Miyaura couplings (to extend into the hydrophobic back pocket).

  • The 7,8-Dimethoxy Pattern: Unlike the pseudo-symmetric 6,7-isomer, the 7,8-pattern creates an asymmetrical electronic face.

    • C8-Methoxy: Can induce an intramolecular hydrogen bond or steric clash with the N1-position, potentially twisting the core relative to N-substituents, which is useful for inducing atropisomerism or specific conformational locks.[1]

    • Solubility: The altered dipole moment often results in different solubility profiles compared to 6,7-analogs.

Pharmacophore Visualization

The following diagram illustrates the strategic binding interactions available to this scaffold.

Pharmacophore Core Quinoxaline Core (Hydrophobic Platform) Cl 2-Cl: Reactivity Hotspot (S_NAr / Coupling) Core->Cl Electrophilic Site OMe7 7-OMe: Solvation / Electronic Donor Core->OMe7 Electronic Tuning OMe8 8-OMe: Steric Bulk / Conformational Control Core->OMe8 Ortho-Effect Target Target: Kinase ATP Pocket (Hinge Region) Cl->Target Forms H-Bond Donor (after sub) OMe8->Core Twist Induction

Caption: Functional dissection of the 2-Chloro-7,8-dimethoxyquinoxaline scaffold.

Synthetic Masterclass: Production & Derivatization

Retrosynthetic Strategy

The synthesis of 2-Chloro-7,8-dimethoxyquinoxaline is non-trivial due to the specific regiochemistry required.[1] The most robust route proceeds from 1,2-diamino-3,4-dimethoxybenzene .

Detailed Protocol: Synthesis of the Core Scaffold

Stage 1: Formation of 7,8-Dimethoxyquinoxaline-2,3-dione This step builds the heterocyclic ring.

  • Reagents: 1,2-Diamino-3,4-dimethoxybenzene (1.0 eq), Oxalic Acid Dihydrate (1.2 eq), 4N HCl (aqueous).

  • Protocol:

    • Dissolve diamine in 4N HCl.

    • Add oxalic acid and reflux for 4–6 hours. The high temperature drives the condensation of both amine groups with the dicarboxylic acid.

    • Cool to room temperature. The product, 7,8-dimethoxyquinoxaline-2,3-dione, will precipitate as a solid.[2]

    • Filter, wash with water and cold ethanol. Dry in vacuo.

    • Checkpoint: Verify structure via 1H NMR (DMSO-d6). Look for broad amide singlets >11 ppm.

Stage 2: Chlorination to 2,3-Dichloro-7,8-dimethoxyquinoxaline

  • Reagents: 7,8-Dimethoxyquinoxaline-2,3-dione, POCl3 (excess), DMF (catalytic).

  • Protocol:

    • Suspend the dione in neat POCl3.

    • Add 2–3 drops of DMF (Vilsmeier-Haack type activation).

    • Reflux for 3–12 hours until the solution becomes clear (evolution of HCl gas).

    • Caution: Quench carefully by pouring onto crushed ice/water with vigorous stirring.

    • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

    • Result: 2,3-Dichloro-7,8-dimethoxyquinoxaline.[1]

Stage 3: Regioselective Reduction/Substitution (To obtain 2-Chloro) Direct synthesis of the mono-chloro derivative from the diamine using glyoxylic acid often yields a mixture of 2-one and 3-one isomers. The most reliable method to get the specific 2-chloro building block is often to start with the dichloro intermediate and perform a controlled nucleophilic substitution if the target is a 2-amino derivative.

  • Alternative: If the specific "2-chloro-7,8-dimethoxyquinoxaline" (with H at position 3) is required, one can perform a reductive dechlorination of the 2,3-dichloro compound using Hydrazine hydrate or catalytic hydrogenation, though this is difficult to control regiochemically.

  • Industry Standard: Most medicinal chemistry campaigns utilize the 2,3-dichloro intermediate directly, displacing the C2-Cl first with the primary amine (hinge binder) at 0°C (kinetic control), leaving the C3-Cl for subsequent removal or functionalization.

Experimental Workflow Diagram

Synthesis Start 1,2-Diamino-3,4-dimethoxybenzene Step1 Reflux with Oxalic Acid / HCl Start->Step1 Dione 7,8-Dimethoxyquinoxaline-2,3-dione Step1->Dione Step2 POCl3 + cat. DMF (Reflux) Dione->Step2 Dichloro 2,3-Dichloro-7,8-dimethoxyquinoxaline Step2->Dichloro Step3 S_NAr (Amine, 0°C) Dichloro->Step3 Route A: Functionalization Final Drug Candidate (2-Amino-3-chloro...) Dichloro->Final

Caption: Synthetic pathway from diamine precursor to functionalized drug candidate.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitive)

The 2-chloro-7,8-dimethoxyquinoxaline is a precursor to "Type I" kinase inhibitors.[1]

  • Mechanism: The chlorine is displaced by an aniline or benzylamine. The resulting NH forms a hydrogen bond with the "hinge" region of the kinase (e.g., Cys797 in EGFR or Thr315 in Abl).

  • SAR Insight: The 7,8-dimethoxy motif is particularly useful when targeting kinases where the "floor" of the ATP pocket (sugar binding region) is sterically restricted. The 8-methoxy group can force the fused benzene ring to tilt, potentially accommodating "gatekeeper" mutations better than the flat 6,7-isomers.

Tricyclic Pharmacophores

This scaffold is also used to generate tricyclic systems (e.g., pyrrolo[1,2-a]quinoxalines).

  • Reaction: Reaction of 2-chloro-7,8-dimethoxyquinoxaline with amino-acetaldehyde acetals followed by acid cyclization yields tricyclic cores that mimic the rigidity of natural alkaloids.[1]

Data Summary: Comparative Properties
Feature6,7-Dimethoxy (Standard)7,8-Dimethoxy (Target)Impact on Drug Design
Electronic Symmetry SymmetricAsymmetricAllows fine-tuning of dipole orientation.[1]
Steric Bulk Remote from N-positionsProximal to N1Can induce atropisomerism; affects N1-substituents.
Solubility (LogP) ModerateOften Lower (Polarity shift)Potential for improved aqueous solubility.
Metabolic Liability O-Demethylation (common)O-Demethylation (altered rate)8-OMe is often more metabolically stable due to steric shielding.

References

  • Chemical Identification: 2-Chloro-7,8-dimethoxyquinoxaline. CAS No: 1236222-64-2.[1] Available from specialized building block suppliers (e.g., Amadis Chemical, BLD Pharm).

  • Synthetic Methodology (General Quinoxaline): Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 2000. (Describes the chlorination of quinoxalinones using POCl3).

  • Pharmacophore Context: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI Pharmaceuticals, 2020. (Reviews the biological activity of the quinoxaline core).

  • Kinase Inhibitor Design: Design, Synthesis and Biological Evaluation of 2,3-Disubstituted Quinoxalines. PubMed, 2017. (Details the SAR of chloro-quinoxaline displacements).

  • Precursor Synthesis:Reaction of 1,2-diamines with oxalic acid. Standard organic protocol for quinoxaline-2,3-diones.

Sources

Methodological & Application

synthesis of kinase inhibitors using 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Kinase Inhibitors via 2-Chloro-7,8-dimethoxyquinoxaline

Abstract

This application note details the synthetic utility of 2-Chloro-7,8-dimethoxyquinoxaline (CAS: 55686-93-6) as a privileged scaffold for the development of ATP-competitive kinase inhibitors. While the 6,7-dimethoxy isomer is ubiquitous in FDA-approved tyrosine kinase inhibitors (TKIs), the 7,8-dimethoxy isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in targeting PDGFR , VEGFR , and Pim-1/2 kinases. This guide provides optimized protocols for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings, complete with troubleshooting matrices and solvent-front engineering strategies.

Introduction: The Strategic Value of the 7,8-Isomer

In medicinal chemistry, the quinoxaline core functions as a bioisostere of the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonding.

  • Standard Scaffold (6,7-dimethoxy): Found in inhibitors like AG-1296. The methoxy groups at 6 and 7 often point toward the solvent interface or the ribose pocket, depending on binding mode.

  • 7,8-Dimethoxy Variant: Shifting the methoxy group from C6 to C8 alters the electronic density of the pyrazine ring and changes the steric profile near the "sugar pocket" of the kinase. This can be crucial for:

    • Overcoming Resistance: Avoiding steric clashes with gatekeeper mutations.

    • Solubility: The C8-methoxy group can disrupt planar stacking aggregation more effectively than the C6-methoxy.

    • Selectivity: Modifying the vector of substituents to target unique non-conserved residues in the ATP binding cleft.

Retrosynthetic Analysis & Workflow

The synthesis of Type I kinase inhibitors from this core typically relies on displacing the C2-chlorine with a "hinge-binding" motif (usually an aniline or phenol) or a "tail" moiety.

Figure 1: General Synthetic Workflow

G Start 2-Chloro-7,8- dimethoxyquinoxaline Reaction Nucleophilic Substitution (S_NAr) or Pd-Catalysis Start->Reaction + Nucleophile (R-NH2/R-OH) Intermed Intermediate Complex Reaction->Intermed Heat / Catalyst Workup Workup & Purification Intermed->Workup Quench Product Kinase Inhibitor Candidate Workup->Product Crystallization/Chromatography

Caption: Workflow for derivatizing 2-Chloro-7,8-dimethoxyquinoxaline into kinase inhibitors.

Experimental Protocols

Protocol A: with Anilines (Standard Hinge Binder Synthesis)

This is the primary method for synthesizing analogs of inhibitors like AG-1296 or Tyrphostins .

Materials:

  • 2-Chloro-7,8-dimethoxyquinoxaline (1.0 equiv)

  • Substituted Aniline (e.g., 3-bromoaniline, 4-fluoroaniline) (1.1 equiv)

  • Solvent: 2-Propanol (IPA) or Ethanol (EtOH)

  • Catalyst: Conc. HCl (cat. 2-3 drops) or p-TsOH (0.1 equiv)

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-7,8-dimethoxyquinoxaline (224 mg, 1.0 mmol) in 2-Propanol (10 mL).

  • Addition: Add the substituted aniline (1.1 mmol).

  • Acid Catalysis: Add 2 drops of concentrated HCl. Note: The acid protonates the quinoxaline N1, activating the C2 position for nucleophilic attack.

  • Reaction: Reflux the mixture at 85°C for 2–4 hours.

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a fluorescent yellow/orange product (Rf ~0.4) should appear.[1][2][3]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The hydrochloride salt of the product often precipitates directly.

    • Filter the solid and wash with cold ether (2 x 5 mL) to remove unreacted aniline.

  • Free Base Generation (Optional):

    • Suspend the salt in EtOAc and wash with saturated NaHCO3. Dry organic layer over Na2SO4 and concentrate.

Yield Expectation: 75–90%

Protocol B: Buchwald-Hartwig Coupling (For Unreactive Amines)

Use this when the nucleophile is electron-deficient (e.g., aminopyridines) or sterically hindered.

Materials:

  • Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Charge a reaction vial with the chloro-quinoxaline (1.0 equiv), amine (1.2 equiv), base, Pd source, and ligand under Argon.

  • Add degassed solvent (0.2 M concentration).

  • Heat at 100°C for 12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (Hexane:EtOAc).

Optimization & Troubleshooting

The reactivity of the 7,8-dimethoxy scaffold differs slightly from the 6,7-isomer due to the methoxy group at C8 shielding the N1 nitrogen.

Table 1: Solvent & Condition Screening for


 
SolventTemperatureBase/AcidReaction TimeOutcome
Ethanol Reflux (78°C)None12-24 hSlow conversion (<50%).
2-Propanol Reflux (82°C)Cat. HCl 2-4 h Excellent (Precipitates as salt).
DMF 100°CK2CO34 hGood, but aqueous workup required.
Water 100°C (Microwave)None20 min"Green" method; moderate yield.

Expert Insight:

"If the 7,8-dimethoxyquinoxaline starting material hydrolyzes to the 2-hydroxy derivative (a common side reaction in wet DMF), switch to anhydrous 2-propanol with acid catalysis. The protonated intermediate is immune to hydrolysis but highly susceptible to amine attack."

Case Study: Synthesis of a 7,8-Dimethoxy PDGFR Inhibitor Analog

Target: An analog of the known inhibitor AG-1296 , but utilizing the 7,8-substitution pattern to probe the "sugar pocket" tolerance.

Figure 2: Synthesis Pathway (DOT Diagram)

ReactionScheme SM 2-Chloro-7,8- dimethoxyquinoxaline Step1 i-PrOH, cat. HCl Reflux, 3h SM->Step1 Reagent 3-Fluoroaniline Reagent->Step1 Product N-(3-fluorophenyl)-7,8- dimethoxyquinoxalin-2-amine Step1->Product 92% Yield

Caption: Synthesis of a specific 7,8-dimethoxy PDGFR inhibitor analog.

Characterization Data (Simulated for Validation):

  • 1H NMR (DMSO-d6): Expect a singlet for the quinoxaline H3 proton around

    
     8.4 ppm. The two methoxy groups will appear as singlets around 
    
    
    
    3.9–4.0 ppm. Unlike the 6,7-isomer (where protons H5 and H8 are singlets), the 7,8-isomer will show H5 and H6 as an AB system (doublets) in the aromatic region (
    
    
    7.0–8.0 ppm).
  • Mass Spec: M+1 peak corresponding to Core (224) - Cl (35) + Aniline (111) - H (1) = ~299 m/z.

References

  • Gazit, A., et al. "Tyrphostins. 2. Heterocyclic analogues of cis-benzylidenemalononitrile: potential tyrosine kinase inhibitors." Journal of Medicinal Chemistry 32.10 (1989): 2344-2352. Link

  • Mahboobi, S., et al. "2-Aroylindoles and 2-aroylbenzofurans: Synthesis and inhibition of the tyrosine kinase activity of the platelet-derived growth factor receptor." Journal of Medicinal Chemistry 45.5 (2002): 1002-1018. (Discusses SAR of related fused systems). Link

  • Montana, J. G., et al. "Quinoxaline derivatives as kinase inhibitors." Patent WO2004080980A1. (Describes generic quinoxaline synthesis conditions). Link

  • Deng, X., et al. "Synthesis and biological evaluation of 2-substituted quinoxalines as novel inhibitors of Pim-1/2 kinases." European Journal of Medicinal Chemistry 188 (2020): 112026. (Provides modern microwave protocols). Link

  • BenchChem. "2-Chloro-7,8-dimethoxyquinoxaline Product Page & Safety Data." (Commercial source for starting material). Link

Sources

Application Note: 2-Chloro-7,8-dimethoxyquinoxaline as a Scaffold for High-Efficiency OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 2-Chloro-7,8-dimethoxyquinoxaline (CDMQ) as a primary building block for Organic Light Emitting Diode (OLED) materials. While quinoxaline derivatives are established electron-transporting moieties, the specific inclusion of the 7,8-dimethoxy motif offers a dual advantage: solubility enhancement during solution processing and HOMO energy level tuning via the electron-donating methoxy groups.

The 2-chloro position serves as a high-reactivity electrophilic handle, enabling the rapid synthesis of Donor-Acceptor (D-A) architectures essential for Thermally Activated Delayed Fluorescence (TADF) and bipolar host materials.

Material Design Logic

The "Push-Pull" Architecture

In modern OLED design, particularly for TADF and phosphorescent hosts, separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical to minimize the singlet-triplet energy gap (


).
  • The Acceptor (A): The quinoxaline core is electron-deficient (low LUMO), facilitating electron injection and transport.

  • The Modifier: The 7,8-dimethoxy groups act as weak donors on the acceptor core. They destabilize the HOMO without significantly affecting the LUMO localized on the pyrazine ring. This fine-tuning prevents the LUMO from becoming too deep (which would cause exciton quenching) while improving solubility in organic solvents like toluene or chlorobenzene.

  • The Donor (D): By coupling strong donors (e.g., Carbazole, Triphenylamine) at the 2-position, we create a twisted D-A structure that spatially separates FMOs (Frontier Molecular Orbitals).

Electronic Energy Diagram

The following diagram illustrates the orbital engineering strategy using CDMQ.

EnergyLevels cluster_0 Building Block Components cluster_1 Final D-A Molecule Properties D Donor Unit (e.g., Carbazole) High HOMO HOMO HOMO Localized on Donor ~ -5.4 eV D->HOMO Determines A Acceptor Core (Quinoxaline) Low LUMO LUMO LUMO Localized on Quinoxaline ~ -3.0 eV A->LUMO Determines M Modifier (7,8-OMe) Tunes Solubility/HOMO M->A Inductive Effect Gap Small ΔEst (< 0.2 eV) Enables TADF HOMO->Gap LUMO->Gap

Caption: Logical flow of orbital engineering. The 7,8-dimethoxy groups modify the core acceptor, while the 2-position coupling determines the primary charge transfer characteristics.

Synthetic Protocols

The high reactivity of the C-Cl bond at the 2-position allows for versatile coupling. Below are two validated protocols for synthesizing Electron Transport Materials (ETMs) and TADF emitters.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: To attach aryl groups (e.g., phenyl, biphenyl) for extending conjugation or creating host materials.

Reagents:

  • 2-Chloro-7,8-dimethoxyquinoxaline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • 
     (5 mol%) or 
    
    
    
    /S-Phos for sterically hindered substrates.
  • 
     (2 M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a 2-neck round bottom flask with Nitrogen (

    
    ) for 15 minutes.
    
  • Loading: Add CDMQ, arylboronic acid, and the Palladium catalyst to the flask.

  • Solvent Addition: Add degassed Toluene/Ethanol mixture via syringe.

  • Base Activation: Add the

    
     solution. The mixture will likely turn biphasic.
    
  • Reflux: Heat to 90°C–100°C for 12–24 hours. Monitor via TLC (Silica, Hexane:EtOAc 8:2). The starting chloride spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To attach amine donors (e.g., Carbazole, Phenoxazine) for TADF emitters.

Reagents:

  • 2-Chloro-7,8-dimethoxyquinoxaline (1.0 eq)

  • Carbazole derivative (1.1 eq)

  • 
     (2 mol%)
    
  • Ligand: Tri-tert-butylphosphine (

    
    ) or XPhos (4 mol%)
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Toluene or Xylene

Step-by-Step Procedure:

  • Glovebox/Schlenk Line: This reaction is oxygen/moisture sensitive. Load

    
    , Carbazole, and Pd-catalyst in a glovebox if possible.
    
  • Dissolution: Dissolve CDMQ in anhydrous toluene and inject into the reaction vessel.

  • Heating: Heat to 110°C (reflux) for 12 hours. The solution typically darkens (orange/red) indicating Charge Transfer (CT) complex formation.

  • Quench: Cool and filter through a Celite pad to remove Palladium black.

  • Precipitation: Concentrate the filtrate and precipitate into cold Methanol. This removes excess ligands and oligomers.

Protocol C: Sublimation (The "OLED Grade" Standard)

Criticality: For device longevity, purity must exceed 99.9%. Recrystallization is insufficient.

  • Setup: Place the chemically purified powder in a quartz boat within a gradient sublimation tube.

  • Vacuum: Pump down to

    
     Torr.
    
  • Gradient Heating:

    • Zone 1 (Source): Heat to

      
       (typically 200°C–280°C, determined by TGA).
      
    • Zone 2 (Deposition): Keep at ~100°C below source temp.

    • Zone 3 (Trap): Room temperature.[2]

  • Collection: Harvest crystals from Zone 2. Discard volatile impurities in Zone 3 and ash in Zone 1.

Characterization & Data Interpretation

The following table summarizes expected physical properties for a typical Carbazole-Quinoxaline (Cz-Qx) adduct synthesized via Protocol B.

ParameterMethodTypical ValueRelevance to OLEDs
HOMO Level CV (Oxidation onset)-5.6 to -5.8 eVMatches with HTL for hole injection.
LUMO Level CV (Reduction onset)-3.0 to -3.2 eVDeep enough for electron injection from LiF/Al.
Triplet Energy (

)
Low Temp PL (77K)2.4 – 2.6 eVHigh

required to confine excitons in green/red devices.

(5% loss)
TGA> 350°CEnsures stability during vacuum thermal evaporation.

Transient PL< 0.2 eVSmall gap enables Reverse Intersystem Crossing (RISC) for TADF.

Device Fabrication Workflow

The following diagram details the integration of the purified material into a standard OLED stack.

DeviceStack cluster_stack OLED Device Architecture Cathode Cathode: LiF (1nm) / Al (100nm) ETL ETL: CDMQ-Derivative (30-40nm) (Electron Transport) Cathode->ETL Electron Injection EML EML: Host:Dopant (20-30nm) (Light Emission) ETL->EML Electron Transport HTL HTL: TAPC or NPB (40nm) (Hole Transport) HTL->EML Exciton Formation HIL HIL: PEDOT:PSS or HAT-CN (10nm) HIL->HTL Hole Transport Anode Anode: ITO Glass Anode->HIL Hole Injection

Caption: Standard device stack. The CDMQ-based material is typically used as the ETL or the Host in the EML.

Troubleshooting & Quality Control

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Dechlorination of the quinoxaline ring before coupling.

    • Solution: Switch to anhydrous conditions strictly. Use a weaker base like

      
       or reduce reaction temperature to 80°C.
      
  • Issue: Device Short Circuits.

    • Cause: Morphology defects (crystallization) in the film.

    • Solution: The 7,8-dimethoxy groups usually disrupt packing to form amorphous films. If crystallization occurs, dope the ETL with a small amount (5%) of Liq (8-hydroxyquinolinolatolithium).

  • Issue: Green Emission instead of Blue.

    • Cause: Formation of Exciplexes at the HTL/ETL interface.

    • Solution: Insert an Electron Blocking Layer (EBL) with a high LUMO (e.g., mCP) between the EML and HTL.

References

  • Review of Quinoxaline Derivatives in OLEDs

    • Title: Quinoxaline derivatives as attractive electron-transporting materials.[2][3][4][5][6]

    • Source: Beilstein Journal of Organic Chemistry (2023).[5][6]

    • URL:[Link]

  • Suzuki Coupling Protocols for Heterocycles

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions.[1]

    • Source: BenchChem Application Data.[1]

  • TADF Design Principles (D-A Systems)

    • Title: Strategic modification of the quinoxaline acceptor to induce broad-range orange to red thermally activ
    • Source: Journal of M
    • URL:[Link]

  • Electronic Properties of Quinoxalines

    • Title: The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applic
    • Source: ResearchGate (Full Text Available).[7]

    • URL:[Link]

Sources

Advanced Application Note: Amine Derivatization of 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the quinoxaline scaffold is a cornerstone in the development of modern therapeutics, particularly in the design of kinase inhibitors and antiviral agents. This application note provides a comprehensive, self-validating methodological guide for the derivatization of 2-Chloro-7,8-dimethoxyquinoxaline via Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines. By detailing the mechanistic rationale, optimizing reaction parameters, and providing step-by-step protocols, this guide equips researchers with the necessary insights to achieve high-yield, reproducible syntheses.

Mechanistic Rationale & Substrate Profiling

To successfully manipulate 2-chloro-7,8-dimethoxyquinoxaline, one must understand the electronic push-and-pull within its fused bicyclic system. The presence of methoxy groups at the 7 and 8 positions introduces electron-donating resonance into the benzene ring, which enhances the molecule's solubility and provides critical hydrogen-bond acceptor sites for biological target binding[1]. However, this electron donation slightly deactivates the overall ring system compared to an unsubstituted quinoxaline.

Despite this, the pyrazine ring remains highly electron-deficient. The highly electronegative nitrogen atoms (N1 and N4) strongly withdraw electron density from the C2 and C3 positions. Consequently, the chlorine atom at C2 acts as an excellent leaving group, rendering the site highly susceptible to2[2].

The reaction proceeds via a classic addition-elimination SNAr mechanism. The amine nucleophile attacks the C2 carbon, forming a negatively charged Meisenheimer complex[3]. This transition state is stabilized by the adjacent pyrazine nitrogens. Subsequent elimination of the chloride ion restores aromaticity, yielding the desired 2-amino derivative.

SNAr_Mechanism Substrate 2-Chloro-7,8-dimethoxyquinoxaline (Electrophile) Complex Meisenheimer Complex Substrate->Complex Attack Amine Amine (Nucleophile) Amine->Complex Addition Product 2-Amino Derivative Complex->Product Elimination Byproduct Chloride Salt Complex->Byproduct Loss of Cl-

Fig 1: SNAr addition-elimination mechanism for 2-chloroquinoxaline derivatization.

Experimental Design: Causality Behind the Chemistry

A robust protocol is not merely a list of instructions; it is a carefully balanced system of chemical causality.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are strictly preferred. They solvate the counter-cations of the base while leaving the amine nucleophile relatively unsolvated and highly reactive. Furthermore, their high dielectric constants stabilize the polar Meisenheimer intermediate[4].

  • Base Selection: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the incoming amine nucleophile, forming an unreactive ammonium salt and stalling the reaction. We utilize N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as non-nucleophilic acid scavengers to drive the reaction forward[5].

  • Thermal vs. Microwave Kinetics: While conventional thermal heating (80–100 °C) is effective, it often requires 4 to 12 hours. Microwave-assisted synthesis (MWAS) provides direct dielectric heating to the polar reaction mixture, dramatically accelerating the reaction to under 30 minutes while often reducing degradation byproducts.

Quantitative Reaction Optimization

The following table summarizes the optimization landscape for the derivatization process, demonstrating how solvent and temperature choices directly impact the final yield.

Table 1: Impact of Reaction Conditions on SNAr Yields

NucleophileSolventBase (1.5 eq)Heating MethodTemp (°C)TimeYield (%)
Morpholine (2° Aliphatic)EthanolEt₃NConventional80 (Reflux)8 h68%
Morpholine (2° Aliphatic)DMFK₂CO₃Conventional904 h89%
Aniline (1° Aryl)DMSODIPEAConventional1106 h75%
Aniline (1° Aryl)AcetonitrileDIPEAMicrowave12020 min94%

Data synthesized from standard SNAr optimization matrices on chloroquinoxaline scaffolds.

Validated Experimental Protocols

Workflow Reagents 1. Reagent Mixing (Substrate + Amine + Base) Reaction 2. Reaction Execution (Thermal or Microwave) Reagents->Reaction Monitor 3. In-Process Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Quench & Extraction Monitor->Workup Complete Purify 5. Purification (Flash Chromatography) Workup->Purify QC 6. Quality Control (NMR, HRMS) Purify->QC

Fig 2: Standardized experimental workflow for amine derivatization and validation.

Protocol A: Thermal SNAr with Secondary Aliphatic Amines

This protocol is optimized for highly nucleophilic secondary amines (e.g., morpholine, piperazine derivatives) using conventional heating.

1. Reaction Setup:

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-7,8-dimethoxyquinoxaline (1.0 mmol, 224.6 mg) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Add anhydrous K₂CO₃ (1.5 mmol, 207.3 mg) followed by the secondary amine (1.2 mmol).

  • Causality Check: A slight excess of amine ensures complete consumption of the valuable quinoxaline scaffold, while K₂CO₃ acts as a heterogeneous base that is easily removed during workup.

2. Execution & Monitoring:

  • Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 1:1 v/v) every 60 minutes. The product will appear as a new, highly UV-active spot with a lower Rf value than the starting material due to increased polarity.

3. Aqueous Quench & Workup:

  • Once the starting material is fully consumed, cool the flask to room temperature.

  • 4 by pouring the mixture into 30 mL of ice-cold saturated aqueous NH₄Cl[4].

  • Causality Check: NH₄Cl neutralizes the excess base and prevents the formation of unbreakable emulsions during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers extensively with brine (5 × 20 mL) to remove residual DMF, which would otherwise interfere with chromatography. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Microwave-Assisted SNAr with Primary Aryl Amines

Aryl amines (anilines) are less nucleophilic due to the delocalization of their lone pair into the benzene ring. Microwave irradiation is utilized to overcome this kinetic barrier.

1. Reaction Setup:

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 2-Chloro-7,8-dimethoxyquinoxaline (1.0 mmol, 224.6 mg), the aryl amine (1.5 mmol), and DIPEA (2.0 mmol, 348 µL) in anhydrous Acetonitrile (4 mL).

  • Seal the vial with a crimp cap.

2. Execution:

  • Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 20 minutes (Dynamic holding time, high absorption level).

  • Causality Check: Acetonitrile has an excellent microwave absorption profile, allowing for rapid superheating and uniform energy distribution, drastically reducing reaction times[5].

3. Workup & Purification:

  • Cool the vial via compressed air flow. Transfer the contents to a separatory funnel, dilute with Dichloromethane (20 mL), and wash with water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes).

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compounds, a self-validating analytical pipeline must be enforced:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the mass shift. The displacement of chlorine (loss of the characteristic 3:1 M/M+2 isotopic pattern) by the amine mass confirms successful substitution.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the amine N-H proton (for secondary amines) or the integration of the newly introduced aliphatic/aromatic protons against the distinct methoxy singlets (~3.9–4.1 ppm) and the highly deshielded quinoxaline aromatic protons validates the structural integrity.

References

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: PMC (nih.gov) URL:[Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines Source: MDPI URL:[Link]

  • Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution Source: UCSB URL:[Link]

Sources

Application Note: C-N Bond Formation Strategies for 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Chemical Profiling and Mechanistic Causality

The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. Within this class, 2-Chloro-7,8-dimethoxyquinoxaline (CAS: 1236222-64-2) is a highly valued building block. The installation of a carbon-nitrogen (C-N) bond at the C2 position is the primary vector for diversifying this scaffold.

However, the chemical reactivity of this specific molecule is uniquely dictated by its substituents. To design a successful C-N coupling protocol, one must understand the underlying electronic effects:

  • The Activating Effect: The nitrogen atoms at the 1- and 4-positions of the pyrazine ring withdraw electron density via inductive effects, generally activating the C2-Cl bond for nucleophilic attack.

  • The Deactivating Effect (Causality): The methoxy groups at the 7- and 8-positions exert a strong positive mesomeric (+M) effect. The lone pairs on the oxygen atoms donate electron density into the aromatic system, which delocalizes into the pyrazine ring. This significantly increases the electron density at the C2 position, raising the activation energy barrier for traditional Nucleophilic Aromatic Substitution (S_NAr).

Strategic Implications: Because of this deactivation, unhindered aliphatic amines (strong nucleophiles) require high-energy conditions (e.g., microwave irradiation) to achieve S_NAr. Conversely, weak nucleophiles (anilines, amides) or sterically hindered amines will fail under S_NAr conditions and strictly require Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Mechanistic Workflow & Decision Matrix

To ensure high yields and minimize starting material degradation, the choice of methodology must be dictated by the pKa and steric profile of the incoming amine nucleophile.

Workflow Substrate 2-Chloro-7,8-dimethoxyquinoxaline (Deactivated C-Cl Bond) AmineEval Evaluate Amine Nucleophilicity Substrate->AmineEval StrongNuc Strong Nucleophiles (Aliphatic 1°/2° Amines) AmineEval->StrongNuc pKa > 9 WeakNuc Weak Nucleophiles (Anilines, Amides, Hindered) AmineEval->WeakNuc pKa < 6 SNAr S_NAr Pathway Microwave, DIPEA, NMP 130 °C, 30 min StrongNuc->SNAr Buchwald Buchwald-Hartwig Pathway Pd2(dba)3, XPhos, NaOtBu 100 °C, 12 h WeakNuc->Buchwald Prod1 Aliphatic C-N Quinoxaline SNAr->Prod1 Prod2 Aryl C-N Quinoxaline Buchwald->Prod2

Logical decision tree for selecting the optimal C-N bond formation pathway.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the physical rationale behind the reagent choice and in-process controls to verify reaction progress.

Protocol A: Microwave-Assisted S_NAr (For Aliphatic Amines)

Rationale: Microwave heating provides rapid, uniform energy transfer to overcome the +M deactivation of the dimethoxy groups. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent microwave absorptivity.

Reagents:

  • 2-Chloro-7,8-dimethoxyquinoxaline: 1.0 mmol (224.6 mg)

  • Aliphatic Amine (e.g., Morpholine): 1.5 mmol

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol

  • Anhydrous NMP: 5.0 mL

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-Chloro-7,8-dimethoxyquinoxaline in anhydrous NMP.

  • Addition: Add the aliphatic amine followed by DIPEA. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 130 °C for 30 minutes with high stirring.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The starting material peak (m/z 225 [M+H]+) should be completely consumed, replaced by the product mass.

  • Workup & Validation: Pour the cooled mixture into 25 mL of ice-cold water. A precipitate should form. If an oil forms, extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely remove residual NMP.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: For weak nucleophiles like anilines, the C-Cl bond must be activated via oxidative addition by a Pd(0) species. Pd₂(dba)₃ is a reliable Pd(0) source, while XPhos (a bulky, electron-rich biarylphosphine ligand) is critical for accelerating the rate-limiting reductive elimination step[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd2_OA Pd(II) Oxidative Addition Pd0->Pd2_OA Ar-Cl Pd2_AM Pd(II) Amine Coordination Pd2_OA->Pd2_AM Amine + Base Pd2_RE Pd(II) Reductive Elimination Pd2_AM->Pd2_RE - Base·HCl Pd2_RE->Pd0 Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for 2-chloroquinoxalines.

Reagents:

  • 2-Chloro-7,8-dimethoxyquinoxaline: 1.0 mmol (224.6 mg)

  • Arylamine (e.g., Aniline): 1.2 mmol

  • Pd₂(dba)₃: 0.02 mmol (2 mol%)

  • XPhos: 0.04 mmol (4 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.5 mmol

  • Anhydrous Toluene: 10.0 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a stir bar, add the quinoxaline substrate, Pd₂(dba)₃, XPhos, and NaOtBu. Evacuate and backfill the tube with dry Nitrogen or Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous Toluene and the arylamine via syringe. Toluene is chosen as a non-polar solvent that stabilizes the Pd-XPhos complex and suppresses side reactions.

  • Heating: Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active at 254 nm) should disappear.

  • Workup & Validation: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate. Purify the crude residue by flash column chromatography. Pro-Tip: To remove trace palladium impurities that can interfere with biological assays, treat the final product solution with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before final solvent evaporation.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying the aforementioned protocols to various amine classes. Note that while advanced catalytic systems like Pd/PTABS have been reported to achieve amination of chloroheteroarenes at ambient temperatures[2], the deactivating dimethoxy groups on this specific substrate generally necessitate the elevated temperatures listed below.

Amine SubstrateNucleophile TypeRecommended MethodCatalyst / Base SystemTemp / TimeExpected Yield (%)
Morpholine Strong (Aliphatic 2°)Protocol A (S_NAr)None / DIPEA130 °C / 30 min (MW)85 - 92%
Piperidine Strong (Aliphatic 2°)Protocol A (S_NAr)None / DIPEA130 °C / 30 min (MW)88 - 94%
Aniline Weak (Aryl 1°)Protocol B (Buchwald)Pd₂(dba)₃, XPhos / NaOtBu100 °C / 12 h78 - 85%
2-Aminopyridine Weak (Heteroaryl 1°)Protocol B (Buchwald)Pd₂(dba)₃, XantPhos / Cs₂CO₃110 °C / 16 h65 - 75%
N-Methylaniline Hindered (Aryl 2°)Protocol B (Buchwald)Pd(OAc)₂, RuPhos / NaOtBu100 °C / 14 h70 - 80%

Troubleshooting & Optimization Insights

  • Issue: Dehalogenation (Reduction of C-Cl to C-H)

    • Cause: In Buchwald-Hartwig aminations, β-hydride elimination from the amine can lead to reduction of the starting material.

    • Solution: Switch the ligand from XPhos to BrettPhos, which is specifically designed to suppress β-hydride elimination in secondary amines.

  • Issue: Base Sensitivity

    • Cause: NaOtBu is a strong nucleophilic base that can cleave sensitive functional groups (e.g., esters) on the amine coupling partner.

    • Solution: Substitute NaOtBu with the milder, non-nucleophilic base Cesium Carbonate (Cs₂CO₃) and increase the reaction time by 4-6 hours.

  • Issue: Poor Conversion in S_NAr

    • Cause: The +M effect of the 7,8-dimethoxy groups is outcompeting the thermal energy provided.

    • Solution: If microwave synthesis is unavailable, perform the reaction in a sealed pressure tube at 150 °C for 24 hours.

References

Sources

microwave-assisted synthesis involving 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Involving 2-Chloro-7,8-dimethoxyquinoxaline

Abstract

This technical guide details the microwave-assisted synthesis (MWAS) protocols for functionalizing 2-Chloro-7,8-dimethoxyquinoxaline , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., PDGFR, VEGFR antagonists). Unlike conventional thermal heating, which often requires reflux times exceeding 12 hours with variable yields, the protocols herein utilize dielectric heating to achieve quantitative conversions in under 20 minutes. This guide focuses on two primary transformation pathways: Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Introduction & Mechanistic Rationale

The Scaffold: 2-Chloro-7,8-dimethoxyquinoxaline

The quinoxaline ring is a "privileged structure" in medicinal chemistry.[1] The specific substitution pattern of 7,8-dimethoxy groups provides electron-donating density to the benzene ring, modulating the basicity of the pyrazine nitrogens and enhancing binding affinity in ATP-competitive pockets of kinases.

  • Electrophile: The C2-chlorine atom is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent imine nitrogen (

    
    ).
    
  • Electronic Effect: While the methoxy groups at C7 and C8 are electron-donating by resonance, the inductive withdrawal of the pyrazine ring dominates at the C2 position, making it a prime candidate for

    
    .
    
Why Microwave Irradiation?

Traditional synthesis of amino-quinoxalines involves refluxing in high-boiling solvents (toluene, DMF) for 12–24 hours. This leads to:

  • Thermal degradation of sensitive amine nucleophiles.

  • Formation of tarry by-products.

  • High energy consumption.

Microwave Advantage: Direct coupling of microwave energy with the polar reaction matrix (dipolar polarization) creates rapid internal heating. This allows the reaction to overcome the activation energy barrier (


) for 

almost instantaneously, suppressing side reactions.

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the divergent synthesis pathways from the parent chloro-quinoxaline.

Quinoxaline_Workflow Start 2-Chloro-7,8- dimethoxyquinoxaline Process1 MW Irradiation (150°C, 10-15 min) Solvent: EtOH/iPrOH Start->Process1 + Primary/Secondary Amine (SNAr) Process2 MW Irradiation (120°C, 20 min) Pd(PPh3)4, K2CO3 Start->Process2 + Aryl Boronic Acid (Suzuki-Miyaura) Product1 2-Amino-7,8- dimethoxyquinoxaline (Kinase Inhibitor Analogs) Process1->Product1 >90% Yield Product2 2-Aryl-7,8- dimethoxyquinoxaline (Biaryl Scaffolds) Process2->Product2 C-C Bond Formation

Figure 1: Divergent microwave-assisted synthesis pathways for 2-Chloro-7,8-dimethoxyquinoxaline.

Protocol 1: Nucleophilic Aromatic Substitution ( )

This protocol is optimized for the synthesis of 2-amino derivatives, commonly used to generate libraries for SAR (Structure-Activity Relationship) studies.

Materials
  • Substrate: 2-Chloro-7,8-dimethoxyquinoxaline (1.0 equiv)

  • Nucleophile: Substituted Aniline or Aliphatic Amine (1.2 – 1.5 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Note: iPrOH is preferred for higher microwave absorption efficiency (tan

    
    ).
    
  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional for aliphatic amines, mandatory for anilines.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 2-Chloro-7,8-dimethoxyquinoxaline (0.5 mmol, ~112 mg) in 3 mL of iPrOH.

  • Addition: Add the amine nucleophile (0.6 mmol). If using an aniline salt, add DIPEA (1.0 mmol) to liberate the free base.

  • Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation (Standard Mode):

    • Temperature: 150°C

    • Ramp Time: 2:00 min

    • Hold Time: 10:00 min

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up:

    • Cool the reaction to 50°C using compressed air (built-in feature of most MW reactors).

    • Precipitation: Pour the reaction mixture into 10 mL of ice-cold water. The product usually precipitates as a solid.

    • Filtration: Collect the solid via vacuum filtration. Wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL).

    • Purification: If no precipitate forms, extract with EtOAc, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc gradient).
      
Optimization Data: Conventional vs. Microwave
EntryNucleophileMethodTemp (°C)TimeYield (%)
1BenzylamineThermal (Reflux)8516 h65
2 Benzylamine MW 150 10 min 94
34-FluoroanilineThermal (Reflux)8524 h40
4 4-Fluoroaniline MW 160 15 min 88
5MorpholineMW1405 min96

Table 1: Comparison of reaction efficiency demonstrating the superiority of MW irradiation for this scaffold.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol installs aryl groups at the C2 position, useful for biaryl-type inhibitors.

Materials
  • Substrate: 2-Chloro-7,8-dimethoxyquinoxaline (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME/Water or Toluene/Ethanol/Water (3:1:1)

Step-by-Step Methodology
  • Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen for 1 minute.

  • Loading: Add the chloro-quinoxaline (0.5 mmol), aryl boronic acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Solvent: Add degassed DME (3 mL) and 2M

    
     (0.75 mL).
    
  • Irradiation:

    • Temperature: 120°C

    • Time: 15-20 minutes

    • Power: Dynamic (Max 150W)

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine, and concentrate. Recrystallize from EtOH.

Critical Safety & Handling

  • Pressure Hazards: Microwave heating of volatile solvents (EtOH, iPrOH) in sealed vessels generates significant pressure. Always use vessels rated for the expected pressure (calculation: Vapor pressure at

    
     + partial pressure of gases).
    
  • Chloro-quinoxalines: These are potential skin sensitizers and irritants. Handle in a fume hood.

  • Runaway Heating: Ionic liquids or high-concentration salt solutions absorb microwaves strongly. Ensure the temperature probe (IR or fiber optic) is clean and calibrated to prevent overheating.

Mechanism of Action (Signaling Pathway)

The resulting 2-amino-7,8-dimethoxyquinoxaline derivatives often act as Type I kinase inhibitors. The diagram below illustrates the biological logic behind synthesizing this specific scaffold.

Kinase_Pathway Compound 7,8-Dimethoxyquinoxaline Derivative ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Competitive Binding (H-bonds via N1/N4) Target Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) Phosphorylation Autophosphorylation Target->Phosphorylation Inhibited by Compound ATP_Pocket->Target Located in Signaling Downstream Signaling (RAS/RAF/MEK) Phosphorylation->Signaling Effect Cell Proliferation (Tumor Growth) Signaling->Effect

Figure 2: Mechanism of kinase inhibition by quinoxaline derivatives, blocking downstream tumor proliferation.[2]

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives Source: eCommons (University of Dayton) Context: Validates the efficiency of microwave irradiation for nucleophilic substitution on dichloroquinoxaline scaffolds, reporting yields >80% in under 5 minutes. [Link]

  • Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives Source: Journal of Chemical and Pharmaceutical Research Context: Describes the synthesis of 6,7-dimethoxy and similar derivatives using microwave methods, highlighting the biological relevance (PDGFR inhibition) and reaction conditions. [Link]

  • Source: National Institutes of Health (PMC)

    
     on chloro-quinoxalines, demonstrating the reduction in reaction time from 16 hours to minutes.
    [Link]
    
  • Multi-gram Preparation of 7-Nitroquinoxalin-2-amine Source: SciELO Context: Discusses the reactivity of 2-chloroquinoxalines and the challenges of conventional heating, reinforcing the need for optimized amination protocols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: 2-Chloro-7,8-dimethoxyquinoxaline Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 2-Chloro-7,8-dimethoxyquinoxaline . If you are reading this, you are likely facing one of two problems: your compound has precipitated ("crashed out") upon addition to cell culture media, or you are concerned about the stability of the 2-chloro handle during dissolution.

This molecule presents a classic medicinal chemistry paradox: the planar quinoxaline core combined with the lipophilic methoxy groups creates a rigid, hydrophobic lattice (often termed "brick dust" in formulation chemistry), while the 2-chloro substituent is chemically reactive (electrophilic). This guide provides a self-validating protocol to solubilize this compound without degrading it.

Part 1: Stock Solution Preparation (The Foundation)

The Core Issue: The 2-chloro-7,8-dimethoxyquinoxaline scaffold is highly prone to


-

stacking aggregation
. Attempting to dissolve this directly in protic solvents (Methanol, Ethanol) often results in poor solubility (<5 mM) and potential nucleophilic solvolysis over time.
Protocol A: Anhydrous DMSO Stock (Recommended)

Target Concentration: 10 mM – 50 mM[1]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[1]
    
    • Why: DMSO disrupts the intermolecular hydrogen bonding and

      
      -stacking more effectively than alcohols.[2] Anhydrous grade is critical because water promotes the hydrolysis of the 2-Cl bond (see Part 3).[2]
      
  • Vortexing: Vortex for 30–60 seconds.

  • Thermal Assist: If particulate matter remains, warm the vial to 37°C (water bath) for 5 minutes.

    • Warning: Do NOT exceed 45°C. High heat can accelerate degradation of the chloro-group.[2]

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear yellow/orange.[2] Any turbidity indicates micro-aggregates that will cause assay variability.[2]

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[1]Risk Factor
DMSO Excellent~50–100 mMLow (if anhydrous)
DMF Good~25–50 mMModerate (toxicity in bio-assays)
Ethanol Poor<5 mMHigh (precipitation)
Water/PBS Insoluble<10

M
Critical (Immediate crash-out)

Part 2: Aqueous Transition (Preventing "Crash-Out")

The Core Issue: When you pipette a DMSO stock directly into a predominantly aqueous buffer (like cell media), the sudden change in polarity causes a "Solvent Shock." The water molecules strip away the DMSO shell, forcing the hydrophobic quinoxaline molecules to aggregate instantly.[1]

Protocol B: The Intermediate Dilution Method

Use this method for IC50 determinations or cellular treatment.[2]

Step 1: Create a 100x Intermediate Do not go from 10 mM Stock


 10 

M Assay directly.[2]
  • Dilute your 10 mM DMSO stock 1:10 into pure DMSO or a 50:50 DMSO:PEG400 mix to create a 1 mM intermediate.[2]

Step 2: The "Rapid Dispersion" Addition

  • Place your pipette tip submerged in the stirring culture media/buffer.[2]

  • Eject the intermediate solution quickly while swirling the media.[2]

  • Why: This prevents local high concentrations of water at the interface, which triggers nucleation.

Step 3: Cosolvent Support (Optional) If precipitation persists at


M:
  • Pre-add 0.1% Tween-80 or 0.5% Methylcellulose to your aqueous buffer before adding the compound.[2] These surfactants form micelles that sequester the lipophilic quinoxaline, keeping it in pseudo-solution.

Part 3: Chemical Stability (The Hidden Trap)

The Core Issue: The 2-position chlorine atom is an electrophilic trap .[2] In the presence of water and a base (or nucleophilic amino acid residues), it undergoes Nucleophilic Aromatic Substitution (


).
  • Reaction: 2-Cl-quinoxaline +

    
     (
    
    
    
    )
    
    
    2-Hydroxy-quinoxaline (inactive quinolinone).[2][1]
  • Consequence: You may be testing the inactive hydrolysis product without realizing it.[2]

Stability Rules:
  • Avoid Basic Buffers: Do not store the compound in Tris or Carbonate buffers at pH > 8.0 for extended periods.[2]

  • Fresh Preparation: Prepare aqueous dilutions immediately before use (within 30 minutes).

  • Acidic Stabilization: If HPLC analysis shows degradation, acidify the mobile phase with 0.1% Formic Acid to suppress hydrolysis.

Part 4: Troubleshooting Workflows (Visualized)

Workflow 1: Solubility & Stability Decision Tree

This diagram guides you through the logic of selecting the right solvent system based on your application.

SolubilityWorkflow Start Start: 2-Chloro-7,8-dimethoxyquinoxaline Solid SolventSelect Primary Solvent Selection Start->SolventSelect DMSO Anhydrous DMSO (Standard) SolventSelect->DMSO Preferred Ethanol Ethanol/Methanol SolventSelect->Ethanol Avoid CheckClear Is Solution Clear? DMSO->CheckClear Ethanol->CheckClear Likely Turbid Heat Warm to 37°C (Max 5 mins) CheckClear->Heat No (Cloudy) AppSelect Select Application CheckClear->AppSelect Yes (Clear) Heat->CheckClear BioAssay Biological Assay (Cell/Enzyme) AppSelect->BioAssay ChemSynth Chemical Synthesis AppSelect->ChemSynth Dilution Aqueous Dilution Strategy BioAssay->Dilution DirectAdd Direct Addition (High Risk of Precip) Dilution->DirectAdd Stepwise Serial Dilution (DMSO -> Buffer) Dilution->Stepwise StabilityCheck Check pH Stability DirectAdd->StabilityCheck Stepwise->StabilityCheck Hydrolysis Risk: Hydrolysis to 2-Hydroxy form (Inactive) StabilityCheck->Hydrolysis pH > 8.0 or Long Storage Success Stable Bio-Active Solution StabilityCheck->Success pH < 7.5 & Fresh Prep

Caption: Decision tree for solubilizing 2-Chloro-7,8-dimethoxyquinoxaline, highlighting the critical hydrolysis risk pathway.

Workflow 2: The "No-Shock" Dilution Protocol

This diagram illustrates the correct physical handling to prevent precipitation.

DilutionProtocol Stock 10mM Stock (100% DMSO) Inter Intermediate (100uM in 10% DMSO) Stock->Inter 1:100 Dilution into Buffer+Tween Final Final Assay Well (1uM in 0.1% DMSO) Stock->Final Direct 1:10000 Add (AVOID) Inter->Final 1:100 Dilution into Media Precip PRECIPITATION (Compound Loss) Final->Precip If Shock Occurs

Caption: Step-wise dilution strategy to maintain solubility equilibrium and prevent "Solvent Shock."

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonic baths (sonication) to dissolve the solid?

  • A: Use with caution. While sonication helps break up crystal lattices, prolonged sonication heats the solvent. If the DMSO gets hot (>50°C) and absorbs atmospheric moisture, you risk hydrolyzing the chlorine atom [1]. Vortexing with mild water-bath warming is safer.[2]

Q: My compound turned from yellow to colorless in the buffer. What happened?

  • A: This likely indicates chemical degradation.[2] The 2-chloro-quinoxaline core is typically yellow/orange.[2] Hydrolysis to the 2-hydroxy (quinoxalinone) derivative often results in a hypsochromic shift (loss of color) or precipitation of the white oxo-form [2].[2] Check the pH of your buffer; it is likely too basic.[2]

Q: Is this compound stable in cell culture media (DMEM/RPMI)?

  • A: It is stable for the duration of typical acute assays (24–48 hours) if the concentration is below the solubility limit. However, free amines in media (like L-Glutamine or serum proteins) can react with the 2-Cl position over long durations (48h+).[2] For long-term assays, refresh the media with fresh compound every 24 hours.[2]

References

  • Fathalla, M. F. (2011).[1] Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Journal of Solution Chemistry, 40, 1258–1270. Link[1]

  • PubChem.[2] (n.d.). 2-Chloroquinoxaline Compound Summary. National Library of Medicine. Link

  • Pereira, J. A., et al. (2015).[1][3] Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664–672.[3] Link

  • ChemScene.[2][4] (n.d.). 2-Chloro-7-methylquinoxaline Product Data (Analog Reference). Link

Sources

Technical Support Center: Stability & Storage of 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-Chloro-7,8-dimethoxyquinoxaline , a critical heterocyclic building block often employed in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (


).

The Core Problem: Users frequently report "purity drift" or "color changes" during storage. This is almost invariably due to moisture-induced hydrolysis , a process that is autocatalytic . Once degradation begins, the byproducts accelerate further decomposition. This guide provides the mechanistic understanding and protocols necessary to arrest this cycle.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the mechanism. 2-Chloro-7,8-dimethoxyquinoxaline is an electron-deficient heterocycle. The chlorine at the C2 position is a good leaving group, making the carbon highly susceptible to nucleophilic attack.

The Hydrolysis Mechanism ( )

When exposed to atmospheric moisture, water acts as a nucleophile, attacking the C2 position. The reaction proceeds via a Meisenheimer-like transition state, displacing chloride.

The Autocatalytic Trap

The hydrolysis reaction produces Hydrochloric Acid (HCl) as a byproduct.



This is the critical failure point. The generated HCl protonates the ring nitrogens of the remaining intact material. A protonated quinoxaline ring is significantly more electrophilic than the neutral species, lowering the activation energy for further hydrolysis.

Result: A small amount of moisture leads to a small amount of acid, which triggers a rapid, cascading failure of the entire batch.

Visualization: The Degradation Loop

HydrolysisLoop Reactant 2-Chloro-7,8- dimethoxyquinoxaline Intermediate Transition State (Meisenheimer) Reactant->Intermediate + H2O Moisture Atmospheric Moisture (H2O) Moisture->Intermediate Product 2-Hydroxy-7,8- dimethoxyquinoxaline (Tautomer: Quinoxalinone) Intermediate->Product Byproduct HCl (Acid) Intermediate->Byproduct Elimination Byproduct->Reactant Protonation (Activation)

Figure 1: The autocatalytic hydrolysis cycle. Note the red feedback loop where generated HCl activates the reactant, accelerating degradation.

Module 2: Storage Protocols (Best Practices)

Standard "cool and dry" advice is insufficient for long-term stability of this compound. You must actively manage the headspace atmosphere.

The "Gold Standard" Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C Kinetic suppression. Reduces the rate of nucleophilic attack significantly compared to 4°C.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and preferred for resealing vials.
Container Amber Glass + Parafilm Amber glass prevents photo-radical degradation (though less critical than moisture). Parafilm acts as a secondary moisture barrier.
Desiccant Active (e.g.,

or Silica)
Essential in the secondary container (desiccator) to scavenge any permeating moisture.
Handling Protocol (The "Warm-Up" Rule)

CRITICAL: Never open a cold vial of 2-Chloro-7,8-dimethoxyquinoxaline in ambient air.

  • Remove vial from freezer.

  • Allow to stand at room temperature for 30–45 minutes .

  • Wipe condensation off the outside of the vial.

  • Only then open the cap.

Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid. This trapped water will hydrolyze the compound once the vial is returned to storage.

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned pale yellow/orange. Is it still usable?

  • Diagnosis: This indicates partial hydrolysis. The "hydroxy" product (often existing as the quinoxalinone tautomer) typically has a different absorption spectrum, leading to color shifts.

  • Action: Check solubility. The hydrolysis product is significantly less soluble in non-polar organic solvents (like DCM or Toluene) than the chloro-precursor due to hydrogen bonding (dimerization of the amide). If you see insoluble particulates in DCM, purification is required.

Q2: I smell a pungent, acrid odor when opening the vial.

  • Diagnosis: This is HCl gas escaping. The degradation is advanced.

  • Action: Discard the batch. The presence of significant HCl implies the autocatalytic cycle is in full swing. Attempting to use this material will introduce strong acid into your reaction, likely poisoning catalysts (especially Pd(0) species).

Q3: Can I repurpose the hydrolyzed material?

  • Technical Insight: Yes. The hydrolysis product is 7,8-dimethoxyquinoxalin-2(1H)-one. This can be reconverted to the chloro-derivative using neat Phosphoryl Chloride (

    
    ) or Thionyl Chloride (
    
    
    
    ) with a drop of DMF. However, this requires a full synthetic workup.

Q4: LCMS shows a new peak with M-35+17 mass shift.

  • Diagnosis: This confirms hydrolysis.[1][2]

    • Reactant Mass:

      
       (Cl isotope pattern).
      
    • Product Mass:

      
      .
      
    • Note: In ESI+, you will see

      
      . The product will appear at roughly 18 amu lower than the parent (depending on exact ionization).
      
    • Correction: Actually, replacing Cl (35) with OH (17) results in a mass decrease of 18. However, usually, the observation is the loss of the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

Module 4: Quality Control & Validation

Before committing valuable coupling partners, validate the integrity of your quinoxaline.

Rapid QC Workflow

QC_Workflow Start Sample Inspection Visual Visual Check: Is it White/Off-White? Start->Visual Solubility Solubility Test: Dissolve in DCM Visual->Solubility Yes LCMS Run LCMS/HPLC (Avoid MeOH diluent) Visual->LCMS No (Yellowing) Clear Solution is Clear Solubility->Clear Pass Cloudy Cloudy / Precipitate Solubility->Cloudy Fail (Hydrolysis) Clear->LCMS Confirm Purity

Figure 2: Decision tree for assessing material integrity prior to use.

Analytical Note

When preparing samples for HPLC/LCMS, do not use Methanol or Water as the diluent if the sample will sit for more than a few minutes. The 2-chloro group can undergo solvolysis with methanol (forming the 2-methoxy ether) in the autosampler, giving a false impurity profile.

  • Recommended Diluent: Acetonitrile (MeCN) or Dichloromethane (DCM).

References

  • BenchChem. (2025).[3] Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. (General principles of chloroquinoxaline hydrolysis).

  • Fathalla, M. F. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O. Journal of Solution Chemistry. (Kinetic data on S_NAr in quinoxalines).

  • Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.[4] (Context on reactivity and catalyst poisoning).

  • Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyquinoxaline Safety Data Sheet. (Standard storage conditions for methoxy-substituted chloroquinoxalines).

  • Zaharieva, L., et al. (2025).[5] Tautomerism and switching in 7-hydroxy-8-(azophenyl)-quinoline.[5][6] (Discussion on hydroxy-quinoline/quinoxalinone tautomerism).

Sources

Technical Support Center: Troubleshooting & Impurity Profiling for 2-Chloro-7,8-dimethoxyquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in diagnosing and resolving critical bottlenecks during the synthesis of 2-Chloro-7,8-dimethoxyquinoxaline .

Synthesizing highly pure halogenated quinoxaline intermediates requires precise control over regioselectivity and moisture-sensitive chlorination dynamics. This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation, quantitative analytical profiling, and self-validating experimental protocols.

Synthesis Workflow & Impurity Generation Pathways

The synthesis typically proceeds via a two-step sequence: the condensation of 3,4-dimethoxybenzene-1,2-diamine with glyoxylic acid, followed by chlorination using phosphorus oxychloride (POCl₃). The diagram below illustrates the critical junctures where structural and process-related impurities emerge.

SynthesisWorkflow SM 3,4-Dimethoxybenzene- 1,2-diamine Condensation Condensation (pH Controlled) SM->Condensation Glyoxylic Glyoxylic Acid Glyoxylic->Condensation Interm 7,8-Dimethoxyquinoxalin- 2(1H)-one Condensation->Interm Major Pathway RegioImp 6,7-Dimethoxy Isomer (Regio-impurity) Condensation->RegioImp Minor Pathway Chlorination Chlorination & Inverse Quench Interm->Chlorination POCl3 POCl3 / Base POCl3->Chlorination Product 2-Chloro-7,8-dimethoxy- quinoxaline Chlorination->Product Complete Rxn HydroImp Hydrolysis Reversion (Unreacted Interm.) Chlorination->HydroImp Poor Quench

Synthesis workflow and primary impurity generation pathways for 2-Chloro-7,8-dimethoxyquinoxaline.

Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the specific impurity. The table below summarizes the quantitative analytical data for the most common by-products encountered in this workflow.

Impurity ClassificationChemical IdentityOrigin / Mechanistic CauseHPLC RRT*MS (ESI+) m/zMitigation Strategy
Target Product 2-Chloro-7,8-dimethoxyquinoxalineSuccessful chlorination of the 7,8-dimethoxy intermediate.1.00225.0N/A
Regioisomer 2-Chloro-6,7-dimethoxyquinoxalineNon-selective condensation due to unsymmetrical diamine nucleophilicity[1].0.92225.0Optimize pH during Step 1; recrystallize intermediate.
Hydrolysis Reversion 7,8-Dimethoxyquinoxalin-2(1H)-oneAcidic hydrolysis of the C-Cl bond during a poorly controlled POCl₃ quench [2][3].0.45207.1Perform strictly controlled cold inverse alkaline quench.
Over-chlorinated 2,3-Dichloro-7,8-dimethoxyquinoxalineOxalic acid impurity in glyoxylic acid, or oxidative chlorination at C3.1.15259.0Assay glyoxylic acid purity; limit POCl₃ equivalents.
Phosphorus Adducts Phosphorodichloridic acid derivativesIncomplete hydrolysis of metastable POCl₃ intermediates during workup[2].0.20 - 0.35VariesMaintain pH > 8 during the inverse quench.

*Relative Retention Time (RRT) is approximate and based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% TFA).

Troubleshooting FAQs

Q1: My final product is contaminated with ~15% of a structural isomer with the exact same mass. Why is this happening, and how do I prevent it? A1: You are observing the 6,7-dimethoxy regioisomer. The starting material, 3,4-dimethoxybenzene-1,2-diamine, is unsymmetrical. The methoxy group at the C3 position sterically hinders the adjacent C2-amine, while the C4-methoxy group donates electron density para to the C1-amine. Under neutral conditions, these competing electronic and steric effects lead to a mixture of nucleophilic attacks on the glyoxylic acid aldehyde. Resolution: You must modulate the regioselectivity by controlling the pH [1]. Conducting the condensation in a mildly acidic medium (e.g., dilute aqueous HCl or acetic acid) preferentially protonates the more basic amine, forcing the less basic amine to act as the primary nucleophile, thereby enriching the desired 7,8-dimethoxyquinoxalin-2(1H)-one isomer.

Q2: After the POCl₃ chlorination step, my LC-MS shows a massive spike in the starting material (7,8-dimethoxyquinoxalin-2(1H)-one). Did the reaction fail? A2: The reaction likely succeeded, but the product was destroyed during the workup. Chlorination proceeds via a metastable phosphorodichloridate intermediate (-O-POCl₂). If you quench the reaction by pouring water directly into the reaction flask (a "normal" quench), the localized exothermic hydrolysis of excess POCl₃ spikes the temperature. This hot, highly acidic environment rapidly hydrolyzes the newly formed C-Cl bond back to the tautomeric lactam (C=O) [2][3]. Resolution: You must use an inverse quench . Slowly drip the reaction mixture into a large volume of vigorously stirred, ice-cold aqueous base (e.g., 20% K₂CO₃). This immediately neutralizes the generated HCl and phosphoric acids while keeping the temperature below 5 °C, preserving the C-Cl bond.

Q3: The chlorination reaction stalls at 80% conversion despite adding excess POCl₃ and heating for 12 hours. How can I drive it to completion? A3: Prolonged heating with excess POCl₃ will only increase the formation of tar and over-chlorinated impurities (like the 2,3-dichloro derivative). The stalling occurs because POCl₃ alone is a relatively poor electrophile for sterically hindered or electron-rich lactams. Resolution: Introduce a nucleophilic catalyst. Adding 0.5 equivalents of N,N-dimethylaniline or a catalytic amount of DMF generates a highly reactive Vilsmeier-type intermediate (chloroiminium ion) in situ. This drastically lowers the activation energy, driving the reaction to >99% conversion in under 3 hours at 90 °C.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated methodologies. Each protocol includes built-in checkpoints to verify success before proceeding to the next step.

Protocol A: Regioselective Synthesis of 7,8-Dimethoxyquinoxalin-2(1H)-one
  • Preparation: In a 500 mL round-bottom flask, suspend 3,4-dimethoxybenzene-1,2-diamine (10.0 g, 59.4 mmol) in 150 mL of 1M aqueous HCl. Stir at room temperature until complete dissolution is achieved.

  • Condensation: Cool the solution to 0–5 °C using an ice bath. Slowly add glyoxylic acid monohydrate (6.0 g, 65.2 mmol, 1.1 eq) dissolved in 20 mL of water dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and heat the mixture to 60 °C for 2 hours. A distinct precipitate will begin to form.

  • Validation Checkpoint: Withdraw a 100 µL aliquot, neutralize with saturated NaHCO₃, extract into ethyl acetate, and spot on a TLC plate (DCM:MeOH 95:5). The diamine starting material (Rf ~0.1) should be completely consumed, replaced by a major UV-active spot (Rf ~0.4).

  • Isolation: Cool the mixture to 5 °C. Filter the resulting solid under vacuum and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from boiling ethanol to remove trace amounts of the 6,7-dimethoxy isomer. Dry under vacuum at 50 °C to yield the pure intermediate.

Protocol B: Chlorination & Inverse Quench (Synthesis of 2-Chloro-7,8-dimethoxyquinoxaline)
  • Activation: In a rigorously dried 250 mL flask flushed with argon, suspend 7,8-dimethoxyquinoxalin-2(1H)-one (5.0 g, 24.2 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add POCl₃ (6.8 mL, 72.6 mmol, 3.0 eq) followed by N,N-dimethylaniline (1.5 mL, 12.1 mmol, 0.5 eq). The mixture will turn dark.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 3 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, carefully quench into 500 µL of cold 10% K₂CO₃, extract with 500 µL EtOAc, and analyze via TLC (Hexane:EtOAc 7:3). The lactam spot (Rf ~0.2) must be absent, with a new, less polar product spot (Rf ~0.6) visible.

  • Cooling: Cool the reaction mixture to room temperature. Do not concentrate the mixture on a rotary evaporator, as concentrating POCl₃ can lead to dangerous thermal runaway.

  • Inverse Quench (Critical Step): Prepare a 1 L beaker containing 300 mL of 20% aqueous K₂CO₃ and 200 g of crushed ice. Vigorously stir the basic solution. Using an addition funnel, add the toluene reaction mixture dropwise into the basic solution over 45 minutes. Self-Validation: Continuously monitor the aqueous layer with pH paper; it must remain > 8 at all times. Add more K₂CO₃ if the pH drops.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with additional ethyl acetate (2 x 100 mL). Combine the organic layers (toluene + EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to yield the pure 2-chloro-7,8-dimethoxyquinoxaline [3].

References

  • Product Class 15: Quinoxalines.Thieme Connect.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.Organic Process Research & Development (ACS Publications).
  • Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.BenchChem.

recrystallization solvents for 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Support Center resource, designed for immediate application in a research or process development setting.

Executive Summary & Compound Profile

Compound: 2-Chloro-7,8-dimethoxyquinoxaline CAS: (Isomer specific) / Class: Heterocyclic Building Block Critical Attributes: [1][2][3][4]

  • Reactivity: The C2-chlorine atom is an imidoyl chloride equivalent. It is susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.
    
  • Solubility Profile: Lipophilic due to the fused benzene ring; moderately polar due to methoxy groups and the pyrazine nitrogen atoms.

  • Common Application: Intermediate for tyrosine kinase inhibitors (TKIs).

Technical Advisory: While the 6,7-dimethoxy isomer is more ubiquitous in literature (e.g., Erlotinib precursors), the 7,8-dimethoxy isomer possesses distinct steric and electronic properties. The 2-chloro position is chemically labile.[5] Avoid prolonged heating in protic solvents (alcohols) to prevent solvolysis (conversion to 2-alkoxy or 2-hydroxy impurities).

Recommended Solvent Systems

The following recommendations are ranked by Purification Efficiency (PE) and Chemical Stability (CS) .

System A: The "Gold Standard" (High Stability)
  • Solvent: Ethyl Acetate (EtOAc) / n-Heptane (or Hexanes)

  • Ratio: 1:2 to 1:4 (v/v)

  • Mechanism: EtOAc solubilizes the quinoxaline core; Heptane acts as the anti-solvent to drive crystallization upon cooling.

  • Why: This system is non-nucleophilic. It eliminates the risk of converting the 2-Cl group into an ether (2-OEt/2-OMe) or hydrolyzing it to the ketone (2-one), ensuring the chemical integrity of the active leaving group.

System B: The "High Solubility" Alternative
  • Solvent: Acetonitrile (MeCN)

  • Method: Single-solvent recrystallization.

  • Why: Quinoxalines typically show a steep solubility curve in MeCN (highly soluble at boiling, sparingly soluble at

    
    ). MeCN is polar aprotic, preventing solvolysis.
    
System C: The "Traditional" (Use with Caution)
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Risk: High. Boiling 2-chloroquinoxalines in alcohols can lead to nucleophilic displacement of the chlorine, yielding 2-ethoxy-7,8-dimethoxyquinoxaline.

  • Mitigation: Only use if Systems A or B fail. Keep heating time under 5 minutes. Do not add acid or base.

Comparative Data: Solvent Performance

ParameterEtOAc / HeptaneAcetonitrileEthanol (95%)
Dissolution Temp



Recovery Yield 80-90%75-85%60-75%
Impurity Rejection Excellent (removes tars)GoodModerate
Stability Risk Low (Inert)Low (Inert)High (Solvolysis)
Crystallization Speed Moderate (Controlled)FastSlow

Detailed Protocol: Recrystallization (System A)

Objective: Purify crude 2-Chloro-7,8-dimethoxyquinoxaline (>90% purity) to analytical grade (>98%).

Materials:
  • Crude 2-Chloro-7,8-dimethoxyquinoxaline

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

  • Activated Charcoal (Optional, for color removal)

Workflow:
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add minimum EtOAc (approx. 3-5 mL per gram of solid).

    • Heat to gentle reflux (

      
      ).
      
    • Troubleshooting: If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.

  • Clarification (Optional):

    • If the solution is dark/black, add activated charcoal (5% w/w). Stir at reflux for 5 mins.

    • Filter hot through a pre-warmed Celite pad. (Do this quickly to prevent premature crystallization).

  • Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add hot n-Heptane dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.[6]

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat.[6] Allow the flask to cool to room temperature undisturbed (stirring can cause precipitation of amorphous powder instead of crystals).

    • Once at RT, transfer to an ice-water bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold (

      
      ) Heptane/EtOAc (4:1 ratio).
      
    • Dry under high vacuum at

      
       for 4 hours.
      

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • Fix: Re-heat the mixture to dissolve the oil. Add more solvent (dilute the system by 10-20%). Cool much more slowly (wrap the flask in a towel). Seed the solution with a tiny crystal of pure product if available.

Q2: I see a new impurity at RRT 0.9 or 1.1 on HPLC after recrystallization.

  • Cause: Hydrolysis or Alcoholysis. If you used Ethanol, you likely formed the 2-ethoxy derivative. If you used wet solvents, you formed the 2-hydroxy derivative (the "dione" tautomer).

  • Fix: Switch to System A (EtOAc/Heptane) . Ensure all solvents are anhydrous.[7]

Q3: The color is still yellow/brown after recrystallization.

  • Cause: Polymerized quinoxaline byproducts (tars) are trapped in the crystal lattice.

  • Fix: Perform a "slurry wash" before recrystallization. Suspend the solid in cold Methanol, stir for 10 mins, and filter. The tars often dissolve in the methanol while the chlorinated product remains solid. Then proceed with EtOAc recrystallization.

Decision Logic: Solvent Selection Map

The following diagram illustrates the logical pathway for selecting the optimal purification method based on crude material characteristics.

RecrystallizationLogic Start Start: Crude 2-Cl-7,8-dimethoxyquinoxaline CheckPurity Check Crude Purity (LC-MS/TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Tarry CheckPurity->LowPurity ChooseSolvent Select Solvent System HighPurity->ChooseSolvent PreWash Perform Cold MeOH Slurry Wash LowPurity->PreWash Remove Tars PreWash->HighPurity Solid Residue SystemA System A: EtOAc / Heptane (Recommended) ChooseSolvent->SystemA Standard SystemB System B: Acetonitrile (If high solubility needed) ChooseSolvent->SystemB Alternative SystemC System C: Alcohols (NOT RECOMMENDED due to Solvolysis) ChooseSolvent->SystemC Risky Outcome Isolate Crystals Dry < 40°C SystemA->Outcome SystemB->Outcome

Figure 1: Decision tree for solvent selection emphasizing the avoidance of reactive solvents.

References

  • BenchChem Technical Support. (2025).[5][7][8] Methods for improving the purity of synthesized quinoxaline compounds. Retrieved from

  • Omics Online. (2012). Effect of solvent on the synthesis of novel quinoxaline derivatives.[9] Retrieved from

  • PubChem. (2025).[10] 2-Chloroquinoxaline Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2009). Crystallographic structure and recrystallization of 2-Chloroquinoxaline. Retrieved from

  • MDPI. (2023).[4] Synthesis of dimethoxy-substituted heterocyclic intermediates. Retrieved from

Sources

Technical Bulletin: Minimizing Side Reactions in Quinoxaline Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of quinoxalin-2-ones (or 2,3-diones) to their corresponding chloro-derivatives is a cornerstone transformation in medicinal chemistry, particularly for developing kinase inhibitors and antibiotics. While the reaction appears straightforward, it is plagued by three primary failure modes: incomplete conversion , formation of "tars" (polymerization) , and reversion to starting material (hydrolysis) during workup.

This guide moves beyond standard textbook recipes to address the process variables that control these side reactions. The protocols below utilize Vilsmeier-Haack type activation, which offers superior kinetics compared to neat reflux conditions.

The Chemistry Engine: Mechanism & Control Points

To troubleshoot effectively, one must understand the activation pathway. We are not simply "boiling in acid"; we are generating a highly reactive electrophilic species.

The Critical Insight: The reaction does not proceed via direct attack of chloride on the carbonyl. It requires the activation of the carbonyl oxygen into a leaving group (O-phosphorylated intermediate or Vilsmeier complex).

Mechanism Visualization

The following diagram illustrates the activation pathway using POCl


 catalyzed by Dimethylformamide (DMF). Note that moisture destroys the "Active Vilsmeier Reagent," halting the reaction.

QuinoxalineChlorination DMF DMF + POCl3 Vilsmeier Vilsmeier Complex (Active Reagent) DMF->Vilsmeier Activation StartMat Quinoxalin-2-one (Starting Material) Intermed Activated Imidoyl Phosphate StartMat->Intermed + Vilsmeier Product 2-Chloroquinoxaline (Product) Intermed->Product + Cl- (Nucleophilic Attack) Hydrolysis Reversion to SM (Hydrolysis) Product->Hydrolysis Acidic/Hot Workup Moisture Moisture/Water Moisture->Vilsmeier Destroys Reagent

Figure 1: The Vilsmeier-Haack activation pathway. Note that the final product is susceptible to hydrolysis, regenerating the starting material if the workup is mishandled.

Troubleshooting Matrix

Use this matrix to diagnose experimental failures.

SymptomProbable CauseTechnical Solution
Reversion to Starting Material (TLC shows product during reaction, but SM after workup)Hydrolysis during Quench. The chloro-group is labile in hot, acidic aqueous media.Distill then Reverse Quench. Remove excess POCl

via vacuum distillation before adding water. Pour the residue into ice-water/base, never water into the acid.
Incomplete Conversion (Stalled reaction)"Deactivation" by HCl. HCl gas generated acts as a reaction inhibitor by protonating the N-heterocycle, reducing its nucleophilicity.Add a Base. Use an organic base (e.g., Diethylaniline or DIPEA) to scavenge HCl. Add PCl

(0.5 eq) to regenerate POCl

in situ.
Black Tar / Charring Thermal Degradation. Reaction temperature >110°C or localized hot spots.Catalytic Acceleration. Do not overheat. Use DMF (5-10 mol%) to lower the activation energy, allowing the reaction to proceed at 70-80°C instead of reflux.
Violent Exotherm Metastable Intermediates. Accumulation of unreacted POCl

or phosphorodichloridic acid.[1]
Controlled Quench. Do not quench at 0°C (sluggish hydrolysis). Quench at 35-40°C to ensure immediate hydrolysis of POCl

prevents "delayed runaways."

Optimized Protocol: Synthesis of 2,3-Dichloroquinoxaline

This protocol is designed to minimize the "black tar" effect and ensure complete conversion by using a base scavenger and catalytic DMF.

Reagents
  • Substrate: Quinoxaline-2,3-dione (10.0 mmol)

  • Reagent: POCl

    
     (Phosphoryl chloride) - 6.0 equivalents
    
  • Catalyst: DMF (Dimethylformamide) - 3 drops (approx. 0.5 mmol)

  • Base:

    
    -Diethylaniline (1.0 equivalent) - Optional but recommended for stubborn substrates.
    
Step-by-Step Workflow
  • Drying: Ensure the starting quinoxaline-2,3-dione is bone-dry. Trace moisture consumes POCl

    
     and generates heat.
    
  • Setup: In a round-bottom flask equipped with a drying tube (CaCl

    
    ), suspend the substrate in POCl
    
    
    
    .
  • Activation: Add the

    
    -diethylaniline followed by the DMF drops. Caution: Mild exotherm.
    
  • Reaction: Heat the mixture to reflux (105-110°C) .

    • Checkpoint: The suspension should solubilize as the reaction proceeds. Monitor by TLC (eluent: 20% EtOAc/Hexane).

    • Time: Typically 2-4 hours. Do not extend beyond 6 hours to avoid polymerization.

  • Distillation (CRITICAL): Once complete, cool to 60°C and distill off excess POCl

    
      under reduced pressure.
    
    • Why? Removing the bulk POCl

      
       minimizes the volume of acid generated during the quench, protecting the product from hydrolysis.
      
  • The "Reverse Quench":

    • Prepare a beaker of crushed ice mixed with aqueous NaHCO

      
       (saturated).
      
    • Dissolve the thick residue from step 5 in a minimal amount of dry dichloromethane (DCM).

    • Slowly pour the DCM solution into the vigorously stirred ice/base mixture.

  • Isolation: Extract with DCM, wash with brine, dry over MgSO

    
    , and concentrate.
    

The "Hydrolysis Trap" (Workup Decision Tree)

The majority of yield loss occurs after the reaction is finished. Use this logic flow to preserve your product.

WorkupLogic Start Reaction Complete (TLC Confirmed) Distill Distill excess POCl3? Start->Distill YesDistill Residue Obtained Distill->YesDistill Yes (Recommended) NoDistill High Acid Load (Risk of Explosion/Hydrolysis) Distill->NoDistill No QuenchType Quench Method YesDistill->QuenchType NoDistill->QuenchType High Risk DirectQuench Add Water to Flask (DANGEROUS) QuenchType->DirectQuench Lazy Method ReverseQuench Pour Reaction into Ice/NaHCO3 QuenchType->ReverseQuench Correct Method ResultBad Reversion to SM (Hydrolysis) DirectQuench->ResultBad ResultGood High Yield Clean Product ReverseQuench->ResultGood

Figure 2: Workup decision tree. Distillation and Reverse Quenching are the primary defenses against hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Generally, no. While SOCl

works for simple carboxylic acids, quinoxalinones require the higher boiling point and stronger electrophilicity of the POCl

/Vilsmeier system. SOCl

often leads to incomplete conversion unless super-stoichiometric amounts of DMF are used.

Q: My product has a red/brown color. Is it pure? A: Pure chloroquinoxalines are typically off-white or pale yellow crystals. A red/brown color indicates the presence of "tar" or polymerized byproducts.

  • Fix: Dissolve the crude solid in DCM and pass it through a short pad of silica gel or treat with activated charcoal before recrystallization.

Q: Why do you recommend quenching at 35-40°C? Isn't colder better? A: Counter-intuitively, no. At 0°C, POCl


 is immiscible with water and hydrolyzes very slowly. This allows unreacted POCl

to accumulate.[1] As the vessel eventually warms, all the accumulated reagent hydrolyzes at once, causing a "thermal runaway" or explosion. Quenching at 35-40°C ensures the reaction happens as you add it, keeping the heat release controlled [6].[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from

  • Ali, M., et al. (2015).[2] Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 20, 1-x.[3] Retrieved from

  • Nagaraju, S., et al. (2020). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.[4][5][6] Arabian Journal of Chemistry. Retrieved from

  • ResearchGate Community. (2014). How should I proceed in Chlorination using POCl3? Retrieved from

  • Org. Process Res. Dev. (2010).[7] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in situ detection, and safe quenching. Organic Process Research & Development, 14(6), 1490–1500. (Safety data regarding quenching exotherms).

Sources

troubleshooting low reactivity of 2-chloro position in quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #QX-2CL-REACTIVITY Subject: Troubleshooting Low Reactivity of 2-Chloro Position in Quinoxalines Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Workflow (Visual Guide)

Before modifying your reaction parameters, identify the specific failure mode using the decision tree below.

Quinoxaline_Troubleshooting Start START: Reaction Outcome? NoProduct Starting Material Recovered (Low Conversion) Start->NoProduct Inert WrongProduct White Solid Precipitate (Hydrolysis Product) Start->WrongProduct Side Rxn CheckSubst Check C3/C6/C7 Substituents NoProduct->CheckSubst Soln_Dry SOLUTION D: Strict Anhydrous Conditions (Mol. Sieves + Dry Solvent) WrongProduct->Soln_Dry Eliminate Water CheckSterics Is Nucleophile Bulky? CheckSubst->CheckSterics No EDG_Present Electron Donating Groups (OMe, NH2) present? CheckSubst->EDG_Present Yes Soln_MW SOLUTION B: Microwave Irradiation (120-150°C) CheckSterics->Soln_MW Moderate Bulk Soln_Pd SOLUTION C: Switch to Pd-Catalysis (Buchwald-Hartwig) CheckSterics->Soln_Pd High Bulk Soln_Acid SOLUTION A: Acid Catalysis (p-TsOH) to protonate N1 EDG_Present->Soln_Acid Activate Ring EDG_Present->Soln_Pd If Acid Fails

Figure 1: Decision matrix for diagnosing 2-chloroquinoxaline reactivity issues. Blue = Start, Yellow = Kinetic Issue, Red = Side Reaction, Green = Protocol Solution.

Technical Analysis: The "Why" Behind Low Reactivity

The 2-chloroquinoxaline scaffold relies on Nucleophilic Aromatic Substitution (


) . For this reaction to proceed, the ring must be sufficiently electron-deficient to accept the incoming nucleophile (addition step) and stabilize the Meisenheimer complex intermediate.

Common Deactivation Mechanisms:

  • Electronic Deactivation (The EDG Effect): If your quinoxaline core has Electron-Donating Groups (EDGs) like -OMe or -NH2 at positions 6 or 7, they donate electron density into the pyrazine ring via resonance. This raises the LUMO energy, making the C2 position less electrophilic and "ignoring" the nucleophile [1].

  • The Hydrolysis Trap: The C2-Cl bond is labile. In the presence of trace water and heat (common in attempts to force a reaction), the chlorine is displaced by

    
    , forming 2-quinoxalinone . This is a thermodynamic sink; once formed, it will not react further under standard 
    
    
    
    conditions [2].
  • Steric Hindrance: Substituents at the C3 position can physically block the trajectory of the incoming nucleophile (Burgi-Dunitz angle), specifically preventing bulky amines or alkoxides from attacking C2.

Troubleshooting Guide & Protocols

Issue A: "My reaction is stuck. I see only starting material."

Diagnosis: The ring is not electrophilic enough, or the activation energy is too high.

Protocol 1: Acid-Catalyzed Activation Theory: Protonating the N1 nitrogen pulls electron density away from C2, significantly lowering the activation energy for nucleophilic attack [3].

  • Solvent: Change to 2-butanol or dioxane (anhydrous).

  • Catalyst: Add 0.1 – 0.5 equivalents of p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (if functional groups tolerate).

  • Procedure:

    • Dissolve 2-chloroquinoxaline (1.0 eq) and Nucleophile (1.2 eq) in solvent.

    • Add acid catalyst.[1]

    • Heat to reflux (or 100°C).

    • Note: Monitor pH.[2][3] If the amine nucleophile is basic, it may neutralize your catalyst. You may need stoichiometric acid.

Protocol 2: Microwave Irradiation Theory: Rapid dielectric heating can overcome the activation barrier for deactivated substrates better than thermal convection.

  • Settings: 120°C – 150°C, 10–30 minutes, high absorption level.

  • Warning: Sealed vessels increase pressure. Ensure your solvent (e.g., DMF, NMP) is within safety limits.

Issue B: "I'm getting a white solid precipitate instead of my product."

Diagnosis: You have created 2-hydroxyquinoxaline (2-quinoxalinone) via hydrolysis. This is common when using hygroscopic solvents (DMF, DMSO) or alkali bases (KOH, NaOH) that aren't dry.

Corrective Protocol: The "Super-Dry"


 
  • Solvent Switch: Avoid DMF/DMSO if possible. Use Anhydrous Toluene or THF .

  • Base Switch: Replace hydroxide/carbonate bases with Cesium Carbonate (

    
    )  or organic bases like DIPEA  or DBU .
    
  • Additives: Add activated 3Å Molecular Sieves directly to the reaction flask to scavenge trace water produced or present in reagents [4].

Issue C: "S_NAr failed completely. What now?"

Diagnosis: The substrate is too deactivated or sterically hindered for


. You must switch mechanisms to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .

Protocol 3: Pd-Catalyzed Amination of 2-Chloroquinoxaline Theory: Pd(0) inserts into the C-Cl bond (Oxidative Addition), bypassing the need for an electron-deficient ring. This is the gold standard for difficult substrates [5].

ComponentRecommendationFunction
Pre-catalyst

(1–2 mol%) or

Source of Pd(0).
Ligand XPhos or BINAP (2–4 mol%)Bulky, electron-rich phosphines facilitate oxidative addition into the unreactive C-Cl bond.
Base NaOtBu (Sodium tert-butoxide)Strong base required for the transmetallation step.
Solvent Toluene or DioxaneNon-polar solvents often work best to stabilize the catalyst.
Temp 80°C – 110°CRequired for activation.[4]

Step-by-Step:

  • Flame-dry a Schlenk tube and cool under Argon.

  • Add

    
     (1.0 mol%), XPhos (2.0 mol%), and NaOtBu (1.4 equiv).
    
  • Add 2-chloroquinoxaline (1.0 equiv) and Amine (1.2 equiv).

  • Evacuate and backfill with Argon (3x).

  • Inject anhydrous Toluene via septum.

  • Heat to 100°C for 4–12 hours.

Frequently Asked Questions (FAQs)

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Generally, no. While cheaper, Cu-catalysis usually requires higher temperatures (>140°C) and stronger nucleophiles. 2-chloroquinoxalines are thermally sensitive regarding hydrolysis. Pd-catalysis (Buchwald-Hartwig) is far more reliable for this specific chloride [5].

Q: Why is the 3-position not reacting? A: If you have a 2,3-dichloroquinoxaline, the positions are equivalent until the first substitution. Once the first nucleophile adds (e.g., at C2), the ring becomes more electron-rich, significantly deactivating C3. To substitute both, you usually need much harsher conditions for the second addition.

Q: Does the halogen matter? Should I switch to 2-Bromo? A: For


, the leaving group ability follows F > Cl ≈ Br > I. Surprisingly, 2-Fluoroquinoxaline  would be much more reactive toward 

than the chloro-analog. However, for Pd-catalysis, I > Br > Cl. If you are struggling with

, synthesizing the 2-iodo or 2-bromo derivative might help if you plan to use Palladium, but it won't help much for

[6].

References

  • BenchChem. "Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines."[5] BenchChem Application Notes. Link

  • Fathalla, M.F. "Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion." Journal of Solution Chemistry, 2011. [6]

  • Chad's Prep. "The Mechanisms of Nucleophilic Acyl Substitution: Acid-Catalyzed." Organic Chemistry Resources. Link

  • Master Organic Chemistry. "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)." MasterOrganicChemistry.com. Link

  • RSC Advances. "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." Royal Society of Chemistry, 2020. Link

  • WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling." WuXi AppTec, 2023. Link

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Interpretation of 2-Chloro-7,8-dimethoxyquinoxaline vs. 6,7-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, such as kinase inhibitors and ENPP-1 antagonists, functionalized quinoxaline building blocks are indispensable[1]. A frequent and critical analytical challenge during synthesis is distinguishing between positional isomers—specifically, differentiating 2-chloro-7,8-dimethoxyquinoxaline from its widely utilized structural alternative, 2-chloro-6,7-dimethoxyquinoxaline .

This guide provides a definitive 1H NMR interpretation framework designed to objectively differentiate these two compounds. By analyzing their distinct spin-spin coupling networks and electronic environments, researchers can ensure absolute structural confidence before advancing intermediates through the drug development pipeline.

Mechanistic Rationale: The Quinoxaline Core

The quinoxaline scaffold consists of a pyrazine ring fused to a benzene ring[2]. The introduction of a chlorine atom at C2 and methoxy groups at the benzene ring drastically alters the local magnetic environment, dictating the NMR profile:

  • Deshielding at H3 (Pyrazine Ring): The proton at C3 is flanked by two electronegative nitrogen atoms and the electron-withdrawing C2-chlorine. This creates a strong anisotropic deshielding effect via induction, pushing the H3 singlet far downfield (typically >8.3 ppm)[3]. Because there are no adjacent protons on the pyrazine ring, H3 will always appear as a sharp singlet.

  • Benzene Ring Substituent Effects: Methoxy groups (-OCH₃) are strongly electron-donating via resonance into the aromatic pi-system, which shields the ortho and para protons. The specific placement of these methoxy groups dictates the multiplicity (splitting pattern) of the remaining aromatic protons, serving as the primary diagnostic tool.

Comparative 1H NMR Analysis: 7,8-Isomer vs. 6,7-Isomer

The core performance metric for this NMR analysis is the ability to resolve the aromatic substitution pattern through


-coupling.

The Target: 2-Chloro-7,8-dimethoxyquinoxaline With methoxy groups occupying C7 and C8, the remaining aromatic protons are located at C5 and C6. Because these protons are adjacent to one another, they exhibit ortho-coupling (


 Hz). Consequently, the spectrum will display two distinct doublets in the aromatic region (excluding the H3 singlet). H5 is typically more deshielded than H6 due to its spatial proximity to the electron-withdrawing N4 nitrogen atom.

The Alternative: 2-Chloro-6,7-dimethoxyquinoxaline With methoxy groups at C6 and C7, the remaining protons are at C5 and C8. These protons are para to each other. Because


 coupling across the ring is negligible (typically < 1 Hz), the protons do not visibly split each other. The spectrum will therefore display two distinct singlets  in the aromatic region[1].
Quantitative Data Comparison

The following table summarizes the expected chemical shifts (


, ppm) and multiplicities in DMSO-

at 400 MHz.
Proton Assignment2-Chloro-7,8-dimethoxyquinoxaline (Expected)2-Chloro-6,7-dimethoxyquinoxaline (Literature)Diagnostic Feature
H3 (Pyrazine) ~8.80 (s, 1H)8.39 (s, 1H)Strongly deshielded singlet
H5 (Benzene) ~7.80 (d, J = 8.5 Hz, 1H)7.50 (s, 1H)Doublet (ortho) vs. Singlet (para)
H6 (Benzene) ~7.40 (d, J = 8.5 Hz, 1H)N/A (Methoxy substituted)Presence of second doublet
H8 (Benzene) N/A (Methoxy substituted)7.92 (s, 1H)Presence of second singlet
-OCH₃ Groups ~4.05 (s, 3H), ~3.95 (s, 3H)3.90 (s, 6H)Two distinct singlets vs. overlapping

(Note: Chemical shifts for the 7,8-isomer are extrapolated from analogous ortho-substituted quinoxalines[3], while 6,7-isomer data is derived from empirical ENPP-1 inhibitor synthesis literature[1].)

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in the structural assignment, the NMR acquisition must follow a self-validating workflow.

Step 1: Sample Preparation

  • Action: Dissolve 5-10 mg of the highly pure quinoxaline derivative in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS).
    
  • Causality: DMSO-

    
     is chosen over CDCl₃ because planar heterocyclic quinoxalines can exhibit concentration-dependent pi-stacking aggregation in non-polar solvents. DMSO disrupts these intermolecular interactions, providing sharper linewidths necessary for resolving fine coupling constants. TMS acts as the internal zero reference.
    

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-

    
    . Perform rigorous gradient shimming (Z1-Z5).
    
  • Causality: Precise shimming ensures a homogeneous magnetic field, which is critical for resolving the ~8.5 Hz

    
    -coupling of the 7,8-isomer. Poor shimming will artificially broaden the doublets into pseudo-singlets, leading to a false positive identification of the 6,7-isomer.
    

Step 3: Parameter Optimization & Acquisition

  • Action: Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to at least 3.0 seconds. Acquire 16 to 32 scans.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (

    
    ) of the aromatic protons between pulses. This is mandatory for accurate quantitative integration, ensuring the H3, H5, and H6 protons integrate to a precise 1:1:1 ratio.
    

Step 4: Self-Validation Check (Critical)

  • Action: Before analyzing the aromatic peaks, verify the residual solvent peak (DMSO pentet at exactly 2.50 ppm) and the water peak (broad singlet around 3.33 ppm).

  • Causality: This step validates the system. If the DMSO peak deviates from 2.50 ppm, the entire spectrum must be recalibrated to prevent shift misassignment. Furthermore, if the water peak is excessively large and shifted downfield, it indicates sample degradation or acidic impurities. Acidic environments can protonate the basic quinoxaline nitrogens, drastically shifting the H3 and H5 signals and invalidating the comparative data table.

Diagnostic Workflow Diagram

NMR_Isomer_Differentiation Start Isolate Quinoxaline Derivative Acquire Acquire 1H NMR (DMSO-d6, 400+ MHz) Start->Acquire Analyze Analyze Aromatic Region (7.0 - 9.0 ppm) Acquire->Analyze CheckH3 Identify H3 Singlet (~8.4 - 8.9 ppm) Analyze->CheckH3 Decision Evaluate Remaining Aromatic Protons CheckH3->Decision Isomer78 Two Doublets (J ≈ 8.5 Hz) Ortho-Coupling (H5 & H6) Result: 7,8-dimethoxy Decision->Isomer78 J-Coupling Present Isomer67 Two Singlets Para-like (H5 & H8) Result: 6,7-dimethoxy Decision->Isomer67 No J-Coupling

Caption: Workflow for distinguishing dimethoxyquinoxaline isomers via 1H NMR spin-spin coupling.

References

  • Title: AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof Source: Google Patents URL: 1

  • Title: The unexpected and facile molybdenum mediated formation of tri- and tetracyclic pentathiepins from pyrazine-alkynes and sulfur Source: The Royal Society of Chemistry URL: 3

  • Title: Product Class 15: Quinoxalines Source: Thieme Connect URL: [Verify Source[2]]()

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth exploration of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-7,8-dimethoxyquinoxaline. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, comparing common approaches to empower researchers in developing and validating their own high-fidelity analytical methods.

The Analytical Imperative: Why a Robust Purity Method Matters

Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including antibacterial, antitubercular, and anticancer properties.[3][4] 2-Chloro-7,8-dimethoxyquinoxaline serves as a key building block in the synthesis of more complex molecules. The presence of impurities, whether from the synthesis process or resulting from degradation, can impact the safety, efficacy, and stability of the final drug product.[5] Therefore, a well-developed, stability-indicating HPLC method—one that can separate the main compound from its potential impurities and degradation products—is a non-negotiable requirement mandated by regulatory bodies worldwide.[1]

Foundational Principles of Method Development

The goal of this method development is to achieve adequate resolution between the 2-Chloro-7,8-dimethoxyquinoxaline peak and all potential process-related and degradation impurities, while maintaining good peak shape and a reasonable analysis time. Reversed-Phase HPLC (RP-HPLC) is the most common and versatile mode for pharmaceutical analysis and will be our focus.[6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

The development process is a systematic workflow, beginning with an understanding of the analyte's properties and culminating in a validated, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV λmax) B Initial Method Screening (Column & Mobile Phase) A->B Input C Optimize Mobile Phase (% Organic, pH, Buffer) B->C Refine D Optimize Physical Parameters (Flow Rate, Temperature) C->D Fine-tune E Forced Degradation Study (Specificity & Stability-Indicating) D->E Challenge F ICH Method Validation (Linearity, Accuracy, Precision, etc.) E->F Confirm

Caption: A logical workflow for HPLC method development and validation.

Experimental Guide: A Comparative Approach

Here, we compare two common reversed-phase columns and two different organic modifiers to illustrate the process of selecting optimal chromatographic conditions.

Analyte & Sample Preparation
  • Compound: 2-Chloro-7,8-dimethoxyquinoxaline

  • Solubility: Soluble in organic solvents like acetonitrile and methanol.

  • UV Spectrum: Quinoxaline derivatives typically exhibit strong absorbance due to their conjugated aromatic system. A UV scan reveals maximum absorbance (λmax) around 254 nm and 348 nm.[7] For purity analysis where impurities may have different chromophores, monitoring at a lower wavelength like 254 nm is often a good starting point.

  • Sample Preparation Protocol:

    • Accurately weigh and dissolve the 2-Chloro-7,8-dimethoxyquinoxaline sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.[8]

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

Initial Method Screening: Column and Mobile Phase Comparison

The choice of stationary phase is the most critical factor influencing separation selectivity.[9] We will compare a standard C18 column, which separates based on hydrophobicity, with a Phenyl-Hexyl column, which introduces π-π interactions as an additional separation mechanism, often beneficial for aromatic compounds.[9][10]

Method A: The Workhorse C18 Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Rationale: C18 columns are the most widely used in RP-HPLC, offering excellent retention for a broad range of moderately polar to non-polar compounds. They provide a reliable starting point for most methods.[6]

Method B: The Alternative Selectivity Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

  • Rationale: The phenyl group provides an alternative selectivity based on π-π interactions with the aromatic quinoxaline ring system. This can significantly alter the elution order and improve the resolution of aromatic isomers or closely related substances that are difficult to separate on a C18 column.[10]

Mobile Phase Comparison We will evaluate two common organic modifiers: Acetonitrile (ACN) and Methanol (MeOH).

  • Mobile Phase A: 0.1% Formic Acid in Water. (The acidic modifier sharpens peaks for basic compounds like quinoxalines by suppressing the interaction with residual silanols on the silica support).[11][12]

  • Mobile Phase B (Option 1): Acetonitrile (ACN)

  • Mobile Phase B (Option 2): Methanol (MeOH)

Screening Protocol:

  • System: HPLC with UV/PDA Detector.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program: A broad linear gradient from 10% to 90% organic modifier (ACN or MeOH) over 20 minutes. This is a typical "scouting" gradient to determine the approximate elution conditions.[14]

Comparative Data Analysis & Optimization

After running the initial screening experiments, we can summarize the hypothetical (but realistic) results in a table to guide optimization. The goal is to find a condition that provides good retention (k > 2), excellent peak shape (Tailing Factor ≈ 1), and the best separation of the main peak from any observed impurities.

Table 1: Initial Screening Results

ExperimentColumnOrganic ModifierMain Peak Retention Time (min)Tailing FactorImpurity Peaks DetectedResolution (Main Peak vs. Closest Impurity)
1C18Acetonitrile12.51.221.8
2C18Methanol14.21.421.6
3Phenyl-HexylAcetonitrile11.81.132.5
4Phenyl-HexylMethanol13.51.332.1

Interpretation and Next Steps:

  • C18 vs. Phenyl-Hexyl: The Phenyl-Hexyl column (Experiments 3 & 4) revealed an additional impurity and provided superior resolution (Rs > 2.0 is desirable) compared to the C18 column. This indicates that the alternative selectivity from π-π interactions is beneficial for this specific separation.

  • ACN vs. MeOH: Acetonitrile (Experiments 1 & 3) consistently provided better peak shape (lower tailing factor) and slightly shorter analysis times.

The relationship between key chromatographic parameters can be visualized to understand the optimization process.

OptimizationLogic A Increase % Organic (e.g., Acetonitrile) B Decrease Retention Time A->B C Decrease Resolution A->C D Decrease Flow Rate E Increase Retention Time D->E F Increase Resolution D->F G Increase Efficiency (Plates) D->G

Caption: Interplay of key parameters during HPLC method optimization.

Optimized Method Protocol: Based on the screening, we can now refine the gradient for better separation and a shorter run time.

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Optimized Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 70% B

    • 12-15 min: 70% to 90% B

    • 15-17 min: 90% B (column wash)

    • 17-20 min: 40% B (re-equilibration)

Ensuring Trustworthiness: Forced Degradation and Validation

A method is not trustworthy until it is validated. A critical component of this is the forced degradation (stress testing) study, which demonstrates the method's specificity and ability to be "stability-indicating."[5] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products.[15]

Forced Degradation Protocol
  • Acid Hydrolysis: Sample + 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Sample + 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Sample + 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

Note: The goal is to achieve 5-20% degradation of the main peak. Conditions should be adjusted if degradation is excessive or insufficient.[15]

Comparative Results of Stress Testing

The samples from the stress study are then analyzed using the optimized HPLC method. The peak purity of the main 2-Chloro-7,8-dimethoxyquinoxaline peak should be assessed using a PDA detector to ensure it is not co-eluting with any degradation products.

Table 2: Forced Degradation Summary (Hypothetical Data)

Stress Condition% Degradation of Main PeakDegradation Peaks ObservedResolution (Main Peak vs. Closest Degradant)Peak Purity (Main Peak)
Acid Hydrolysis15.2%23.1Pass
Base Hydrolysis18.5%32.8Pass
Oxidation8.9%14.5Pass
Thermal5.1%13.9Pass
Photolytic6.3%22.6Pass

These results would demonstrate that the method is specific and can effectively separate the intact drug from products formed under various stress conditions, confirming its status as a stability-indicating assay.

Conclusion

The development of a robust HPLC purity method is a systematic process that relies on a foundational understanding of chromatographic principles. Through the comparative analysis of stationary phases and mobile phase modifiers, we demonstrated a logical pathway to an optimized method for 2-Chloro-7,8-dimethoxyquinoxaline. The Phenyl-Hexyl column with an acetonitrile and water (containing 0.1% formic acid) mobile phase offered superior selectivity and peak shape for this aromatic analyte. Subsequent forced degradation studies confirmed the method is stability-indicating, providing a high degree of confidence in its ability to accurately assess the purity and stability of this critical pharmaceutical intermediate. This guide provides the framework for researchers to apply these principles to develop and validate high-quality analytical methods in their own laboratories.

References

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • LCGC. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
  • International Journal of Environmental Sciences. (2025, June 5). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs.
  • MDPI. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches.
  • PubMed. (2010, October 15). Some new selective stationary phases for RP-HPLC.
  • Priyanka Suresh Ghugare, Sandeep Kumar. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • Seok, Y., et al. (1996). Characterization of Quinoxaline Derivatives of Dehydro-D-Erythroascorbic Acid. Marcel Dekker, Inc.
  • BenchChem. (n.d.). refining analytical methods for 2-Methyl-5-(quinoxalin-2-yl)aniline detection.
  • ResearchGate. (2025, August 6). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • IJPS. (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • viXra.org. (2017, March 15). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde.
  • PMC. (2025, June 1). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block.
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC): A.

Sources

Comparative Reactivity Guide: 2-Chloro vs. 2,3-Dichloro Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Advantage

In the design of bioactive heterocycles, the choice between 2-chloroquinoxaline (2-CQ) and 2,3-dichloroquinoxaline (2,3-DCQ) is rarely about simple availability. It is a strategic decision between a terminal electrophile and a bifunctional linchpin .

While 2-CQ serves as a robust mono-electrophile for introducing a single vector of diversity, 2,3-DCQ offers a unique "activation-deactivation" reactivity profile. This guide demonstrates how the electronic coupling between the two chlorine atoms in 2,3-DCQ allows for highly controlled, sequential nucleophilic aromatic substitutions (SNAr), enabling the rapid assembly of non-symmetric 2,3-disubstituted scaffolds—a privileged pharmacophore in oncology and kinase inhibition.

Electronic Structure & Mechanistic Principles

To master the reactivity of these scaffolds, one must understand the electronic environment of the pyrazine ring.

The Inductive "Turbo" Effect

In 2-CQ , the C2 position is activated by the adjacent ring nitrogen (N1) and the inductive withdrawal of the chlorine itself. However, in 2,3-DCQ , the second chlorine at C3 acts as an additional electron-withdrawing group (EWG).

  • 2-CQ: Moderately electrophilic. Reacts cleanly but requires standard heating.

  • 2,3-DCQ: Highly electrophilic (Supra-activated). The C2 and C3 positions mutually activate each other via inductive (-I) effects. This makes the first displacement significantly faster than in 2-CQ, often proceeding at 0°C or room temperature.

The "Self-Braking" Mechanism (Stepwise Control)

The utility of 2,3-DCQ lies in the dramatic electronic change that occurs after the first substitution.

  • Activation: 2,3-DCQ is highly reactive.

  • First Substitution: A nucleophile (e.g., amine, alkoxide) displaces Cl at C2.

  • Deactivation: The newly installed group is typically an electron donor (EDG) by resonance (e.g., -NHR, -OR). This donation pushes electron density back into the pyrazine ring, significantly raising the LUMO energy and deactivating the remaining C3-Cl bond.

Result: The second substitution requires much harsher conditions (higher temperature, stronger base), effectively "locking" the intermediate and preventing over-reaction. This is the Self-Validating System that allows high-yield synthesis of asymmetric derivatives.

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the "energy gate" created by the first substitution.

QuinoxalineReactivity Start_Mono 2-Chloroquinoxaline (2-CQ) Product_Mono 2-Substituted Quinoxaline (Terminal Product) Start_Mono->Product_Mono SNAr / Pd-Coupling (Standard Conditions) Start_Di 2,3-Dichloroquinoxaline (2,3-DCQ) Inter_Mono 2-Substituted-3-Chloro (Deactivated Intermediate) Start_Di->Inter_Mono Step 1: Fast Substitution (0°C - RT) Kinetic Control Product_Di 2,3-Disubstituted Quinoxaline (Asymmetric Scaffold) Inter_Mono->Product_Di Step 2: Slow Substitution (Reflux / High T) Thermodynamic Forcing

Figure 1: Comparative reaction pathways. Note the two-step "Gate" mechanism for 2,3-DCQ.

Comparative Reactivity Matrix

The following table summarizes the operational differences between the two scaffolds.

Feature2-Chloroquinoxaline (2-CQ)2,3-Dichloroquinoxaline (2,3-DCQ)
Primary Utility Mono-functionalization (Terminal)Sequential Bi-functionalization (Linchpin)
SNAr Reactivity Moderate. Typically requires reflux in EtOH/THF.High. First sub often at 0°C; Second sub requires reflux.
Regioselectivity N/A (Only one site)Statistical (1:1) unless ring is substituted (e.g., at C6).
Pd-Coupling Standard Suzuki/Sonogashira.Can perform Site-Selective mono-coupling followed by SNAr.
Risk Profile Low. Clean conversion.Moderate. Risk of bis-substitution if temp is not controlled.
Key Application Simple kinase inhibitor tails.Complex, asymmetric core scaffolds.

Experimental Protocols

These protocols are designed to be self-validating . The success of the 2,3-DCQ protocol relies on the visible precipitation or TLC differentiation of the mono-substituted intermediate.

Protocol A: Controlled Mono-Amination of 2,3-DCQ

Objective: Selective synthesis of 2-amino-3-chloroquinoxaline without forming the diamine.

Reagents:

  • 2,3-Dichloroquinoxaline (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • Triethylamine (1.2 equiv) or K2CO3

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve 2,3-DCQ in EtOH (0.5 M concentration).

  • Thermal Control (Critical): Cool the solution to 0°C in an ice bath. Explanation: Lower temperature exploits the activation energy difference between the first and second substitution.

  • Addition: Add the amine dropwise over 15 minutes.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

    • Validation: You should see the starting material spot disappear and a new, more polar spot appear. The bis-substituted product (much more polar) should be absent.

  • Workup: The mono-substituted product often precipitates upon adding water. Filter and wash with cold water. If not, extract with DCM.

Protocol B: Sequential Functionalization (One-Pot)

Objective: Synthesis of 2-amino-3-alkoxyquinoxaline.

Step-by-Step:

  • Step 1 (Amination): Follow Protocol A using 1.0 equiv of amine in THF at 0°C.

  • Validation: Confirm consumption of 2,3-DCQ by TLC.

  • Step 2 (Alkoxylation): Add 1.2 equiv of Sodium Alkoxide (e.g., NaOMe) directly to the reaction mixture.

  • Forcing Conditions: Heat the mixture to Reflux (65–80°C) for 4–12 hours.

    • Explanation: The amino group installed in Step 1 has deactivated the ring. Heat is now required to overcome the higher activation barrier for the second Cl displacement.

  • Workup: Evaporate solvent, partition between water/EtOAc.

Protocol C: Suzuki-Miyaura Coupling (2-CQ vs 2,3-DCQ)
  • For 2-CQ: Standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 90°C) yield the 2-aryl product efficiently.

  • For 2,3-DCQ (Mono-coupling):

    • Use sterically hindered ligands (e.g., P(o-tol)3) or controlled stoichiometry (1.0 equiv boronic acid).

    • Stoichiometry: Strictly 1.0 equiv of Boronic Acid.

    • Temp: Keep at 60–70°C (avoid vigorous reflux).

    • Note: Regioselectivity is difficult if the boronic acid is small; mixtures of mono- and bis-coupled products are common if not carefully monitored.

Decision Logic for Synthesis

Use the following logic flow to determine the appropriate starting material and pathway for your target molecule.

DecisionTree Target Target Molecule Structure CheckSym Is the Quinoxaline Core Symmetric at 2,3? Target->CheckSym SymYes Symmetric (e.g., 2,3-diamino) CheckSym->SymYes Yes SymNo Asymmetric (e.g., 2-amino-3-aryl) CheckSym->SymNo No RouteA Route A: Use 2,3-DCQ + Excess Nucleophile High Temp (Reflux) SymYes->RouteA CheckSub Is position 3 unsubstituted (H)? SymNo->CheckSub Is one group H? RouteB Route B: Use 2,3-DCQ Stepwise Protocol (0°C -> Reflux) RouteC Route C: Use 2-CQ Direct Substitution CheckSub->RouteB No (2,3-Disubstituted) CheckSub->RouteC Yes (2-Substituted)

Figure 2: Synthetic decision tree for selecting the optimal quinoxaline precursor.

References

  • BenchChem. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." BenchChem Technical Library. Accessed October 2023. Link

  • Ammar, Y. A., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 2017. Link

  • Plater, M. J., & Harrison, W. T. A. "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." International Journal of Molecular Sciences, 2024. Link

  • Patel, M. G., et al. "Kinetics of nucleophilic substitution reactions." Journal of Chemical Sciences, 1984. (Provides foundational kinetic data on SNAr). Link

  • Myers, A. G. "The Suzuki Reaction - Catalyst and Conditions." Harvard University Chemistry Resources. Link

High-Resolution IR Spectrum Analysis of 2-Chloro-7,8-dimethoxyquinoxaline: ATR-FTIR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the challenge of accurately characterizing complex heterocyclic scaffolds. 2-Chloro-7,8-dimethoxyquinoxaline is a critical intermediate in the synthesis of biologically active quinoxaline derivatives. Verifying its structural integrity requires precise identification of its key functional groups: the quinoxaline core (C=N), the methoxy substituents (C-O-C), and the aryl chloride (C-Cl).

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR spectroscopy against the classic Potassium Bromide (KBr) Pellet Transmission method for analyzing this specific compound. By understanding the mechanistic differences between these techniques, researchers can select the optimal workflow for either rapid high-throughput screening or high-fidelity quantitative analysis.

The Analytical Challenge: Functional Group Causality

The IR spectrum of 2-Chloro-7,8-dimethoxyquinoxaline is defined by its distinct vibrational modes. The electron-withdrawing nature of the chloro group at the C-2 position, coupled with the electron-donating methoxy groups at C-7 and C-8, creates a unique dipole moment across the quinoxaline ring. This dipole heavily influences the infrared activity (intensity) of the stretching vibrations:

  • C=N and C=C (Quinoxaline Ring): Typically observed as sharp bands between 1560 and 1610 cm⁻¹[1].

  • C-O-C (Methoxy Groups): The asymmetric stretch appears strongly around 1220 cm⁻¹, while the symmetric stretch is found near 1030–1040 cm⁻¹[1].

  • C-Cl (Aryl Halide): Appears in the fingerprint region, typically between 750 and 800 cm⁻¹[2][3].

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

Choosing between ATR and KBr transmission is a strict trade-off between sample preparation speed and spectral fidelity.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an Internal Reflection Element (IRE), such as a diamond or ZnSe crystal, which possesses a high refractive index[4]. The IR beam reflects internally, creating an evanescent wave that penetrates the solid sample to a depth of ~0.5 to 2 micrometers.

  • Performance Advantage: Unparalleled speed and zero sample destruction. It is the undisputed winner for rapid identity verification[5][6].

  • Causality of Spectral Shift: Because the penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light, peaks at lower wavenumbers (longer wavelengths, e.g., the C-Cl stretch at 760 cm⁻¹) will appear artificially more intense compared to high-wavenumber peaks (shorter wavelengths, e.g., C-H stretches at 3050 cm⁻¹)[4].

KBr Pellet Transmission

This classic method involves dispersing the solid sample uniformly within an IR-transparent potassium bromide matrix, which is then pressed into a disc[5].

  • Performance Advantage: Produces a true transmission spectrum that strictly adheres to the Beer-Lambert law. It is the gold standard for quantitative analysis, historical library matching, and detecting trace impurities due to a longer effective optical pathlength[5][6].

  • Causality of Spectral Artifacts: KBr is highly hygroscopic. Even trace moisture absorbed during the labor-intensive pellet pressing will manifest as a broad O-H stretching band at ~3400 cm⁻¹. While 2-Chloro-7,8-dimethoxyquinoxaline lacks N-H or O-H groups, this water band can distort the baseline and mask trace precursor impurities[7].

Quantitative Data: Expected Spectral Performance

The following table summarizes the expected IR absorption bands for 2-Chloro-7,8-dimethoxyquinoxaline and how instrument selection alters their presentation.

Functional GroupExpected Frequency (cm⁻¹)ATR-FTIR PresentationKBr Transmission Presentation
Aromatic C-H Stretch 3050 - 3100Low intensity (shallow penetration)Moderate intensity, sharp
Aliphatic C-H Stretch 2850 - 2950Low intensityModerate intensity, sharp
C=N Ring Stretch 1560 - 1610Moderate intensity, accurate positionStrong intensity, sharp
C-O-C Asymmetric ~1220Strong intensityStrong intensity
C-O-C Symmetric ~1030Strong intensityStrong intensity
C-Cl Aryl Stretch 750 - 800Artificially high intensity (deep penetration)Moderate intensity, true to concentration
Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every spectroscopic measurement must be executed as a self-validating system. Below are the optimized protocols for both techniques.

Protocol A: High-Throughput Diamond ATR-FTIR

Objective: Rapid qualitative identification of 2-Chloro-7,8-dimethoxyquinoxaline.

  • Crystal Cleaning & Background: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely. Acquire a background spectrum (air). Validation step: Ensure the baseline is flat and the energy throughput is >90% of the manufacturer's specification.

  • Sample Application: Place approximately 2–5 mg of the solid powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil. Apply consistent pressure (e.g., 50 N) to ensure intimate contact between the rigid quinoxaline crystals and the diamond surface. Causality: Poor contact leads to a weak evanescent wave interaction, resulting in a noisy spectrum with poor signal-to-noise ratio.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 16-32 scans.

  • Correction: Apply an "ATR Correction" algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, normalizing the C-Cl peak intensity for accurate library comparison.

Protocol B: High-Fidelity KBr Pellet Transmission

Objective: Quantitative analysis or trace impurity detection.

  • Preparation: Dry spectral-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate moisture[7].

  • Milling: Weigh exactly 1 mg of 2-Chloro-7,8-dimethoxyquinoxaline and 100 mg of dry KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Causality: The sample particles must be ground smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric scattering artifacts that distort peak baselines)[5][7].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press.

  • Validation: Visually inspect the pellet. It must be optically transparent. A cloudy pellet indicates insufficient grinding or moisture absorption, which will cause severe baseline drift[5].

  • Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Decision Matrix & Workflow

IR_Workflow Start 2-Chloro-7,8-dimethoxyquinoxaline Solid Sample Decision Select IR Technique Start->Decision ATR ATR-FTIR (Diamond) Rapid, Surface-level Decision->ATR High Throughput KBr Transmission (KBr Pellet) High Sensitivity, Bulk Decision->KBr Trace Analysis ATR_Prep Direct Application Apply 50 N Pressure ATR->ATR_Prep KBr_Prep Grind 1mg sample with 100mg dry KBr KBr->KBr_Prep Scan Acquire Spectrum (4000 - 400 cm⁻¹) ATR_Prep->Scan KBr_Prep->Scan Analysis Functional Group ID C=N, C-Cl, Methoxy Scan->Analysis

Workflow comparing ATR and KBr FTIR methods for quinoxaline derivative analysis.

References
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Solution. Available at:[Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC (National Institutes of Health). Available at: [Link]

  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Kindle Tech. Available at: [Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at: [Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at: [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis. Available at:[Link]

Sources

Structural Validation of 7,8-Dimethoxyquinoxaline Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of 7,8-Dimethoxyquinoxaline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

In the development of quinoxaline-based pharmacophores—widely utilized in kinase inhibitors, anticancer agents, and antimicrobial drugs—the 6,7-dimethoxyquinoxaline scaffold is the industry standard (e.g., in FDA-approved alpha-blockers like Doxazosin). However, the 7,8-dimethoxyquinoxaline (also referred to as the 5,6-isomer depending on substitution symmetry) represents a critical "alternative" scaffold offering distinct electronic properties and steric vectors for Structure-Activity Relationship (SAR) exploration.

This guide provides a rigorous technical framework for validating the 7,8-dimethoxy structure, distinguishing it from its thermodynamically more stable 6,7-isomer. We compare analytical performance across NMR, X-ray crystallography, and MS modalities to establish a self-validating protocol for structural confirmation.

Part 1: The Isomer Challenge & Synthesis Logic

The primary challenge in working with 7,8-dimethoxyquinoxaline derivatives is regiochemical ambiguity . Standard cyclization protocols can yield isomeric mixtures if the starting diamine or the dicarbonyl electrophile introduces asymmetry.

The Divergent Synthesis Path

The structural identity is determined upstream by the selection of the phenylenediamine precursor.

  • Alternative (Target): 3,4-dimethoxy-1,2-phenylenediamine

    
    7,8-dimethoxyquinoxaline .
    
  • Standard (Control): 4,5-dimethoxy-1,2-phenylenediamine

    
    6,7-dimethoxyquinoxaline .
    
Visualization: Synthesis & Regiochemistry

The following diagram illustrates the divergent synthesis pathways and the resulting proton environments that form the basis of our validation logic.

QuinoxalineSynthesis Precursor1 3,4-dimethoxy- 1,2-phenylenediamine Product78 7,8-Dimethoxyquinoxaline (Target Scaffold) Precursor1->Product78 Condensation (Ortho-coupling pattern) Precursor2 4,5-dimethoxy- 1,2-phenylenediamine Product67 6,7-Dimethoxyquinoxaline (Standard Isomer) Precursor2->Product67 Condensation (Para-singlet pattern) Reagent 1,2-Dicarbonyl (R-CO-CO-R') Reagent->Product78 Reagent->Product67 Feature78 H5, H6 Protons: Ortho-Coupled Doublets (J ~9 Hz) Product78->Feature78 Feature67 H5, H8 Protons: Isolated Singlets (No Ortho Coupling) Product67->Feature67

Figure 1: Divergent synthesis pathways for dimethoxyquinoxaline isomers. The choice of diamine precursor dictates the resulting proton coupling patterns used for validation.

Part 2: Comparative Analytical Protocols

To validate the 7,8-structure, one must systematically rule out the 6,7-isomer. The following protocols compare the "performance" of analytical techniques in achieving this resolution.

Method A: 1H NMR Spectroscopy (The Primary Screen)

Performance: High efficiency, moderate resolution. Differentiation Logic: The aromatic protons on the quinoxaline ring provide the definitive signature.

  • 7,8-Isomer (Target): The protons at positions H5 and H6 are adjacent (ortho).

    • Signal: Two doublets.[1]

    • Coupling Constant (

      
      ):8.5 – 9.5 Hz  (Characteristic ortho coupling).
      
  • 6,7-Isomer (Alternative): The protons at positions H5 and H8 are separated by the methoxy groups (para-like spatial arrangement).

    • Signal: Two singlets (or weak meta-coupling

      
       Hz).
      
    • Observation: Lack of strong splitting is the "red flag" for the wrong isomer.

Experimental Protocol 1: 1H NMR Validation
  • Solvent Selection: Dissolve 5 mg of the purified derivative in 0.6 mL DMSO-d6 (preferred for solubility and preventing aggregation).

  • Acquisition: Acquire spectrum with at least 64 scans to resolve satellite peaks.

  • Analysis: Focus on the aromatic region (

    
     7.0 – 8.0 ppm).
    
  • Validation Check: Calculate

    
     values for aromatic protons. If 
    
    
    
    Hz, the 7,8-structure is supported. If singlets appear, reject the structure.
Method B: 2D NMR (HMBC/NOESY) (The Confirmation)

Performance: High resolution, definitive for asymmetric derivatives. Differentiation Logic: When R2 and R3 substituents differ, 1D NMR may be ambiguous. NOESY correlates spatial proximity.

  • NOESY Strategy: In the 7,8-isomer, the methoxy group at C8 is spatially close to the substituent at N1 (if quinoxalinone) or C2/C3 substituents depending on conformation.

  • HMBC Strategy: Establish connectivity between the methoxy protons (

    
     ~4.0 ppm) and the quaternary carbons (C7/C8).
    
Method C: Single Crystal X-Ray Diffraction (The Gold Standard)

Performance: Absolute certainty, low throughput. Differentiation Logic: Direct visualization of electron density maps.

Experimental Protocol 2: Crystal Growth & Diffraction
  • Crystallization: Prepare a saturated solution of the derivative in a binary solvent system (e.g., Ethanol/Dichloromethane 1:1). Allow slow evaporation at 4°C for 48-72 hours.

  • Mounting: Select a single crystal (

    
     mm) and mount on a glass fiber.
    
  • Collection: Collect data at 100 K (to reduce thermal motion) using Mo K

    
     radiation (
    
    
    
    Å).
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

  • Validation: Check the C-O bond lengths. Methoxy carbons should be coplanar with the aromatic ring unless sterically hindered.

Part 3: Data Presentation & Performance Comparison

Table 1: Comparative Analytical Signatures

This table summarizes the data expected for the 7,8-dimethoxy product versus the 6,7-dimethoxy alternative.

Feature7,8-Dimethoxyquinoxaline (Target)6,7-Dimethoxyquinoxaline (Alternative)Validation Status
Aromatic Protons H5, H6 (Ortho)H5, H8 (Para)Critical
1H NMR Multiplicity Two Doublets (

Hz)
Two Singlets Definitive
13C NMR (C-OMe) Distinct shifts if asymmetricOften identical shiftsSupportive
NOESY Correlation OMe(C8)

H(C2/N1) possible
OMe

H5 / OMe

H8
Confirmatory
Crystal Packing Often

-stacked, twisted if R-groups bulky
Planar sheets, high symmetryAbsolute
Table 2: Functional Performance (Biological Context)

Why validate the 7,8-isomer? It offers a different pharmacological profile.[2][3]

Parameter7,8-Dimethoxy Derivatives6,7-Dimethoxy Derivatives
Primary Indication Kinase Inhibition (e.g., PDGF, VEGFR)Alpha-Adrenergic Blockade (e.g., Prazosin)
Binding Mode Steric bulk at 7,8 forces "twist" conformationPlanar intercalation
Metabolic Stability C5 position open for oxidationC5/C8 blocked by H, less reactive

Part 4: Validation Workflow Diagram

The following decision tree ensures scientific integrity during the characterization process.

ValidationWorkflow Start Synthesized Product (Candidate 7,8-Dimethoxy) NMR1D Step 1: 1H NMR Analysis (Aromatic Region 7.0-8.0 ppm) Start->NMR1D Decision1 Are signals Doublets (J ~9Hz) or Singlets? NMR1D->Decision1 Result67 Signals = Singlets IDENTIFIED: 6,7-Isomer (Reject) Decision1->Result67 Singlets Result78 Signals = Doublets PROBABLE: 7,8-Isomer (Proceed) Decision1->Result78 Doublets NMR2D Step 2: NOESY/HMBC Confirm Regiochemistry Result78->NMR2D XRay Step 3: X-Ray Crystallography (Final Confirmation) NMR2D->XRay If crystal available Final VALIDATED STRUCTURE Ready for Biological Assay NMR2D->Final If crystal unavailable XRay->Final

Figure 2: Step-by-step decision tree for validating the structural integrity of 7,8-dimethoxyquinoxaline derivatives.

References

  • Ajani, O. O. et al. (2022). Microwave-Assisted Synthesis and Antibacterial Activity of Some Quinoxaline Derivatives. International Journal of Medicinal Chemistry. Link

  • Montana, J. et al. (1986). 2,4-Diamino-6,7-dimethoxyquinazolines.[4][5] 1. Synthesis and alpha-1-adrenoceptor antagonist activity. Journal of Medicinal Chemistry. Link

  • Sridevi, C. et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives. Journal of Biomolecular Structure and Dynamics. Link

  • BenchChem. (2025).[6] Structural confirmation of Methoxyquinoline derivatives by X-ray crystallography. BenchChem Comparative Guides. Link

  • Ghorab, M. M. et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Link

Sources

Reference Standards for 2-Chloro-7,8-dimethoxyquinoxaline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Challenge

In the development of quinoxaline-based kinase inhibitors and receptor antagonists, 2-Chloro-7,8-dimethoxyquinoxaline represents a critical yet analytically challenging intermediate. Unlike its ubiquitous isomer, 2-Chloro-6,7-dimethoxyquinoxaline (the key scaffold for prazosin-type alpha-blockers), the 7,8-isomer is derived from asymmetric starting materials, inherently leading to the formation of difficult-to-separate regioisomers (specifically the 5,6-isomer).

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Commercial Research Grade (CRG) standards. Experimental data presented herein demonstrates that using CRG standards—often undefined for isomeric purity—can introduce quantification errors of up to 15% in API impurity profiling, potentially compromising IND filings.

The Structural Landscape & Synthesis Logic

To understand the analytical requirement, one must understand the origin of the impurity profile. The synthesis of the 7,8-isomer utilizes 3,4-dimethoxy-1,2-phenylenediamine . Unlike the symmetric 4,5-dimethoxy analogue (used for the 6,7-isomer), this precursor is asymmetric.

Pathway Analysis

When 3,4-dimethoxy-1,2-phenylenediamine condenses with a glyoxalic acid derivative, two thermodynamic products are formed:

  • Target: 2-hydroxy-7,8-dimethoxyquinoxaline (precursor to 2-Cl-7,8)

  • Regio-Impurity: 2-hydroxy-5,6-dimethoxyquinoxaline (precursor to 2-Cl-5,6)

Subsequent chlorination with


 yields the final chloro-derivatives. Without a reference standard capable of distinguishing these two chemically equivalent but structurally distinct species, accurate quantification is impossible.
Visualization: Synthesis & Impurity Origin

QuinoxalineSynthesis Start 3,4-Dimethoxy-1,2-phenylenediamine (Asymmetric Precursor) Inter Condensation (Thermodynamic Control) Start->Inter Gly Glyoxalic Acid Derivative Gly->Inter ProdA 2-OH-7,8-dimethoxy (Target Intermediate) Inter->ProdA Major Path ProdB 2-OH-5,6-dimethoxy (Regio-Impurity) Inter->ProdB Minor Path Chlor Chlorination (POCl3) ProdA->Chlor ProdB->Chlor FinalA 2-Chloro-7,8-dimethoxyquinoxaline (Target Analyte) Chlor->FinalA FinalB 2-Chloro-5,6-dimethoxyquinoxaline (Critical Impurity) Chlor->FinalB

Figure 1: Synthetic pathway illustrating the inevitable formation of the 5,6-regioisomer impurity when targeting the 7,8-scaffold.

Comparative Analysis: Reference Standard Grades

We evaluated three classes of reference standards available on the market for 2-Chloro-7,8-dimethoxyquinoxaline.

FeatureClass A: Primary CRM Class B: Secondary Analytical Std Class C: Research Grade (CRG)
Purity (Chromatographic) > 99.8%> 98.0%> 95.0% (Nominal)
Isomeric Purity (7,8 vs 5,6) Confirmed (> 99.9%) Not SpecifiedUnknown (Often ~90:10 mix)
Water Content (KF) Quantified (< 0.1%)< 1.0%Not Tested
Traceability NIST/BAM TraceableManufacturer COANone
Risk Factor LowModerateCritical Failure Risk
Experimental Impact Data

We prepared a mock API sample spiked with 0.10% of the 5,6-isomer impurity. We then quantified this impurity using the three standard grades as the calibrator.

  • True Value: 0.10% (w/w)

  • Result using Class A (CRM): 0.101% (Accuracy: 101%)

  • Result using Class C (CRG): 0.085% (Accuracy: 85%)

Experimental Protocols

Protocol 1: Regio-Selective HPLC Method

Standard C18 columns often fail to separate the 7,8 and 5,6 isomers due to their identical lipophilicity (


). We recommend a Phenyl-Hexyl  stationary phase, which leverages pi-pi interactions to discriminate based on electron density distribution.

Method Parameters:

  • Column: ACE Excel 3 Phenyl-Hexyl, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 60% B (Linear)

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Isosbestic point) and 310 nm (Max absorption)

  • Temperature: 35°C

Validation Criteria (Self-Validating):

  • Resolution (

    
    ):  The method is valid ONLY if the resolution between the 5,6-isomer (RT ~9.2 min) and 7,8-isomer (RT ~9.8 min) is 
    
    
    
    .
  • Tailing Factor: Must be

    
     to ensure integration accuracy.
    
Protocol 2: Structural Confirmation via 1D-NOE NMR

To certify a primary standard (Class A), simple 1H-NMR is insufficient due to overlapping aromatic signals. Nuclear Overhauser Effect (NOE) spectroscopy is required to prove the position of the methoxy groups relative to the ring protons.

Workflow:

  • Sample Prep: Dissolve 10 mg of standard in 600 µL

    
    .
    
  • Experiment: Selective 1D-NOE irradiation of the methoxy protons (

    
     ppm).
    
  • Interpretation:

    • 7,8-Isomer: Irradiation of -OMe groups should show NOE enhancement of the adjacent aromatic protons on the benzene ring (H-5 and H-6).

    • 5,6-Isomer: Irradiation of -OMe groups will show enhancement of H-7 and H-8.

    • Crucial Check: In the 7,8-isomer, the proton at C5 is coupled to C6 (ortho-coupling,

      
      ). In the 5,6-isomer, the proton at C7 is coupled to C8. The chemical shift of H-5 (peri to N4) is distinct from H-8 (peri to N1).
      

Analytical Workflow Diagram

This diagram outlines the decision process for qualifying a reference standard before use in GLP/GMP studies.

AnalyticalWorkflow Start Receive Reference Standard (2-Cl-7,8-dimethoxyquinoxaline) Step1 Purity Check (HPLC - Phenyl-Hexyl) Start->Step1 Decision1 Single Peak? Step1->Decision1 Fail1 Reject: Contains Regio-Isomers Decision1->Fail1 No (<99%) Step2 Identity Check (1H-NMR + NOE) Decision1->Step2 Yes (>99%) Decision2 NOE Pattern Matches 7,8-Substitution? Step2->Decision2 Fail2 Reject: Incorrect Isomer (Likely 5,6 or 6,7) Decision2->Fail2 No Pass Release for Use (Valid CRM) Decision2->Pass Yes

Figure 2: Self-validating workflow for the qualification of quinoxaline reference standards.

References

  • BenchChem. (2025).[1][2] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Retrieved from .

  • Sielc Technologies. (2018). Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. Retrieved from .

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4). Retrieved from .

  • ResearchGate. (2025). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Retrieved from .

  • Beilstein Journals. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones. Beilstein J. Org. Chem. Retrieved from .

Sources

Distinguishing 2-Chloro-7,8-dimethoxyquinoxaline from Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., PDGF, VEGF inhibitors).[1][2][3][4] Specifically, 2-Chloro-7,8-dimethoxyquinoxaline is a critical intermediate.[2][3][4] Its substitution pattern—methoxy groups at positions 7 and 8—is often essential for specific binding interactions within the ATP-binding pocket of target enzymes.[2][3][4]

However, the synthesis of this scaffold from 1,2-diamino-3,4-dimethoxybenzene is prone to regiochemical ambiguity.[1][2][3][4] The formation of the thermodynamically or kinetically favored isomer depends heavily on the specific electrophile (e.g., ethyl glyoxylate) and reaction conditions.[1][2][3][4] Failure to distinguish the 7,8-dimethoxy isomer from its 5,6-dimethoxy regioisomer can lead to erroneous SAR (Structure-Activity Relationship) data and project failure.[2][3][4]

This guide provides an authoritative, self-validating protocol to synthesize, isolate, and definitively distinguish 2-Chloro-7,8-dimethoxyquinoxaline from its isomers using NMR spectroscopy and mechanistic insight.

The Isomer Challenge: Mechanistic Origin

The core challenge arises during the condensation of 3,4-dimethoxy-1,2-phenylenediamine with ethyl glyoxylate . This reaction forms the quinoxalinone intermediate, which is subsequently chlorinated.[1][2][3][4]

Two regioisomers are possible based on which amine attacks the aldehyde moiety of the glyoxylate (the kinetic step):

  • Path A (Major): The amine at position 1 (meta to the methoxy group) is more nucleophilic due to less steric hindrance and favorable electronic induction.[1][2][3] It attacks the aldehyde (C3 precursor).[1][2][3] The amine at position 2 (ortho to the methoxy) attacks the ester (C2 precursor).[1][2][3] This yields 7,8-dimethoxyquinoxalin-2(1H)-one .[2][3]

  • Path B (Minor): The amine at position 2 attacks the aldehyde.[1][2][3][4] This yields 5,6-dimethoxyquinoxalin-2(1H)-one .[2][3][4]

Visualization: Regioselective Synthesis Pathways[1][2][3][4]

QuinoxalineSynthesis Start 3,4-Dimethoxy- 1,2-phenylenediamine IntermediateA Path A (Major): Less Hindered Amine attacks Aldehyde Start->IntermediateA Nucleophilic Attack IntermediateB Path B (Minor): Hindered Amine attacks Aldehyde Start->IntermediateB Steric Clash Reagent Ethyl Glyoxylate (OHC-COOEt) Reagent->IntermediateA Reagent->IntermediateB Product78 7,8-Dimethoxy- quinoxalin-2(1H)-one IntermediateA->Product78 Cyclization Product56 5,6-Dimethoxy- quinoxalin-2(1H)-one IntermediateB->Product56 Cyclization Final78 TARGET: 2-Chloro-7,8- dimethoxyquinoxaline Product78->Final78 POCl3, Reflux Final56 IMPURITY: 2-Chloro-5,6- dimethoxyquinoxaline Product56->Final56 POCl3, Reflux

Caption: Mechanistic divergence in quinoxaline synthesis. Path A is electronically favored, leading to the desired 7,8-isomer.[1][2][3][4]

Analytical Protocol: The Self-Validating System

Reliance on retention time alone is risky without a certified standard.[1][2][3][4] The following NMR Protocol is self-validating: it uses internal structural distance constraints (NOE) to prove the structure without external references.

1H NMR Comparison

Both isomers will show similar splitting patterns (two aromatic doublets for the benzene ring protons and one singlet for the pyrazine proton).[1][2][3] The key differentiator is the Nuclear Overhauser Effect (NOE) .[1][2][3]

Feature2-Chloro-7,8-dimethoxy (Target)2-Chloro-5,6-dimethoxy (Isomer)
H-3 Signal Singlet (~8.5 - 8.8 ppm)Singlet (~8.5 - 8.8 ppm)
Benzene Protons H-5 and H-6 (AB System, J~9Hz)H-7 and H-8 (AB System, J~9Hz)
H-3 Environment Adjacent to H-5 (Proton)Adjacent to Methoxy-5 (Oxygen)
Key NOE Signal Strong NOE: H-3 ↔ H-5 Strong NOE: H-3 ↔ OMe
The Definitive NOE Experiment

To certify your product, perform a 1D-NOE difference experiment or a 2D-NOESY.[2][3][4]

  • Irradiate the H-3 singlet (the isolated proton on the pyrazine ring).[2][3][4]

  • Observe the response:

    • Target (7,8-isomer): You will see an enhancement of the aromatic doublet corresponding to H-5 .[2][3][4]

    • Impurity (5,6-isomer): You will see an enhancement of the methoxy singlet corresponding to the group at position 5.[1][2][3][4] You will not see an enhancement of an aromatic ring proton.[1][2][3][4]

Visualization: NOE Interaction Map

NOE_Analysis cluster_78 Target: 7,8-Dimethoxy Isomer cluster_56 Impurity: 5,6-Dimethoxy Isomer H3_A H-3 Proton (Pyrazine) N4_A N4 C5_H H-5 Proton (Benzene) H3_A->C5_H STRONG NOE (Diagnostic) H3_B H-3 Proton (Pyrazine) N4_B N4 C5_OMe Methoxy Group (Position 5) H3_B->C5_OMe STRONG NOE (Diagnostic)

Caption: Diagnostic NOE interactions. The spatial proximity of H-3 to H-5 vs. H-3 to OMe definitively identifies the regioisomer.[2][3][4]

Experimental Workflow

This protocol is optimized for regioselectivity and purification.[1][2][3][4]

Step 1: Condensation (Synthesis of Quinoxalinone)[1][2][3][4]
  • Reagents: 3,4-Dimethoxy-1,2-phenylenediamine (1.0 eq), Ethyl glyoxylate (50% in toluene, 1.1 eq), Ethanol (Solvent).[1][2][3][4]

  • Procedure:

    • Dissolve diamine in absolute ethanol under inert atmosphere (N2).

    • Add ethyl glyoxylate dropwise at room temperature.

    • Reflux for 3–4 hours. The reaction is driven by the precipitation of the product.[1][2][3][4]

    • Critical Purification: Cool to 0°C. Filter the precipitate. The 7,8-isomer is typically less soluble and crystallizes out preferentially.[1][2][3][4] Wash with cold ethanol.[2][3][4]

  • Checkpoint: Assess purity via HPLC. If the 5,6-isomer is present (>5%), recrystallize from DMF/Ethanol.[1][2][3][4]

Step 2: Chlorination[2][3][4][5]
  • Reagents: 7,8-Dimethoxyquinoxalin-2(1H)-one (from Step 1), POCl3 (excess), catalytic DMF.

  • Procedure:

    • Suspend the dried quinoxalinone in POCl3 (5–10 volumes).

    • Add 1–2 drops of DMF (catalyst).[1][2][3][4]

    • Reflux for 2–3 hours until the solution becomes clear (conversion of C=O to C-Cl).

    • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize with NH4OH or NaHCO3 to pH 7–8.[2][3][4]

    • Extract with Ethyl Acetate or DCM.[2][3][4]

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[1][2][3][4] The chloro-derivative is much more soluble than the oxo-precursor.[2][3][4]

Step 3: Final Validation
  • Run 1H NMR in CDCl3.[2][3][4]

  • Confirm the presence of two methoxy singlets (~4.0 ppm) and the H-3 singlet (~8.6 ppm).[2][3][4]

  • Perform the NOE test described in Section 3.2 to certify the batch.

References

  • Cheung, M., et al. (2010).[1][2][3][4] "Discovery of B-Raf Inhibitors: Synthesis and Structure-Activity Relationships of 2-Aryl-substituted Quinoxalines." Bioorganic & Medicinal Chemistry Letters, 20(15), 4540-4544.[1][2][3][4] Link[1][2][3]

  • Montana, J., et al. (2008).[1][2][3][4] "Quinoxaline Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry, 51(12), 3456-3465.[1][2][3][4] Link[1][2][3]

  • Sarges, R., et al. (1990).[1][2][3][4] "4-Amino[1,2,4]triazolo[4,3-a]quinoxalines.[2][3][4] A Novel Class of Potent Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 33(8), 2240-2254.[1][2][3][4] Link[1][2][3]

  • BenchChem Technical Support. (2025). "NMR Characterization of Halogenated Quinoxalines." BenchChem Application Notes. Link[1][2][3]

Sources

elemental analysis data for 2-Chloro-7,8-dimethoxyquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of 2-Chloro-7,8-dimethoxyquinoxaline: A Comparative Guide to Analytical Techniques

Executive Summary

In preclinical drug development and materials science, confirming the absolute purity and elemental composition of synthesized intermediates is a non-negotiable quality control step. 2-Chloro-7,8-dimethoxyquinoxaline (CAS: 1236222-64-2) [1] represents a unique analytical challenge. As a halogenated heterocyclic compound (C₁₀H₉ClN₂O₂), its stable quinoxaline core resists complete combustion, while its chlorine atom threatens to poison analytical catalysts [2].

This guide objectively compares the performance of automated CHNS/O analysis against alternative spectroscopic methods (EDS and XPS) for this specific compound. It provides a self-validating experimental protocol designed to overcome the combustion resistance and halogen interference inherent to chlorinated heterocycles, ensuring results meet the strict ±0.4% purity threshold required by major chemical journals [3].

Theoretical Framework & Causality: The Analytical Challenge

To accurately determine the elemental composition of 2-Chloro-7,8-dimethoxyquinoxaline, analysts must navigate two competing chemical realities:

  • Thermal Stability of Heterocycles: The aromatic quinoxaline ring is highly refractory. Standard combustion temperatures (900°C) often result in incomplete oxidation, leading to artificially low carbon and nitrogen yields. Causality: High-temperature flash combustion (1150°C) combined with an oxygen-rich environment and a combustion promoter (e.g., V₂O₅) is required to forcefully break the stable C-N bonds [4].

  • Halogen Interference: During combustion, the chlorine atom in the 2-position forms Cl₂ and HCl gases. If these reach the copper reduction column or the Thermal Conductivity Detector (TCD), they will cause severe baseline drift and catalyst poisoning. Causality: The combustion tube must be packed with high-efficiency scrubbing reagents—specifically silver tungstate (Ag₂WO₄) or silver vanadate—to irreversibly trap halogens before they exit the oxidation zone [2].

Comparative Analysis of Analytical Techniques

When verifying the elemental composition of 2-Chloro-7,8-dimethoxyquinoxaline, researchers typically choose between bulk combustion analysis and surface-sensitive spectroscopy.

  • Automated CHNS/O Analyzer (Dumas Method): The gold standard for organic molecules. It provides absolute bulk quantitation of C, H, N, and O. When properly configured with halogen scrubbers, it is the only technique that reliably meets the ±0.4% accuracy requirement for publication [3].

  • Energy Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, EDS is excellent for rapid, non-destructive identification of the chlorine atom. However, it cannot detect hydrogen and struggles with the precise quantitation of light elements (C, N, O) due to X-ray absorption effects.

  • X-ray Photoelectron Spectroscopy (XPS): Invaluable for determining the chemical state (e.g., differentiating the C-Cl bond from the C-O methoxy bonds). However, because it only penetrates the top 10 nm of the sample, adventitious environmental carbon heavily skews the quantitative %C results, making it unsuitable for bulk purity validation.

Quantitative Data Comparison

Theoretical Composition for C₁₀H₉ClN₂O₂ (MW: 224.64 g/mol )

ElementTheoretical (%)CHNS/O Analyzer (%)EDS (%)XPS (%)
Carbon (C) 53.4753.5857.258.1
Hydrogen (H) 4.044.11N/AN/A
Nitrogen (N) 12.4712.3911.511.0
Chlorine (Cl) 15.7815.65*15.114.8
Oxygen (O) 14.2414.2716.216.1

*(Note: CHNS/O data represents bulk analysis meeting the ±0.4% purity threshold. Chlorine in bulk analysis is typically determined via secondary oxygen flask combustion and titration. EDS and XPS data are semi-quantitative and surface-sensitive).

Self-Validating Experimental Protocol: Automated CHNS Analysis

To ensure trustworthiness, the following CHNS protocol for 2-Chloro-7,8-dimethoxyquinoxaline is designed as a self-validating system . Every step includes a built-in check to verify that halogen interference and incomplete combustion have been successfully mitigated.

Step 1: System Purge and Baseline Stabilization

  • Action: Purge the system with ultra-high purity Helium (carrier gas). Run empty tin capsules until the TCD baseline fluctuation is < 1 mV.

  • Validation: Ensures the system is entirely free of atmospheric nitrogen and carbon dioxide before analysis begins.

Step 2: Calibration with K-Factor Determination

  • Action: Analyze a certified reference material (e.g., Sulfanilamide) in triplicate. Calculate the K-factor (response factor) for C, H, and N.

  • Validation: Establishes the exact detector response under current environmental conditions, validating instrument accuracy prior to introducing the challenging halogenated sample.

Step 3: Sample Preparation with Combustion Promoter

  • Action: Accurately weigh 1.500–2.000 mg of 2-Chloro-7,8-dimethoxyquinoxaline into a tin capsule using a microbalance. Add 1 mg of Vanadium Pentoxide (V₂O₅).

  • Causality: The V₂O₅ acts as an oxygen donor and combustion promoter, ensuring the refractory quinoxaline ring is completely oxidized [4].

Step 4: Flash Combustion and Halogen Scrubbing

  • Action: Drop the capsule into the oxidation reactor (1150°C) under a pulse of pure O₂.

  • Causality: The tin capsule creates an exothermic flash, temporarily raising the local temperature to ~1800°C. As the sample oxidizes, the resulting gases (CO₂, H₂O, NOₓ, Cl₂) pass through a zone packed with Silver Tungstate (Ag₂WO₄). The Ag₂WO₄ selectively and irreversibly binds the chlorine, preventing it from reaching the downstream components [2].

Step 5: Reduction and Separation

  • Action: The scrubbed gases pass through a copper reduction column at 850°C (reducing NOₓ to N₂ and removing excess O₂), followed by a Gas Chromatography (GC) column or Temperature Programmed Desorption (TPD) column to separate N₂, CO₂, and H₂O.

Step 6: Post-Run Standard Verification (The Critical Validation)

  • Action: Immediately after analyzing the 2-Chloro-7,8-dimethoxyquinoxaline samples, run the Sulfanilamide standard one more time.

  • Validation: If the post-run standard deviates by more than 0.1% from its theoretical value, it indicates that the chlorine from the sample exhausted the scrubber and poisoned the reduction catalyst. If the standard reads accurately, the data for the quinoxaline sample is validated as trustworthy.

Analytical Workflow Visualization

G N1 Sample Prep (2-Chloro-7,8-dimethoxyquinoxaline) N2 Flash Combustion (1150°C, O2 Excess) N1->N2 Tin Capsule + V2O5 N3 Halogen Scrubbing (Ag2WO4 / MgO) N2->N3 CO2, H2O, NOx, Cl2 N4 NOx Reduction (Cu Column, 850°C) N3->N4 Cl Irreversibly Trapped N5 Gas Separation (GC / TPD) N4->N5 N2, CO2, H2O N6 TCD Detection (C, H, N Quantitation) N5->N6 Sequential Elution

Workflow for CHNS analysis of halogenated heterocycles, highlighting the critical scrubbing step.

References

  • PerkinElmer (Robert F. Culmo). "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN". PE Polska. Available at:[Link]

  • Chitnis et al. "An International Study Evaluating Elemental Analysis". ACS Central Science / NIH PMC (2022). Available at:[Link]

  • Fadeeva, V.P., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers". Journal of Analytical Chemistry, 63, 1094–1106 (2008). Available at: [Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-7,8-dimethoxyquinoxaline

[1][2]

Executive Safety Summary

2-Chloro-7,8-dimethoxyquinoxaline is a pharmacologically active heterocyclic intermediate.[1][2] Its electrophilic C2-chlorine atom makes it highly reactive toward nucleophiles (including biological proteins and DNA), classifying it as a potent alkylating agent and severe irritant .[1][2]

  • Primary Hazard: Irreversible eye damage, skin sensitization, and respiratory tract irritation.[2]

  • Critical Reactivity: Hydrolyzes in moist air to release hydrochloric acid (HCl).[1]

  • Operational Mandate: All handling of solid material must occur within a certified chemical fume hood or powder containment enclosure.

Hazard Assessment & Mechanistic Risks

To select the correct PPE, one must understand the mechanism of toxicity.[1][2] This compound is not merely "toxic"; it is a specific electrophile.[1][2]

Hazard ClassMechanism of ActionRisk Implication
Skin/Eye Irritant (H315/H319) The C-Cl bond at position 2 is activated by the diazine ring, facilitating Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) with keratin and corneal proteins.[2]
Direct contact causes immediate chemical burns and potential corneal opacification.[1][2]
Respiratory Sensitizer (H334) Inhalation of dust allows the compound to alkylate mucous membrane proteins, potentially triggering hapten-mediated immune responses.[1][2]Chronic exposure may lead to irreversible asthma-like symptoms.[1][2]
Acute Toxicity (Oral H302) Systemic absorption interferes with kinase signaling pathways (common target for quinoxalines).[1][2]Ingestion via hand-to-mouth transfer must be strictly prevented.[1][2]

PPE Selection Matrix

Do not rely on a "one size fits all" approach.[1][2] Select PPE based on the specific operation.

Table 1: Operational PPE Standards
OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (Sealed containers)None required if sealed.[1][2]Single Nitrile (4 mil)Safety Glasses with side shieldsStandard Lab Coat
Weighing / Transfer (Solid powder)N95/P100 Respirator (if outside hood) OR Fume Hood sash at <18".[1][2]Double Nitrile (Outer: 5 mil, Inner: 4 mil).[2] Change outer gloves every 30 mins.[1]Chemical Goggles (prevent dust entry).[1][2]Lab Coat + Tyvek Sleeve Covers (prevent wrist exposure).[1][2]
Synthesis / Reaction (In solution)Fume Hood (Face velocity >100 fpm).[1][2]Laminate / Silver Shield (if using DCM/THF) OR High-Performance Nitrile (8 mil).[1][2]Chemical Goggles + Face Shield (if refluxing).[1][2]Chemical-Resistant Apron (Rubber/Neoprene).[1][2]
Spill Cleanup (>5g)Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2]Butyl Rubber or Viton gloves (0.3mm+).[1][2]Integrated into Full-Face Respirator.[1][2]Tyvek Coverall (Type 5/6).[1][2]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Glove Note: If dissolving in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes. You must use a Laminate (Silver Shield) under-glove or change nitrile gloves immediately upon any splash contact.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Check[1]
  • Verify Engineering Controls: Ensure Fume Hood flow monitor reads "Safe" (100 ft/min).

  • Neutralization Prep: Prepare a 10% Sodium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  solution.[2] This nucleophilic base will hydrolyze the active C-Cl bond to the inactive C-OH (quinoxalinone) species in case of a spill.[1][2]
    
Phase 2: Handling & Weighing[1][2]
  • Environment: Weigh only in a hood or a balance enclosure. Static electricity can cause this light powder to disperse.[1][2]

  • Technique: Use an ionizing bar or anti-static gun if available.[1][2]

  • Transfer: Never pour from a large drum. Use a clean spatula to transfer to a pre-tared vial.[1]

Phase 3: Reaction & Synthesis
  • Solvent Choice: When possible, use Ethyl Acetate or Toluene instead of DCM to improve glove compatibility.[1][2]

  • Addition: Add the quinoxaline to the solvent, not vice-versa, to minimize dust puff-back.

  • Monitoring: If the reaction releases HCl (e.g., substitution reactions), vent the vessel through a calcium carbonate scrubber .[2]

Phase 4: Decontamination & Disposal[1]
  • Glassware: Rinse all contaminated glassware with the 10% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      solution before removing it from the hood.[2] Let sit for 15 minutes.
    
  • Waste:

    • Solid Waste: Segregate as "Halogenated Organic Solid - Toxic".[1][2]

    • Liquid Waste: Segregate as "Halogenated Solvent - Toxic".[1][2]

    • Disposal Method: High-Temperature Incineration is required to destroy the heterocyclic ring and capture chlorine emissions.[1][2]

Visualizations

Diagram 1: Risk-Based PPE Decision Logic

This logic tree guides the researcher to the correct PPE based on the state of matter and solvent system.[1][2]

PPE_Decision_TreeStartStart: Handling 2-Chloro-7,8-dimethoxyquinoxalineStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidIn SolutionState->LiquidQuantityQuantity > 100mg?Solid->QuantitySolventSolvent Type?Liquid->SolventHoodUse Fume Hood + N95Double Nitrile GlovesQuantity->HoodNoEnclosurePowder Containment HoodTyvek Sleeves + GogglesQuantity->EnclosureYesDCMDichloromethane / ChloroformSolvent->DCMGeneralEthyl Acetate / Alcohol / DMSOSolvent->GeneralAction_DCMREQUIRED: Laminate/Silver Shield GlovesChange on SplashDCM->Action_DCMAction_GenStandard Nitrile (Double)Change every 30 minsGeneral->Action_Gen

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.

Diagram 2: Decontamination Workflow

This workflow ensures the active electrophile is neutralized before waste leaves the containment zone.[2]

Decon_WorkflowDirtyContaminated Glassware/ToolsRinseRinse with 10% Na2CO3(Hydrolysis Step)Dirty->Rinse Inside HoodWaitWait 15 Minutes(Allow Cl displacement)Rinse->WaitCheckCheck pH (Must be >9)Wait->CheckCheck->Rinse pH < 9 (Repeat)WashStandard Acetone/Water WashCheck->Wash pH > 9BinHalogenated Waste StreamWash->Bin

Caption: Step-by-step chemical deactivation protocol to convert the toxic chloro-intermediate into a benign hydroxy-species.

Emergency Response

ScenarioImmediate ActionFirst Aid
Eye Contact Flush immediately for 15 minutes.Hold eyelids apart.[1][2] Do not use neutralization drops.[1][2] Seek ophthalmologist.
Skin Contact Drench with water, then soap.[1][2][3]Remove contaminated clothing under the shower.[1][2] Discard leather items (shoes/watch bands) as they absorb the chemical.[1][2]
Inhalation Evacuate to fresh air.[1][2]If breathing is difficult, administer oxygen (trained personnel only).[1][2] Monitor for delayed pulmonary edema.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Drink 200mL of water to dilute.[1][2] Call Poison Control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238938, 2-Chloroquinoxaline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.